molecular formula C6H11NO4 B190227 D-Threonine, N-acetyl- CAS No. 197302-88-8

D-Threonine, N-acetyl-

Cat. No.: B190227
CAS No.: 197302-88-8
M. Wt: 161.16 g/mol
InChI Key: PEDXUVCGOLSNLQ-WVZVXSGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Threonine, N-acetyl-, also known as D-Threonine, N-acetyl-, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Threonine, N-acetyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Threonine, N-acetyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-acetamido-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXUVCGOLSNLQ-WVZVXSGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453757
Record name D-Threonine, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197302-88-8
Record name D-Threonine, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: Unveiling the Enigma of N-acetyl-D-threonine: A Guide to its Potential Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acetyl-D-threonine is a non-proteinogenic amino acid derivative that exists at the crossroads of several fundamental biological processes: D-amino acid metabolism, post-translational modification, and cellular signaling. Unlike its L-isoform, the specific biological significance of N-acetyl-D-threonine remains largely uncharted territory. This technical guide moves beyond a simple recitation of facts to provide a synthesized, expert-driven framework for understanding and investigating its potential roles. We will deconstruct the molecule into its core components—the D-amino acid scaffold and the N-acetyl modification—to build a logical case for its putative functions. By examining related biological systems, from bacterial cell wall synthesis to mammalian neuromodulation and the burgeoning field of N-acyl amino acid signaling, this paper hypothesizes potential metabolic fates, signaling capabilities, and pharmacological relevance. Furthermore, we provide actionable, detailed methodologies and experimental workflows designed to empower researchers to probe the function of this enigmatic molecule, transforming speculation into validated biological insight.

Introduction: The Chirality Conundrum in Biology

Life's molecular machinery is overwhelmingly homochiral, demonstrating a profound preference for L-amino acids in ribosomal protein synthesis.[1] For decades, D-amino acids were considered biological rarities, primarily confined to the non-ribosomally synthesized peptidoglycan of bacterial cell walls.[1][2] However, advanced analytical techniques have revealed that D-amino acids are not mere curiosities but are present and functionally significant across all domains of life, including mammals.[2][3] Notable examples include D-serine and D-aspartate, which act as critical neurotransmitters and endocrine modulators in the central nervous system.[4][5]

This expanding appreciation for D-amino acid biology brings molecules like N-acetyl-D-threonine into sharp focus. The addition of an N-terminal acetyl group, a common biochemical modification, further complicates its potential role.[6] While N-acetyl-L-threonine is a known metabolite, the biological context of its D-enantiomer is undefined.[7][8] This guide will explore the potential significance of N-acetyl-D-threonine by dissecting the known roles of its constituent parts and proposing a roadmap for future investigation.

Deconstructing the Molecule: Known Functions of its Components

To hypothesize the function of N-acetyl-D-threonine, we must first understand the established biological relevance of its core structures: the D-amino acid configuration and the N-acetyl modification.

The Biological Landscape of D-Amino Acids

D-amino acids serve diverse and critical functions that are distinct from their L-counterparts:

  • Bacterial Physiology: D-alanine and D-glutamate are fundamental components of peptidoglycan, providing structural integrity to the bacterial cell wall and conferring resistance to standard proteases that target L-amino acid linkages.[1][2] Bacteria have also been shown to release extracellular D-amino acids to regulate biofilm development and cell wall remodeling.[5]

  • Mammalian Neuromodulation: D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a vital role in synaptic plasticity, learning, and memory.[4] Similarly, D-aspartate is involved in hormone secretion and the development of the nervous system.[5]

  • Metabolic Roles: Certain organisms, particularly microbes, can utilize D-amino acids as a nutrient source.[2] In Saccharomyces cerevisiae, D-threonine has been identified as a metabolite.[9]

N-Acetylation: A Ubiquitous Regulatory Modification

N-acetylation is one of the most common protein modifications in eukaryotes, typically involving the transfer of an acetyl group from acetyl-CoA to an amino group.[6][10] Its significance extends to free amino acids as well.

  • Protein Stability and Function: N-terminal acetylation of proteins can protect them from degradation and mediate protein-protein interactions.[11]

  • Metabolism of Free Amino Acids: Free N-acetylated amino acids can arise from the breakdown of acetylated proteins or direct enzymatic acetylation.[8] For instance, the yeast Saccharomyces cerevisiae possesses a D-amino acid N-acetyltransferase, an enzyme that acts specifically on D-amino acids, suggesting a dedicated pathway for their modification.[12]

  • N-Acyl Amino Acid (NAAA) Signaling: A broader class of molecules, NAAAs, where an amino acid is linked to a fatty acid, are emerging as important endogenous signaling molecules involved in processes from energy homeostasis to neuroprotection.[13][14] While N-acetyl-D-threonine has a short acetyl chain, it belongs to this chemical family.

The table below summarizes the context from which we can infer the potential roles of N-acetyl-D-threonine.

Molecule ClassKey ExamplesEstablished Biological SignificanceCitation(s)
D-Amino Acids D-Alanine, D-GlutamateEssential components of bacterial peptidoglycan cell walls.[1][2][5]
D-Serine, D-AspartateNeurotransmitters and neuromodulators in the mammalian brain.[4][5]
N-Acetyl-L-Amino Acids N-Acetyl-L-ThreonineMetabolite from protein degradation or direct acetylation.[7][8]
N-Acetyl-L-TryptophanNeuroprotective agent; inhibits mitochondrial cytochrome c release.[15]
N-Acyl Amino Acids N-arachidonoyl glycineEndocannabinoid-related signaling lipid.[13]
Stearoyl-L-serine/threonineExert neuroprotective activity.[13]

Hypothesized Biological Significance of N-acetyl-D-threonine

Based on the established principles of D-amino acid and N-acetylation biology, we can formulate several compelling hypotheses regarding the function of N-acetyl-D-threonine.

Hypothesis 1: A Regulated Metabolic Intermediate

The existence of D-amino acid N-acetyltransferases suggests that N-acetyl-D-threonine could be a product of a specific enzymatic pathway.[12] This pathway might serve several purposes:

  • Detoxification: Cells may acetylate excess D-threonine (from diet or gut microbiota) to neutralize it or prepare it for excretion.

  • Metabolic Control: Acetylation could prevent D-threonine from entering other metabolic pathways, effectively sequestering it until needed. The molecule could then be a substrate for N-acyl amino acid hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) or Peptidase M20 Domain Containing 1 (PM20D1), which would release D-threonine and acetate upon cleavage.[16]

D_Thr D-Threonine (from diet, microbiota) NAT D-Amino Acid N-Acetyltransferase D_Thr->NAT AcCoA Acetyl-CoA AcCoA->NAT NADT N-acetyl-D-threonine NAT->NADT Formation Hydrolase N-Acyl Amino Acid Hydrolase (e.g., FAAH) NADT->Hydrolase Degradation Signaling Cellular Signaling (Hypothetical) NADT->Signaling Function? Excretion Excretion / Detoxification NADT->Excretion Hydrolase->D_Thr

Caption: Potential metabolic context of N-acetyl-D-threonine.

Hypothesis 2: A Tool for Pharmacological Development

The inclusion of non-proteinogenic amino acids, including D-isomers and N-terminally capped residues, is a well-established strategy in drug development to enhance the properties of peptide therapeutics.[17]

  • Increased Proteolytic Stability: The D-configuration and the N-acetyl cap render peptides resistant to degradation by common peptidases and proteases, thereby increasing their in vivo half-life.[17]

  • Modulation of Bioactivity: The unique stereochemistry can alter the binding affinity and selectivity of a peptide for its target receptor.

Therefore, N-acetyl-D-threonine could serve as a valuable chiral building block for synthesizing novel peptidomimetics with improved pharmacokinetic profiles.[9]

Hypothesis 3: A Novel Signaling Molecule

Drawing parallels with the broader class of N-acyl amino acids, N-acetyl-D-threonine could function as a signaling molecule.[13] The chirality is likely critical; studies on N-acetyl-tryptophan isomers have shown that the L-form is neuroprotective while the D-form is inactive, indicating that any potential receptor or enzyme interaction would be highly stereospecific.[15] Its signaling function could be relevant in:

  • Inter-kingdom communication: As a potential bacterial metabolite, it could influence host cell physiology.

  • Immune modulation or neuromodulation: As an endogenous molecule, it could interact with specific receptors to trigger downstream signaling cascades.

A Practical Guide to Investigation: Experimental Protocols

Validating the hypotheses above requires a systematic and multi-faceted experimental approach. Here, we outline core methodologies for researchers entering this field.

Protocol: Synthesis and Isotopic Labeling

Objective: To produce N-acetyl-D-threonine for use in biological assays. An isotopically labeled version is crucial for metabolic tracing studies.

Methodology (adapted from BenchChem[11]):

  • Dissolution: Dissolve D-Threonine (or an isotopically labeled variant, e.g., D-Threonine-¹³C₄,¹⁵N) in a 1:1 mixture of glacial acetic acid and acetic anhydride.

  • Acetylation Reaction: Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often an oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Protocol: Quantification in Biological Samples via LC-MS/MS

Objective: To develop a sensitive method to detect and quantify N-acetyl-D-threonine in complex biological matrices like plasma, urine, or cell lysates.

Methodology:

  • Sample Preparation:

    • For plasma or cell lysates, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled N-acetyl-D-threonine).

    • Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • Chromatographic Separation:

    • Use a chiral chromatography column (e.g., a Chiralpak series column) to separate N-acetyl-D-threonine from its L-isoform.

    • Employ a gradient elution using a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize parent-to-fragment ion transitions for both the analyte and the internal standard to ensure specificity and sensitivity. For N-acetyl-threonine (C₆H₁₁NO₄, MW 161.16), a likely precursor ion is [M+H]⁺ at m/z 162.1.

Workflow: Functional Characterization

The following workflow provides a logical progression for elucidating the biological role of N-acetyl-D-threonine.

cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: In Vivo Studies a1 Synthesize & Purify N-acetyl-D-threonine a2 Enzyme Hydrolysis Assay (FAAH, PM20D1, etc.) a1->a2 a3 Receptor Binding Assay (Screen against GPCRs, etc.) a1->a3 b1 Treat relevant cell lines (e.g., Neurons, Macrophages) a2->b1 a3->b1 b2 Measure downstream effects: - Cytokine release (ELISA) - Second messengers (cAMP) - Gene expression (qPCR) b1->b2 b3 Metabolic Tracing with Isotopically Labeled NADT b1->b3 c1 Administer to animal models (e.g., mouse, zebrafish) b2->c1 b3->c1 c2 Pharmacokinetic Analysis (Measure levels in plasma/tissue) c1->c2 c3 Phenotypic Analysis (Behavioral, metabolic, or inflammatory endpoints) c1->c3

Caption: Experimental workflow for functional characterization.

Conclusion and Future Directions

The biological significance of N-acetyl-D-threonine is, at present, an open and compelling question. While direct evidence is scarce, a thorough analysis of related biochemical principles provides a robust foundation for targeted research. The convergence of D-amino acid biology, N-acetylation pathways, and N-acyl signaling suggests that N-acetyl-D-threonine is unlikely to be a mere biological bystander. It may function as a metabolic intermediate, a detoxification product, a novel signaling molecule, or a valuable tool for peptide drug design.

The path forward requires rigorous and systematic investigation. The development of precise analytical tools to detect its presence in biological systems is a critical first step. The experimental workflows outlined in this guide—spanning from biochemical assays to in vivo models—provide a clear strategy to test the proposed hypotheses. Unraveling the role of N-acetyl-D-threonine will not only solve a specific molecular puzzle but will also contribute to our broader understanding of how chemical modifications and stereoisomerism create functional diversity in biology.

References

  • Hernández-Morales, A., et al. (2020). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. Available at: [Link]

  • Sasabe, J., et al. (2020). Distinctive Role of D-amino acids in Biological Homochirality in Life. Frontiers in Astronomy and Space Sciences. Available at: [Link]

  • Armstrong, D. W., et al. (2023). D-Amino acids in biological systems. Chirality, 35(9), 508-534. Available at: [Link]

  • Wikipedia. (n.d.). D-Amino acid. Available at: [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(7), 1259. Available at: [Link]

  • Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 808945. Available at: [Link]

  • Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Available at: [Link]

  • ResearchGate. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Available at: [Link]

  • Imai, K., et al. (2004). D-amino acid N-acetyltransferase of Saccharomyces cerevisiae: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids. Archives of Microbiology, 182(5), 396-403. Available at: [Link]

  • Yajima, T., et al. (2010). Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Bioscience, Biotechnology, and Biochemistry, 74(10), 2106-2109. Available at: [Link]

  • Canadian Science Publishing. (n.d.). N-DICHLOROACETYL DERIVATIVES OF SERINE AND THREONINE AND OF THEIR ESTERS AND SODIUM SALTS. Available at: [Link]

  • ACS Publications. (2022). Biomimetic Glycosylated Polythreonines by N-Carboxyanhydride Polymerization. Biomacromolecules. Available at: [Link]

  • Wikipedia. (n.d.). Threonine. Available at: [Link]

  • Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine.
  • PubMed Central. (n.d.). The threonine degradation pathway of the Trypanosoma brucei procyclic form. Available at: [Link]

  • PubChem. (n.d.). N-acetyl-L-threonine. Available at: [Link]

  • Ahangarzadeh, S., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Future Drug Discovery. Available at: [Link]

  • NIH. (n.d.). Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences. Available at: [Link]

  • Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife. Available at: [Link]

  • Feng, Z., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry, 134(5), 956-968. Available at: [Link]

  • Wikipedia. (n.d.). Protein biosynthesis. Available at: [Link]

  • Human Metabolome Database. (2017). Showing metabocard for N-Acetylthreonine (HMDB0062557). Available at: [Link]

  • RxList. (n.d.). Threonine: Health Benefits, Side Effects, Uses, Dose & Precautions. Available at: [Link]

  • ModelSEED. (n.d.). rxn16517 - [protein]-3-O-(N-acetyl-D-glucosaminyl)-L-threonine N-acetylglucosaminyl hydrolase. Available at: [Link]

  • Wikipedia. (n.d.). Amino acid. Available at: [Link]

  • Wikipedia. (n.d.). Post-translational modification. Available at: [Link]

  • PubMed Central. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Available at: [Link]

  • NIH. (2025). Evaluation of safe utilization of l-threonine for supplementation in healthy adults. Available at: [Link]

  • WebMD. (n.d.). Threonine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]

  • Care by Design. (n.d.). What Is Threonine? Role, Benefits, And Side Effects. Available at: [Link]

  • RSC Publishing. (2025). Natural products targeting the metabolism of amino acids. Available at: [Link]

  • PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs. Available at: [Link]

  • PubMed. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Available at: [Link]

  • ResearchGate. (2025). Novel Serine/Threonine-O-glycosylation with N-Acetylneuraminic acid and 3-Deoxy-D-manno-octulosonic acid by bacterial flagellin glycosyltransferases. Available at: [Link]

  • MDPI. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Available at: [Link]

  • YouTube. (2015). Biochemistry | Catabolism of Threonine & Methionine to Succinyl-S-CoA. Available at: [Link]

  • LND College, Motihari. (n.d.). Structure, Classification, and Functions of Carbohydrates. Available at: [Link]

Sources

An In-depth Technical Guide to N-acetyl-D-threonine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-acetyl-D-threonine, a chiral building block of increasing importance in pharmaceutical research and development. We will delve into its unique structural characteristics, detailed chemical properties, and established protocols for its synthesis and analysis. Furthermore, this document will explore the strategic applications of N-acetyl-D-threonine in the design and synthesis of novel therapeutics, offering insights for researchers, scientists, and drug development professionals.

Unveiling the Molecular Architecture: Structure and Stereochemistry

N-acetyl-D-threonine is a derivative of the non-proteinogenic amino acid D-threonine. The introduction of an acetyl group to the alpha-amino group significantly alters its chemical properties while preserving the inherent chirality of the parent molecule.

Threonine is unique among the common amino acids as it possesses two stereogenic centers, at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R).[][2] The naturally occurring form is L-threonine, which has the (2S,3R) configuration.[3] N-acetyl-D-threonine, the focus of this guide, has the (2R,3S) configuration.

The systematic IUPAC name for N-acetyl-D-threonine is (2R,3S)-2-acetamido-3-hydroxybutanoic acid. The presence of both a hydroxyl group and an acetamido group on a chiral backbone makes it a valuable and versatile synthetic intermediate.

Caption: Molecular structure of N-acetyl-D-threonine.

Physicochemical Properties: A Quantitative Overview

The chemical properties of N-acetyl-D-threonine are crucial for its application in synthesis and drug formulation. The acetylation of the amino group neutralizes its basicity, making the overall molecule acidic due to the carboxylic acid group.

PropertyValueSource
Molecular Formula C₆H₁₁NO₄[4]
Molecular Weight 161.16 g/mol [4]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in water and polar organic solvents[5]
Predicted pKa (Carboxylic Acid) ~3-4Inferred from similar N-acetylated amino acids[2][6]
Predicted pKa (Amide N-H) ~18-20General chemical knowledge

Synthesis and Purification: A Step-by-Step Protocol

The most common method for the preparation of N-acetyl-D-threonine is the direct acetylation of D-threonine using acetic anhydride. This method is generally high-yielding and proceeds with retention of stereochemistry.

Experimental Protocol: Synthesis of N-acetyl-D-threonine

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-threonine (1 equivalent) in a suitable solvent such as glacial acetic acid or water.[7]

  • Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1-1.5 equivalents) dropwise while maintaining the temperature below 10 °C.[7][8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After completion, slowly add cold water to the reaction mixture to quench the excess acetic anhydride.

  • Isolation: The product can be isolated by removal of the solvent under reduced pressure. The resulting solid can then be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure N-acetyl-D-threonine.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

Causality Behind Experimental Choices:

  • Acetic Anhydride: A readily available and highly reactive acetylating agent. Using a slight excess ensures complete conversion of the starting material.

  • Ice Bath: The acetylation reaction is exothermic. Cooling the reaction mixture controls the reaction rate and minimizes potential side reactions.

  • Water Quench: Decomposes the unreacted acetic anhydride into acetic acid, which can be easily removed.

  • Recrystallization: A standard purification technique for solid compounds, which removes impurities and yields a crystalline product.

Synthesis_Workflow D_Threonine D-Threonine Reaction_Mixture Reaction Mixture (0-25 °C) D_Threonine->Reaction_Mixture Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mixture Quenching Quenching (Cold Water) Reaction_Mixture->Quenching Crude_Product Crude Product Quenching->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure N-acetyl-D-threonine Recrystallization->Pure_Product Characterization Characterization (NMR, IR, MS, MP) Pure_Product->Characterization

Caption: Experimental workflow for the synthesis of N-acetyl-D-threonine.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of N-acetyl-D-threonine. While experimental spectra for the D-isomer are not widely published, data from the L-isomer and predictions provide a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (singlet, ~2.0 ppm), the methyl group of the threonine side chain (doublet, ~1.2 ppm), the α-proton (doublet of quartets, ~4.3 ppm), the β-proton (multiplet, ~4.1 ppm), and the amide proton (doublet, ~8.0 ppm). The exact chemical shifts and coupling constants will be dependent on the solvent and pH.[9][10]

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carboxylic acid carbon (~175 ppm), the amide carbonyl carbon (~172 ppm), the α-carbon (~58 ppm), the β-carbon (~67 ppm), the acetyl methyl carbon (~23 ppm), and the side-chain methyl carbon (~20 ppm).[11][12]

Infrared (IR) Spectroscopy:

The IR spectrum of N-acetyl-D-threonine will display characteristic absorption bands corresponding to its functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • N-H stretch (amide): A band around 3300 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the 3000-2850 cm⁻¹ region.

  • C=O stretch (carboxylic acid): A strong band around 1720 cm⁻¹.

  • C=O stretch (amide I): A strong band around 1650 cm⁻¹.

  • N-H bend (amide II): A band around 1550 cm⁻¹.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry in negative ion mode will show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one. In positive ion mode, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ may be observed.

Applications in Drug Discovery and Development

The unique structural features of N-acetyl-D-threonine make it a valuable building block in medicinal chemistry, particularly in the field of peptidomimetics and chiral synthesis.[13][14]

Chiral Building Block:

D-amino acids are non-natural and their incorporation into peptide-based drugs can significantly enhance metabolic stability by reducing susceptibility to proteolysis.[15] N-acetyl-D-threonine, with its defined stereochemistry, serves as a crucial starting material for the synthesis of complex chiral molecules, where precise control of the three-dimensional structure is essential for biological activity.[16][17]

Peptidomimetics:

N-acetylation of the N-terminus of peptides is a common strategy to improve their pharmacokinetic properties.[18] The acetyl group removes the positive charge of the N-terminal amine, which can enhance membrane permeability and reduce enzymatic degradation by aminopeptidases.[19] The incorporation of N-acetyl-D-threonine into a peptide sequence can therefore lead to peptidomimetics with increased stability, longer half-life, and potentially improved oral bioavailability.[20]

Drug_Development_Logic cluster_0 Properties of N-acetyl-D-threonine cluster_1 Advantages in Drug Design cluster_2 Therapeutic Outcomes Chiral Center (2R,3S) Chiral Center (2R,3S) Stereochemical Control Stereochemical Control Chiral Center (2R,3S)->Stereochemical Control N-acetylation N-acetylation Increased Proteolytic Resistance Increased Proteolytic Resistance N-acetylation->Increased Proteolytic Resistance Enhanced Drug Efficacy Enhanced Drug Efficacy Stereochemical Control->Enhanced Drug Efficacy Improved Pharmacokinetics Improved Pharmacokinetics Increased Proteolytic Resistance->Improved Pharmacokinetics Longer Half-life Longer Half-life Improved Pharmacokinetics->Longer Half-life

Caption: Logical relationship of N-acetyl-D-threonine's properties to drug development advantages.

Safety and Handling

Conclusion

N-acetyl-D-threonine is a valuable chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry, coupled with the benefits of N-acetylation, provides a powerful tool for medicinal chemists to design and synthesize novel therapeutics with enhanced stability and efficacy. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

  • Wikipedia. Threonine. [Link]

  • BOC Sciences. Peptidomimetics in Drug Discovery. [Link]

  • ResearchGate. pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

  • Science.gov. pK-values of the diastereomeric amino acid and their N-acetyl and ester derivatives. [Link]

  • Homework.Study.com. Draw all possible stereoisomers of the amino acid threonine. [Link]

  • Capricorn Scientific. (2025, December 2). Safety Data Sheet_NEAA-B_Capricorn_EN. [Link]

  • The Significance of Chiral Building Blocks in Modern Drug Discovery. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). 1D 1H NMR spectrum of glucosylated N α -acetyl-lysine. [Link]

  • ChemRxiv. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]

  • peptide nmr. (n.d.). [Link]

  • National Center for Biotechnology Information. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

  • ResearchGate. (2023, June 5). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

  • National Center for Biotechnology Information. (2018, January 29). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. [Link]

  • Google Patents. (n.d.). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS. (n.d.). [Link]

  • Nugent, W. A., & Feaster, J. E. (1998). Practical Synthesis of Methyl Z-2-(N-Acetylamino)but-2-Enoate. An Intermediate to D- and L-2-Aminobutyric Acid. Synthetic Communications, 28(9), 1617-1623. [Link]

  • National Center for Biotechnology Information. (n.d.). N-acetyl-L-threonine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Threonine. PubChem. [Link]

  • ResearchGate. (n.d.). Comparison of the 1D 13 C NMR spectra of 20 biogenic amino acids after... [Link]

  • National Center for Biotechnology Information. (n.d.). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

  • PPD database. (n.d.). [Link]

  • Organic Syntheses. (n.d.). acetylglycine. [Link]

Sources

Whitepaper: A Researcher's Guide to the Elusive N-acetyl-D-threonine: Investigating its Potential Natural Occurrence in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While the existence of N-acetyl-L-threonine as an endogenous metabolite is well-documented, stemming primarily from protein degradation, the natural occurrence of its D-enantiomer, N-acetyl-D-threonine, remains an open and intriguing question in the field of metabolomics and biochemistry. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to investigate the potential presence, biosynthesis, and physiological relevance of N-acetyl-D-threonine in organisms. We synthesize existing knowledge on D-amino acids and N-acetylation, propose hypothetical biosynthetic pathways, and offer detailed, field-proven methodologies for detection and characterization. This whitepaper serves not as a confirmation of its existence, but as a roadmap to empower and guide the scientific community in the exploration of this elusive molecule.

Introduction: The Chirality of Acetylated Amino Acids

N-acetylated amino acids (NAAAs) are a class of metabolites found across various biological systems. While the N-acetylation of L-amino acids is a well-established phenomenon, primarily linked to protein modification and degradation, the world of D-amino acids offers a fascinating and less-explored frontier. D-amino acids, once considered unnatural, are now known to be present in a wide range of organisms, from bacteria to humans, and play significant physiological roles.[1][2][3] This guide focuses on the intersection of these two concepts: the potential natural occurrence of N-acetyl-D-threonine.

Currently, direct evidence for the endogenous presence of N-acetyl-D-threonine in organisms is scarce in published literature. However, the existence of enzymes capable of N-acetylating D-amino acids in certain organisms suggests that its formation is biochemically plausible.[4][5] This document provides a scientifically grounded approach to investigating this possibility, outlining the rationale, methodologies, and challenges inherent in such a pursuit.

The Known Isomer: N-acetyl-L-threonine

To appreciate the quest for the D-isomer, one must first understand the biological context of N-acetyl-L-threonine. It is recognized as an endogenous metabolite in human biofluids and tissues.[6] The primary and most accepted origin of free N-acetyl-L-threonine is the breakdown of N-terminally acetylated proteins, a common post-translational modification in eukaryotes.[7][8]

N-Terminal Acetylation and Protein Degradation

N-terminal acetylation is a crucial protein modification where an acetyl group is attached to the alpha-amino group of the N-terminal amino acid of a protein.[7] Threonine is one of the amino acids that can be N-terminally acetylated. This modification can act as a degradation signal, marking proteins for ubiquitination and subsequent degradation by the proteasome.[7] The release of N-acetyl-L-threonine is, therefore, a byproduct of this fundamental cellular process.

The Precedent: Natural Occurrence and Significance of D-Amino Acids

The investigation into N-acetyl-D-threonine is predicated on the established importance of D-amino acids in nature. Contrary to the central dogma which primarily involves L-amino acids, D-amino acids are found in numerous natural compounds produced by a variety of organisms.[3]

  • Bacteria: D-amino acids are integral components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.

  • Fungi and Marine Animals: Many bioactive peptides produced by these organisms contain D-amino acids, which can confer specific conformations and increased stability.[3]

  • Vertebrates: D-serine acts as a neuromodulator in the mammalian brain, highlighting a functional role beyond microorganisms.[1][2]

The biosynthesis of peptides containing D-amino acids can occur through two primary routes: non-ribosomal peptide synthesis (NRPS) and ribosomal synthesis followed by post-translational modification (RiPPs).[3]

Hypothetical Biosynthetic Pathways for N-acetyl-D-threonine

While no specific enzyme has been identified for the synthesis of N-acetyl-D-threonine, we can hypothesize potential pathways based on known enzymatic activities.

Detoxification Pathway via D-amino acid-N-acetyltransferase

Some organisms, such as the yeast Saccharomyces cerevisiae, possess D-amino acid-N-acetyltransferases (DNTs).[4] These enzymes are involved in the detoxification of D-amino acids by N-acetylating them, which facilitates their removal from the cell.[4] It is plausible that if free D-threonine is present, it could be a substrate for such an enzyme.

Detoxification_Pathway D_Threonine D-Threonine DNT D-amino acid-N- acetyltransferase (DNT) D_Threonine->DNT Acetyl_CoA Acetyl-CoA Acetyl_CoA->DNT N_acetyl_D_threonine N-acetyl-D-threonine DNT->N_acetyl_D_threonine Acetylation CoA CoA DNT->CoA Efflux Cellular Efflux N_acetyl_D_threonine->Efflux LC_MS_Workflow Sample Prepared Biological Sample LC Chiral HPLC Sample->LC Injection MS1 Mass Spectrometer (ESI) LC->MS1 Elution of D/L Isomers CID Collision Cell (CID) MS1->CID Precursor Ion Selection (m/z 162.08) MS2 Mass Analyzer (MRM) CID->MS2 Fragmentation Detector Detector MS2->Detector Product Ion Detection Data Data Analysis Detector->Data

Sources

An In-Depth Technical Guide to the Putative Metabolic Pathway of N-acetyl-D-threonine in Mammalian Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the metabolic pathway of N-acetyl-D-threonine in mammalian systems is not extensively documented in publicly available literature. This guide synthesizes information from analogous metabolic pathways, including those of D-amino acids and other N-acetylated amino acids, to construct a putative pathway and provide a robust framework for its experimental investigation. The pathways and protocols described herein are based on established biochemical principles and serve as a technical foundation for future research.

Section 1: Introduction and Postulated Biological Significance

N-acetyl-D-threonine is the N-acetylated derivative of the D-enantiomer of threonine. While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids are present in small amounts and can have specific biological functions.[1] N-acetylation is a common modification of biomolecules, including amino acids, which can alter their solubility, transport, and metabolic fate.[2][3] The presence of N-acetylated amino acids can result from the breakdown of N-terminally acetylated proteins or potentially from the direct N-acetylation of free amino acids.[3][4]

The study of N-acetyl-D-threonine metabolism is relevant for several fields:

  • Drug Development: Understanding the metabolic stability and pathways of D-amino acid derivatives is crucial, as they are often used to design peptides and drugs with increased resistance to proteolysis.

  • Neuroscience: D-amino acids like D-serine are known neuromodulators, making the study of other D-amino acid derivatives a field of interest.[5]

  • Metabolomics: Identifying and characterizing novel metabolites like N-acetyl-D-threonine can provide insights into uncharacterized metabolic pathways and their potential roles in health and disease.[6]

Given the general principles of xenobiotic and D-amino acid metabolism in mammals, a plausible metabolic pathway for N-acetyl-D-threonine would involve sequential deacetylation followed by oxidative deamination.

Section 2: The Putative Metabolic Pathway

The proposed metabolic journey of N-acetyl-D-threonine in a mammalian system likely involves two primary enzymatic steps, predominantly occurring in the kidney and liver, which are major sites of amino acid metabolism.[7][8]

  • Step 1: Hydrolytic Deacetylation. The first and most critical step is the removal of the N-acetyl group to liberate D-threonine. This reaction is catalyzed by a class of enzymes known as aminoacylases (or acylases).

  • Step 2: Oxidative Deamination. The resulting D-threonine is then likely catabolized by D-amino acid oxidase (DAAO) , a FAD-dependent enzyme that catalyzes the oxidative deamination of D-amino acids.[9]

This two-step process would convert N-acetyl-D-threonine into metabolites that can enter central metabolic pathways.

Key Enzymes and Their Roles

Aminoacylase I (ACY1):

  • Function: ACY1 is a cytosolic, zinc-binding enzyme that catalyzes the hydrolysis of N-acylated or N-acetylated amino acids to yield a free amino acid and acetate.[10][11]

  • Location: It is most highly expressed in the kidney and brain.[7][11] Its high concentration in the renal proximal tubules suggests a primary role in reabsorbing and salvaging amino acids from N-acetylated precursors.[7][8]

  • Substrate Specificity: While ACY1 has a preference for N-acetylated L-amino acids, some aminoacylases have been shown to have activity on D-enantiomers, albeit often with lower efficiency. The specific activity of mammalian ACY1 towards N-acetyl-D-threonine is not characterized but represents a key experimental question.

D-Amino Acid Oxidase (DAAO):

  • Function: DAAO is a peroxisomal flavoenzyme that degrades D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[9][12]

  • Location: In mammals, DAAO is found in various tissues, with high concentrations in the kidney, liver, and brain.[9]

  • Substrate Specificity: DAAO has broad substrate specificity, acting on many neutral and basic D-amino acids.[13] While its activity on D-threonine has been less studied than on D-serine or D-alanine, it is a plausible substrate. Engineering studies have shown that the substrate specificity of DAAO can be modulated.[14][15]

Visualization of the Putative Pathway

The following diagram illustrates the proposed metabolic conversion of N-acetyl-D-threonine.

Metabolic_Pathway cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Kidney/Liver) NADThr_circ N-acetyl-D-threonine (Circulation) NADThr N-acetyl-D-threonine NADThr_circ->NADThr DThr D-threonine NADThr->DThr Aminoacylase I (ACY1) Keto 2-Keto-3-hydroxybutyrate DThr->Keto D-Amino Acid Oxidase (DAAO) Central_Met Central Metabolism (e.g., TCA Cycle via Acetyl-CoA) Keto->Central_Met Further enzymatic steps

Caption: Putative metabolic pathway of N-acetyl-D-threonine in mammals.

Section 3: Experimental Framework for Pathway Validation

Validating this hypothetical pathway requires a multi-tiered approach, from in vitro enzymatic assays to in vivo metabolite profiling.

In Vitro Enzyme Assays

Objective: To determine if purified or recombinant mammalian ACY1 and DAAO can directly metabolize N-acetyl-D-threonine and D-threonine, respectively.

Protocol 1: ACY1 Deacetylation Assay

  • Enzyme Source: Obtain purified recombinant human or rodent ACY1.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add a known concentration of N-acetyl-D-threonine (substrate) to the buffer.

    • Initiate the reaction by adding ACY1 enzyme.

    • Incubate at 37°C.

    • Collect aliquots at various time points (e.g., 0, 10, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or 1% formic acid to precipitate the enzyme.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the disappearance of the substrate (N-acetyl-D-threonine) and the appearance of the product (D-threonine) using a suitable analytical method like LC-MS/MS (see Section 4).

  • Controls: Run parallel reactions without the enzyme (negative control) and with a known ACY1 substrate like N-acetyl-L-methionine (positive control).

Protocol 2: DAAO Oxidation Assay

  • Enzyme Source: Obtain purified recombinant human or rodent DAAO.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3) containing FAD, the essential cofactor for DAAO.

    • Add a known concentration of D-threonine (substrate).

    • Initiate the reaction by adding DAAO enzyme.

    • Incubate at 37°C.

  • Detection: The DAAO reaction produces hydrogen peroxide (H₂O₂). Its production can be monitored continuously using a coupled colorimetric assay (e.g., with horseradish peroxidase and a suitable chromogen like Amplex Red).

  • Analysis: Measure the increase in absorbance or fluorescence over time to determine the reaction rate.

  • Controls: Run parallel reactions without the enzyme (negative control) and with a known DAAO substrate like D-alanine or D-serine (positive control).[14]

Cell-Based Metabolism Studies

Objective: To investigate the uptake and metabolism of N-acetyl-D-threonine in intact mammalian cells that endogenously express the relevant enzymes.

Protocol 3: Metabolite Tracing in Cell Culture

  • Cell Lines: Use cell lines known for high metabolic capacity, such as HepG2 (human liver) or HK-2 (human kidney proximal tubule) cells.

  • Substrate: Use stable isotope-labeled N-acetyl-D-threonine (e.g., with ¹³C or ¹⁵N) to distinguish it and its metabolites from endogenous compounds.

  • Experimental Procedure:

    • Culture cells to ~80-90% confluency.

    • Replace the normal culture medium with a serum-free medium containing a known concentration of the labeled N-acetyl-D-threonine.

    • Incubate for various time periods (e.g., 1, 4, 12, 24 hours).

    • At each time point, collect both the culture medium (extracellular fraction) and the cells.

    • For the intracellular fraction, wash cells with ice-cold PBS, then perform a metabolite extraction (e.g., using a cold 80:20 methanol:water solution).

  • Analysis: Analyze both extracellular and intracellular fractions by LC-MS/MS to identify and quantify the labeled parent compound and its predicted metabolites (D-threonine, 2-keto-3-hydroxybutyrate).

In Vivo Pharmacokinetic and Metabolite ID Studies

Objective: To identify the metabolites of N-acetyl-D-threonine in a living organism and characterize its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).

Protocol 4: Rodent PK and Metabolite Profiling

  • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer N-acetyl-D-threonine via a relevant route, such as oral gavage (p.o.) or intravenous injection (i.v.).

  • Sample Collection:

    • Blood: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant. Process to plasma.

    • Urine and Feces: House animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

  • Sample Preparation: Process plasma, urine, and fecal homogenates to extract metabolites.

  • Analysis: Analyze the processed samples using high-resolution LC-MS/MS to screen for the parent compound and all potential metabolites.

  • Data Interpretation:

    • Determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for the parent compound.

    • Identify the chemical structures of detected metabolites.

    • Quantify the major metabolites to understand the primary routes of elimination.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation cluster_invivo In Vivo Validation EnzymeAssay Protocol 1 & 2: Enzyme Assays (ACY1, DAAO) KineticParams Kinetic Parameters EnzymeAssay->KineticParams Determine Km, Vmax CellAssay Protocol 3: Cell-Based Tracing (HepG2/HK-2 cells) MetaboliteID_cell Metabolite Profile CellAssay->MetaboliteID_cell Identify intracellular & extracellular metabolites AnimalStudy Protocol 4: Rodent PK Study PK_MetID_vivo PK Profile & Metabolite ID AnimalStudy->PK_MetID_vivo Characterize ADME in plasma, urine, feces

Caption: A tiered experimental workflow for validating the metabolic pathway.

Section 4: Analytical Methodologies

The accurate identification and quantification of N-acetyl-D-threonine and its metabolites are critical. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity.[16][17][18]

Key Considerations for Method Development:

  • Chiral Separation: A crucial aspect is the ability to separate D- and L-enantiomers. This requires a chiral stationary phase (chiral column) in the HPLC system.[5][17]

  • Mass Spectrometry Detection:

    • A triple quadrupole mass spectrometer (QqQMS) operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.[17] This method offers excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for each analyte.

    • High-resolution mass spectrometry (e.g., TOF or Orbitrap) is invaluable for identifying unknown metabolites during the in vivo studies.

Table 1: Example LC-MS/MS Parameters for Analyte Quantification

ParameterSettingRationale
Chromatography
ColumnChiral Crown Ether or similarTo achieve enantioseparation of D- and L-threonine.[17]
Mobile PhaseAcidified water and acetonitrile gradientProvides good peak shape and retention for polar analytes.
Flow Rate0.2 - 0.4 mL/minTypical for analytical scale HPLC.
Column Temperature25 - 40 °CTo ensure reproducible retention times.
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)Amino compounds ionize well in positive mode.
MRM TransitionsAnalyte-specific (e.g., N-acetyl-D-threonine: m/z 162 -> 102)Requires experimental determination for optimal sensitivity.
Collision EnergyOptimized for each transitionTo maximize the signal of the product ion.
Dwell Time50 - 100 msBalances sensitivity with the number of data points across a peak.

Section 5: Conclusion and Future Directions

This guide outlines a scientifically grounded, putative metabolic pathway for N-acetyl-D-threonine in mammalian systems, centered on the sequential action of aminoacylase and D-amino acid oxidase. We have provided a comprehensive experimental framework, including detailed protocols and analytical considerations, to enable researchers to rigorously test this hypothesis.

Future research should focus on:

  • Confirming Enzyme Specificity: Quantitatively determine the kinetic parameters of ACY1 and DAAO for N-acetyl-D-threonine and D-threonine, respectively.

  • Investigating Transporters: Identify the membrane transporters responsible for the cellular uptake of N-acetyl-D-threonine. N-acetylated amino acids may utilize different transporters than their free amino acid counterparts, such as monocarboxylate transporters.[19]

  • Exploring Racemization: Investigate the possibility of an N-acylamino acid racemase (NAAAR) that could interconvert N-acetyl-D-threonine and N-acetyl-L-threonine, potentially shunting the D-enantiomer into L-amino acid metabolic pathways.[20][21]

By systematically applying the methodologies described herein, the scientific community can elucidate the complete metabolic fate of N-acetyl-D-threonine, contributing valuable knowledge to the fields of drug development, metabolism, and neuroscience.

References

A consolidated list of all sources cited in this guide.

  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of D-Amino Acids.
  • D'Aniello, S., et al. (2020). Biosensors for D-Amino Acids: Detection Methods and Applications. MDPI.
  • Atlas of Science. (2020). A method for highly sensitive detection of D-amino acids.
  • Sasaoka, K., et al. (1980). In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys. Biochimica et Biophysica Acta (BBA) - General Subjects. Available from: [Link]

  • Szökő, É., et al. (2016). Chiral separations for d-amino acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Tang, Q., et al. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. MDPI. Available from: [Link]

  • PLOS. (Date not available). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLOS Research Journals. Available from: [Link]

  • LCGC International. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. Available from: [Link]

  • Yamauchi, A., et al. (2002). Tissue distribution of and species differences in deacetylation of N-acetyl-L-cysteine and immunohistochemical localization of acylase I in the primate kidney. Journal of Pharmacy and Pharmacology. Available from: [Link]

  • ERA. (Date not available). Directed evolution of an industrial N- acetyl -amino acid racemase. Available from: [Link]

  • BioVendor R&D. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1). Available from: [Link]

  • Spandidos Publications. (Date not available). Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review). Spandidos Publications. Available from: [Link]

  • Wikipedia. Threonine. Available from: [Link]

  • Gosset. Aminoacylase 1 (ACY1). Available from: [Link]

  • Campopiano, D. J., et al. (2021). The N-Acetyl Amino Acid Racemases (NAAARs); Native and evolved biocatalysts applied to the synthesis of canonical and non-canonical amino acids. Current Opinion in Biotechnology. Available from: [Link]

  • Human Metabolome Database. (2017). Showing metabocard for N-Acetylthreonine (HMDB0062557). Available from: [Link]

  • UniProt. ACY1 - Aminoacylase-1 - Homo sapiens (Human). Available from: [Link]

  • Lin, Y. R., et al. (2006). Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans. Journal of Bacteriology. Available from: [Link]

  • Churchill, G. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT. Available from: [Link]

  • ResearchGate. (2002). Tissue distribution of and species differences in deacetylation of N-acetyl-L-cysteine and immunohistochemical localization of acylase I in the primate kidney. Available from: [Link]

  • Tang, Q., et al. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Animals (Basel). Available from: [Link]

  • Pollegioni, L., et al. (1999). Engineering the substrate specificity of D-amino-acid oxidase. Journal of Molecular Biology. Available from: [Link]

  • Pollegioni, L., & Rosini, E. (Date not available). D-Amino acid oxidase: Physiological role and applications. SciSpace. Available from: [Link]

  • Marks, N., et al. (1983). Observations on N alpha-deacetylation of model amino acids and peptides: distribution and purification of a specific N-acyl amino acid releasing enzyme in rat brain. Journal of Neurochemistry. Available from: [Link]

  • Science.gov. n-acetyl amino acids: Topics. Available from: [Link]

  • Zhang, S., et al. (2023). Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering. Biotechnology and Bioengineering. Available from: [Link]

  • Tokuyama, S., et al. (1994). Discovery of a Novel Enzyme, N-Acylamino Acid Racemase in an Actinomycete: Screening, Isolation, and Identification. Bioscience, Biotechnology, and Biochemistry. Available from: [Link]

  • Petrosino, S., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Available from: [Link]

  • Pollegioni, L., et al. (2002). Engineering the Substrate Specificity of D-Amino-acid Oxidase. Journal of Biological Chemistry. Available from: [Link]

  • Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Available from: [Link]

  • Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab. Available from: [Link]

  • Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health. Available from: [Link]

  • Petrosino, S., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. Available from: [Link]

Sources

A Technical Guide to the Enzymatic Synthesis of N-acetyl-D-threonine: Pathways and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-acetyl-D-threonine is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. As a non-canonical amino acid derivative, its incorporation into peptides and other molecules can confer unique biological activities and improved pharmacokinetic properties. Traditional chemical synthesis of such chiral compounds often involves harsh reaction conditions, expensive chiral resolving agents, and the generation of significant waste. In contrast, enzymatic synthesis offers a green, highly selective, and efficient alternative, operating under mild conditions with exceptional stereocontrol.

This in-depth technical guide provides a comprehensive overview of the enzymatic pathways for the synthesis of N-acetyl-D-threonine. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of biocatalysis for the production of this valuable compound. This guide will explore two primary enzymatic strategies: direct N-acetylation of D-threonine and dynamic kinetic resolution of racemic N-acetyl-D,L-threonine. For each pathway, we will delve into the key enzymes, their mechanisms, and provide detailed experimental protocols to enable practical implementation in the laboratory.

Pathway 1: Direct Stereoselective N-acetylation of D-threonine

The most direct enzymatic route to N-acetyl-D-threonine involves the stereoselective N-acetylation of the D-threonine precursor. This approach is highly atom-economical and avoids the need for a resolution step. The key enzyme for this transformation is a D-amino acid N-acetyltransferase.

Core Biocatalyst: D-Amino Acid N-Acetyltransferase (Hpa3p) from Saccharomyces cerevisiae

A unique enzyme from baker's yeast, Saccharomyces cerevisiae, encoded by the HPA3 gene, has been identified as a D-amino acid N-acetyltransferase (DNT)[1]. This enzyme, Hpa3p, exhibits high specificity for D-amino acids, making it an ideal candidate for the synthesis of N-acetyl-D-threonine[1]. The physiological role of this enzyme in yeast is believed to be the detoxification of D-amino acids, which can be toxic to the cells[2].

The enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of a D-amino acid[3]. Kinetic studies have shown that Hpa3p follows an ordered bi-bi mechanism, where acetyl-CoA binds to the enzyme first, followed by the D-amino acid. After the acetyl transfer, N-acetyl-D-amino acid is released, followed by Coenzyme A (CoA)[1]. While the enzyme has been shown to act on a wide range of D-amino acids, its activity on D-threonine can be inferred from its broad substrate scope[1].

Workflow for Direct N-acetylation

The overall workflow for this pathway involves the recombinant expression and purification of the D-amino acid N-acetyltransferase, followed by the enzymatic acetylation reaction.

G cluster_0 Enzyme Preparation cluster_1 Enzymatic Synthesis Clone HPA3 gene Clone HPA3 gene Express in E. coli Express in E. coli Clone HPA3 gene->Express in E. coli Purify Hpa3p Purify Hpa3p Express in E. coli->Purify Hpa3p Hpa3p Hpa3p Purify Hpa3p->Hpa3p D-Threonine D-Threonine Reaction Reaction D-Threonine->Reaction Acetyl-CoA Acetyl-CoA Acetyl-CoA->Reaction Hpa3p->Reaction N-acetyl-D-threonine N-acetyl-D-threonine Reaction->N-acetyl-D-threonine CoA CoA Reaction->CoA

Caption: Workflow for direct enzymatic N-acetylation of D-threonine.

Experimental Protocols

1. Recombinant Expression and Purification of Hpa3p in E. coli

This protocol is adapted from the reported method for Hpa3p purification[1].

  • Gene Synthesis and Cloning: Synthesize the codon-optimized HPA3 gene from Saccharomyces cerevisiae (UniProt ID: P39979) and clone it into a suitable E. coli expression vector, such as pET-28a(+), to include an N-terminal His6-tag for affinity purification.

  • Expression:

    • Transform the expression vector into E. coli BL21(DE3) cells.

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to culture the cells at a lower temperature, such as 20°C, for 16-18 hours to enhance soluble protein expression.

  • Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer containing 20 mM imidazole).

    • Elute the His6-tagged Hpa3p with elution buffer (lysis buffer containing 250 mM imidazole).

    • Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

2. Enzymatic Synthesis of N-acetyl-D-threonine

  • Reaction Mixture:

    • D-threonine: 50 mM

    • Acetyl-CoA: 60 mM

    • Purified Hpa3p: 0.1 mg/mL

    • Buffer: 100 mM potassium phosphate buffer, pH 7.5

    • Total volume: 10 mL

  • Procedure:

    • Combine all components in a reaction vessel.

    • Incubate the reaction mixture at 30°C with gentle agitation.

    • Monitor the reaction progress by HPLC or LC-MS by measuring the formation of N-acetyl-D-threonine and the consumption of D-threonine.

    • Once the reaction reaches completion (typically within a few hours), terminate the reaction by adding an equal volume of cold ethanol to precipitate the enzyme.

    • Centrifuge to remove the precipitated enzyme.

    • The supernatant containing N-acetyl-D-threonine can be further purified by chromatography if necessary.

Pathway 2: Dynamic Kinetic Resolution of N-acetyl-D,L-threonine

An alternative and powerful strategy for producing enantiomerically pure N-acetyl-D-threonine is through the dynamic kinetic resolution (DKR) of a racemic mixture of N-acetyl-D,L-threonine. This approach combines the stereoselective hydrolysis of the L-enantiomer by an L-aminoacylase (or the D-enantiomer by a D-aminoacylase) with the in-situ racemization of the remaining N-acetyl-amino acid, allowing for a theoretical yield of 100% of the desired enantiomer[4][5]. For the synthesis of N-acetyl-D-threonine, a D-selective acylase would be used in its reverse (acylation) mode, or more commonly, an L-selective acylase is used to hydrolyze the unwanted L-enantiomer, leaving the desired N-acetyl-D-threonine. The latter is often more practical.

Core Biocatalysts
  • D-Aminoacylase: This enzyme stereoselectively hydrolyzes N-acyl-D-amino acids to the corresponding D-amino acid and a carboxylate[6]. While their primary described function is hydrolysis, the reverse reaction (acylation) is also possible under specific conditions. Commercially available D-aminoacylases exist, and their substrate specificity can be broad[6][7].

  • N-Acylamino Acid Racemase (NAAAR): This enzyme is crucial for the DKR process as it continuously converts the non-reactive N-acyl-L-amino acid into the reactive N-acyl-D-amino acid (or vice versa), thereby driving the reaction to completion towards a single enantiomer[8][9][10]. These enzymes have been identified in various microorganisms[10].

Workflow for Dynamic Kinetic Resolution

The workflow begins with the chemical synthesis of the racemic N-acetyl-D,L-threonine, followed by the enzymatic dynamic kinetic resolution.

G cluster_0 Substrate Preparation cluster_1 Dynamic Kinetic Resolution D,L-Threonine D,L-Threonine Chemical Acetylation Chemical Acetylation D,L-Threonine->Chemical Acetylation N-acetyl-D,L-threonine N-acetyl-D,L-threonine Chemical Acetylation->N-acetyl-D,L-threonine NAAAR NAAAR N-acetyl-D,L-threonine->NAAAR Racemization Resolution Resolution NAAAR->Resolution D-Acylase D-Acylase D-Acylase->Resolution N-acetyl-D-threonine N-acetyl-D-threonine Resolution->N-acetyl-D-threonine Unhydrolyzed L-Threonine L-Threonine Resolution->L-Threonine Hydrolysis Product Acetate Acetate Resolution->Acetate Hydrolysis Product

Caption: Workflow for Dynamic Kinetic Resolution of N-acetyl-D,L-threonine.

Experimental Protocols

1. Chemical Synthesis of N-acetyl-D,L-threonine

This protocol is based on general methods for the N-acetylation of amino acids[11][12].

  • Reaction:

    • Dissolve D,L-threonine (1 mole) in glacial acetic acid.

    • Slowly add acetic anhydride (1.1 moles) to the solution while stirring.

    • Heat the reaction mixture to 80-100°C for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the acetic acid and excess acetic anhydride under reduced pressure.

    • The resulting crude N-acetyl-D,L-threonine can be recrystallized from a suitable solvent system (e.g., water/ethanol) to obtain a pure product.

    • Confirm the identity and purity of the product by NMR and melting point analysis.

2. Dynamic Kinetic Resolution of N-acetyl-D,L-threonine

This protocol is a generalized procedure and will require optimization based on the specific enzymes chosen.

  • Enzymes:

    • D-Aminoacylase (e.g., from Alcaligenes faecalis, commercially available).

    • N-Acylamino Acid Racemase (NAAAR) (e.g., from Deinococcus radiodurans or Streptomyces atratus, may require recombinant expression).

  • Reaction Mixture:

    • N-acetyl-D,L-threonine: 100 mM

    • D-Aminoacylase: 1 mg/mL

    • NAAAR: 1 mg/mL

    • CoCl2 (often required for D-acylase activity): 1 mM

    • Buffer: 100 mM borate buffer, pH 8.0

    • Total volume: 50 mL

  • Procedure:

    • Combine all components in a temperature-controlled reaction vessel.

    • Incubate at the optimal temperature for both enzymes (e.g., 37-50°C) with gentle stirring.

    • Monitor the reaction by chiral HPLC to determine the concentrations of N-acetyl-D-threonine, N-acetyl-L-threonine, and L-threonine.

    • The reaction is complete when N-acetyl-L-threonine is no longer detected and the concentration of L-threonine has reached its maximum.

    • Terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 15 minutes) or by acidification.

    • Remove the precipitated enzymes by centrifugation or filtration.

    • Isolate the N-acetyl-D-threonine from the reaction mixture. This may involve separating it from the L-threonine product, for example, by ion-exchange chromatography.

Comparative Analysis of Synthesis Pathways

FeatureDirect N-acetylationDynamic Kinetic Resolution
Principle Stereoselective acetylation of D-threonineStereoselective hydrolysis of N-acetyl-L-threonine coupled with racemization
Key Enzymes D-Amino Acid N-AcetyltransferaseD-Aminoacylase and N-Acylamino Acid Racemase
Starting Material D-Threonine, Acetyl-CoAN-acetyl-D,L-threonine
Atom Economy HighModerate (acetate is a byproduct)
Process Steps Fewer (enzyme production + synthesis)More (substrate synthesis + DKR + product separation)
Potential Yield HighTheoretically 100%
Enantiomeric Excess Potentially >99%Potentially >99%
Challenges Availability and stability of D-amino acid N-acetyltransferaseEnzyme compatibility, separation of product from substrate/byproduct

Conclusion

The enzymatic synthesis of N-acetyl-D-threonine represents a significant advancement over traditional chemical methods, offering high stereoselectivity, mild reaction conditions, and improved sustainability. This guide has detailed two primary enzymatic strategies: direct N-acetylation using a D-amino acid N-acetyltransferase and dynamic kinetic resolution of racemic N-acetyl-D,L-threonine using a D-aminoacylase and a racemase.

The choice of pathway will depend on factors such as the availability of the starting materials and enzymes, as well as the desired scale of production. The direct N-acetylation pathway is more atom-economical and involves fewer steps, but relies on the efficient expression and activity of the D-amino acid N-acetyltransferase. The dynamic kinetic resolution pathway is a powerful technique that can achieve high yields from a racemic starting material, but requires the careful optimization of a multi-enzyme system and subsequent product purification.

With the protocols and insights provided in this guide, researchers and drug development professionals are well-equipped to explore and implement these enzymatic methods for the efficient and sustainable production of N-acetyl-D-threonine.

References

  • Uo, T., et al. (2004). D-amino acid N-acetyltransferase of Saccharomyces cerevisiae: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids. Archives of Microbiology, 182(5), 396-403. [Link]

  • Gotor-Fernández, V., et al. (2025). Revisiting D-Acylases for D-Amino Acid Production. ChemBioChem. [Link]

  • Wang, W. C., et al. (2004). Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans. Journal of Molecular Biology, 342(1), 155-169. [Link]

  • Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3206. [Link]

  • Lim, Y. H., et al. (1993). A new amino acid racemase with threonine alpha-epimerase activity from Pseudomonas putida: purification and characterization. The Journal of biological chemistry, 268(24), 17895–17900. [Link]

  • Lin, C. Y., et al. (2021). Amino acids 93 and 113 distinctly affect NA kinetic parameters and... ResearchGate. [Link]

  • Wikipedia. D-amino-acid N-acetyltransferase. [Link]

  • Yohda, M., et al. (2000). Effects of temperature on kinetic parameters of L-threonine. ResearchGate. [Link]

  • Holland, J. F., et al. (1960). N-DICHLOROACETYL DERIVATIVES OF SERINE AND THREONINE AND OF THEIR ESTERS AND SODIUM SALTS. Canadian Journal of Chemistry, 38(7), 1141-1146. [Link]

  • PDB, et al. (2022). Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens. International Journal of Molecular Sciences, 23(15), 8497. [Link]

  • UniProt. HPA3 - D-amino-acid N-acetyltransferase HPA3 - Saccharomyces cerevisiae (strain ATCC 204508 / S288c) (Baker's yeast). [Link]

  • Baxter, S. (2011). Directed evolution of an industrial N- acetyl -amino acid racemase. ERA. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 152204, N-acetyl-L-threonine. [Link]

  • Demkowicz, S., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Molecules, 26(12), 3647. [Link]

  • Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 70(7), 3907-3913. [Link]

  • Lin, Y. T., et al. (2018). An Effective Recombinant Protein Expression and Purification System in Saccharomyces cerevisiae. Current protocols in molecular biology, 123(1), e62. [Link]

  • Uo, T., et al. (2006). Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae: detoxification of D-amino acids. Archives of Microbiology, 185(1), 39-46. [Link]

  • Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. PubMed. [Link]

  • Lin, Y. T., et al. (2018). An Effective Recombinant Protein Expression and Purification System in Saccharomyces cerevisiae. PubMed. [Link]

  • Google Patents. (2013). Synthesis method of D-threonine.
  • Wikipedia. Threonine racemase. [Link]

  • Google Patents. (2021). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • Pollegioni, L., et al. (1997). Engineering the substrate specificity of D-amino-acid oxidase. Journal of molecular biology, 268(4), 643-657. [Link]

  • ResearchGate. (2019). Dynamic kinetic enzymatic resolutions of synthetic substrates to form... [Link]

  • Macmillan Group. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. [Link]

  • Soda, K., & Osumi, T. (1969). Crystalline amino acid racemase with low substrate specificity. Biochemical and biophysical research communications, 35(3), 363-368. [Link]

  • Hayashi, H., et al. (2003). Product-assisted catalysis as the basis of the reaction specificity of threonine synthase. The Journal of biological chemistry, 278(20), 18017-18022. [Link]

  • Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

  • Asano, Y., et al. (2004). Dynamic Kinetic Resolution of Amino Acid Amide Catalyzed by d-Aminopeptidase and -Amino- -caprolactam Racemase. Journal of the American Chemical Society, 126(4), 1108-1109. [Link]

  • De Cesare, V., & Campopiano, D. J. (2021). The N-Acetyl Amino Acid Racemases (NAAARs); Native and evolved biocatalysts applied to the synthesis of canonical and non-canonical amino acids. Current opinion in biotechnology, 69, 212-220. [Link]

  • Google Patents. (1993). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Wikipedia. Threonine. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Asymmetric Synthesis. Practical Production of D- and L-Threonine. Dynamic Kinetic Resolution in Rhodium and Ruthenium Catalyzed Hydrogenation of 2-Acylamino-3-oxobutyrates. [Link]

  • Yajima, T., et al. (2010). Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Bioscience, biotechnology, and biochemistry, 74(10), 2106-2109. [Link]

  • Mus-Veteau, I., et al. (2001). The α-Amino Group of the Threonine Substrate As The General Base During tRNA Aminoacylation. Journal of Biological Chemistry, 276(49), 45837-45844. [Link]

  • Al-Nu'airat, J., et al. (2023). THERMO-KINETIC PARAMETERS GOVERNING DECOMPOSITION OF AMINO ACIDS: A COMPUTATIONAL STUDY. Scholarworks@UAEU. [Link]

  • Sakai, K., et al. (1991). Discovery of a Novel Enzyme, N-Acylamino Acid Racemase in an Actinomycete: Screening, Isolation, and Identification. Bioscience, Biotechnology, and Biochemistry, 55(9), 1379-1383. [Link]

  • Schindele, A., et al. (2019). Kinetics of d-Amino Acid Incorporation in Translation. Journal of the American Chemical Society, 141(8), 3464-3473. [Link]

  • ResearchGate. (2025). Enzymatic diastereo- and enantioselective synthesis of α-alkyl-α,β-dihydroxyketones. [Link]

Sources

N-Acetyl-D-threonine: A Potential Novel Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Emerging Significance of D-Amino Acids in Human Metabolism

For decades, the central dogma of biochemistry has largely focused on L-amino acids as the exclusive building blocks of proteins and key players in metabolic pathways. Their stereoisomers, D-amino acids, were often relegated to the realm of bacteria and lower organisms. However, a growing body of evidence has illuminated the presence and functional importance of D-amino acids in mammals, including humans.[1][2][3] These enantiomers are now recognized as active signaling molecules, particularly in the nervous and endocrine systems.[2][3] Their origins are diverse, stemming from dietary intake, endogenous synthesis, and, significantly, the metabolic activity of the gut microbiota.[1][4]

This guide ventures into a largely unexplored facet of D-amino acid metabolism: the potential role of N-acetyl-D-threonine as a biomarker for metabolic diseases such as type 2 diabetes and obesity. While direct evidence remains nascent, this document synthesizes existing knowledge on D-amino acid metabolism, N-acetylation, and metabolic dysregulation to build a compelling scientific rationale for investigating this novel candidate biomarker.

I. The Metabolic Journey of D-Threonine and the Genesis of N-Acetyl-D-threonine: A-Hypothesized Pathway

The emergence of N-acetyl-D-threonine as a potential biomarker is predicated on a series of interconnected biological processes. Understanding this proposed pathway is crucial for designing and interpreting research in this area.

A. Origins of D-Threonine: The Gut Microbiome as a Key Contributor

While L-threonine is an essential amino acid obtained from the diet, the origins of D-threonine in the human body are less direct. A primary and significant source is the gut microbiota.[4] Certain bacteria possess racemase enzymes capable of converting L-amino acids to their D-counterparts.[4] Alterations in the composition and function of the gut microbiome, a hallmark of metabolic diseases, could therefore lead to dysregulated production of D-threonine.[5][6] Dietary sources of D-amino acids, often found in fermented or heat-treated foods, may also contribute to the systemic pool of D-threonine.[4]

B. The Enzymatic N-Acetylation of D-Threonine

The conversion of D-threonine to N-acetyl-D-threonine is likely catalyzed by a specific class of enzymes known as D-amino acid N-acetyltransferases (DNTs).[3][7] While much of the research on these enzymes has been conducted in yeast and other microorganisms, their existence points to a dedicated mechanism for the N-acetylation of D-amino acids.[7][8] This enzymatic step is crucial, as the addition of an acetyl group can alter the biological activity and clearance of the parent molecule.

C. Degradation and Clearance: The Role of Stereospecific Acylases

The breakdown of N-acetylated amino acids is carried out by aminoacylases (or acylases).[9][10] Importantly, some of these enzymes exhibit stereospecificity. For instance, Acylase I has a preference for N-acyl-L-amino acids, while other acylases may specifically act on N-acyl-D-amino acids.[1][9][11] The activity of these D-acylases would be a critical determinant of the circulating and tissue levels of N-acetyl-D-threonine.

Hypothesized Metabolic Pathway of N-Acetyl-D-threonine

N-Acetyl-D-threonine Metabolism cluster_gut Gut Lumen cluster_circulation Systemic Circulation / Tissues Dietary L-Threonine Dietary L-Threonine Gut Microbiota Gut Microbiota Dietary L-Threonine->Gut Microbiota Conversion D-Threonine_gut D-Threonine Gut Microbiota->D-Threonine_gut Racemase Activity D-Threonine_circ D-Threonine D-Threonine_gut->D-Threonine_circ Absorption D-amino acid\nN-acetyltransferase D-amino acid N-acetyltransferase D-Threonine_circ->D-amino acid\nN-acetyltransferase N-Acetyl-D-threonine N-Acetyl-D-threonine D-Acylase D-Acylase N-Acetyl-D-threonine->D-Acylase D-amino acid\nN-acetyltransferase->N-Acetyl-D-threonine Threonine & Acetate Threonine & Acetate D-Acylase->Threonine & Acetate

Caption: Proposed metabolic pathway of N-acetyl-D-threonine.

II. The Link to Metabolic Diseases: A Mechanistic Hypothesis

The central hypothesis is that altered levels of N-acetyl-D-threonine in metabolic diseases are a consequence of dysbiosis in the gut microbiota and a subsequent dysregulation of host metabolic pathways.

A. Gut Dysbiosis and Altered D-Threonine Production

Metabolic diseases are strongly associated with changes in the gut microbiome.[6] A shift in the microbial populations could lead to either an overproduction or underproduction of D-threonine, which, after absorption, would alter the substrate availability for N-acetylation in the host.

B. Impact on Insulin Signaling and Glucose Homeostasis

Emerging research suggests that certain D-amino acids can modulate insulin secretion and glucose metabolism.[2][12][13] For example, D-serine and D-alanine have been shown to affect glucose-stimulated insulin secretion from pancreatic islets.[2] It is plausible that N-acetyl-D-threonine, as a derivative of D-threonine, could exert similar or distinct effects on insulin-sensitive tissues. An accumulation of N-acetyl-D-threonine might interfere with insulin receptor signaling or glucose transporter function, contributing to insulin resistance.

Metabolic State Proposed Change in Gut Microbiota Effect on D-Threonine Production Resulting Change in N-Acetyl-D-threonine Potential Impact on Host Metabolism
Healthy Balanced and diverseHomeostaticNormal physiological levelsMaintained insulin sensitivity
Metabolic Disease Dysbiotic (altered species composition and function)Increased or decreasedElevated or reduced levelsModulation of insulin signaling, potentially contributing to insulin resistance

III. A Technical Framework for the Investigation of N-Acetyl-D-threonine as a Biomarker

The validation of N-acetyl-D-threonine as a biomarker for metabolic diseases requires a rigorous and systematic approach. This section outlines the key experimental workflows and methodologies.

A. Biomarker Discovery and Validation Workflow

Biomarker Discovery and Validation Workflow

Biomarker Workflow Hypothesis Hypothesis: N-acetyl-D-threonine is a biomarker for metabolic diseases Discovery Discovery Phase: Untargeted metabolomics in patient cohorts (e.g., healthy vs. T2DM) Hypothesis->Discovery Identification Candidate Identification: Tentative identification of N-acetyl-threonine Discovery->Identification Quantification Targeted Quantification: Development of a stereospecific assay for N-acetyl-D-threonine Identification->Quantification Validation Clinical Validation: Quantification in large, independent cohorts; Correlation with clinical parameters Quantification->Validation Mechanism Mechanistic Studies: In vitro and in vivo models to elucidate the biological role of N-acetyl-D-threonine Validation->Mechanism

Caption: A stepwise workflow for the discovery and validation of N-acetyl-D-threonine as a biomarker.

B. Analytical Methodology: Stereospecific Quantification of N-Acetyl-D-threonine

A critical aspect of studying N-acetyl-D-threonine is the ability to distinguish it from its L-enantiomer. This necessitates the use of chiral separation techniques.

Protocol: Quantification of N-Acetyl-D-threonine in Human Plasma by Chiral LC-MS/MS

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., N-acetyl-D-threonine-d3).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chiral Liquid Chromatography:

    • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is essential for the enantiomeric separation.[14][15]

    • Mobile Phase: A typical mobile phase for chiral separations of amino acids could be a gradient of methanol and water with a small amount of an additive like ammonium acetate to improve peak shape and ionization efficiency.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-40°C.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for N-acetylated amino acids.

    • Detection: Multiple Reaction Monitoring (MRM) should be used for sensitive and specific detection.

      • MRM Transition for N-acetyl-threonine: A precursor ion corresponding to the deprotonated molecule [M-H]⁻ (m/z 160.07) and a characteristic product ion (e.g., m/z 58.03, corresponding to the acetate fragment) should be monitored.

      • MRM Transition for Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

    • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for maximum sensitivity.

  • Data Analysis and Quantification:

    • Generate a calibration curve using known concentrations of N-acetyl-D-threonine standard.

    • Calculate the concentration of N-acetyl-D-threonine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

IV. Future Directions and Implications for Drug Development

The investigation of N-acetyl-D-threonine as a biomarker for metabolic diseases is a nascent field with significant potential.

  • Early Diagnosis and Risk Stratification: If validated, N-acetyl-D-threonine could serve as an early indicator of metabolic dysregulation, potentially even before the onset of clinical symptoms.

  • Monitoring Therapeutic Interventions: Levels of N-acetyl-D-threonine could be monitored to assess the efficacy of dietary, lifestyle, or pharmacological interventions aimed at improving metabolic health.

  • Novel Therapeutic Targets: The enzymes involved in the metabolism of N-acetyl-D-threonine, such as D-amino acid N-acetyltransferases and D-acylases, could represent novel targets for drug development. Modulating the activity of these enzymes could offer a new approach to managing metabolic diseases.

V. Conclusion

While the direct link between N-acetyl-D-threonine and metabolic diseases is yet to be firmly established, the scientific rationale for its investigation is compelling. The convergence of research on D-amino acids, the gut microbiome, and metabolic dysregulation provides a strong foundation for exploring this novel candidate biomarker. The technical framework outlined in this guide offers a roadmap for researchers and drug development professionals to embark on this exciting area of discovery, which has the potential to yield new diagnostic tools and therapeutic strategies for some of the most pressing health challenges of our time.

References

  • [Substrate specificity of acylase I from pig kidney]. PubMed. Available at: [Link]

  • D-amino acid N-acetyltransferase of Saccharomyces cerevisiae: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids. PubMed. Available at: [Link]

  • Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae: detoxification of D-amino acids. PubMed. Available at: [Link]

  • Relations between Glucose and d-Amino Acids in the Modulation of Biochemical and Functional Properties of Rodent Islets of Langerhans. ACS Omega. Available at: [Link]

  • D-amino-acid N-acetyltransferase. Wikipedia. Available at: [Link]

  • Aminoacylase. Wikipedia. Available at: [Link]

  • Threonine. Nutrivore. Available at: [Link]

  • D-tryptophan N-acetyltransferase. Grokipedia. Available at: [Link]

  • The Impact of Amino Acids on Postprandial Glucose and Insulin Kinetics in Humans: A Quantitative Overview. MDPI. Available at: [Link]

  • Relations between Glucose and d-Amino Acids in the Modulation of Biochemical and Functional Properties of Rodent Islets of Langerhans. PMC - PubMed Central. Available at: [Link]

  • Nine Amino Acids Are Associated With Decreased Insulin Secretion and Elevated Glucose Levels in a 7.4-Year Follow-up Study of 5181 Finnish Men. Diabetes. Available at: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. NIH. Available at: [Link]

  • Amino Acids are Necessary for the Insulin-Induced Activation of mTOR/S6K1 Signaling and Protein Synthesis in Healthy and Insulin Resistant Human Skeletal Muscle. NIH. Available at: [Link]

  • Effects of Amino Acids Supplementation on Lipid and Glucose Metabolism in HepG2 Cells. MDPI. Available at: [Link]

  • Relations between Glucose and d-Amino Acids in the Modulation of Biochemical and Functional Properties of Rodent Islets of Langerhans. Illinois Experts. Available at: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. Available at: [Link]

  • Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. PubMed. Available at: [Link]

  • (PDF) Revisiting D‐Acylases for D‐Amino Acid Production. ResearchGate. Available at: [Link]

  • Diet complexity and l-threonine supplementation: effects on growth performance, immune response, intestinal barrier function, and microbial metabolites in nursery pigs. PubMed Central. Available at: [Link]

  • nutrients. MDPI. Available at: [Link]

  • Full article: D-Amino acids from foods and gut microbiota and their effects in health and disease. Taylor & Francis Online. Available at: [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC - PubMed Central. Available at: [Link]

  • The role of the gut microbiome and its metabolites in metabolic diseases. Oxford Academic. Available at: [Link]

  • Synthesis and Degradation of Amino Acids. Basicmedical Key. Available at: [Link]

  • Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. PMC. Available at: [Link]

  • N-Acyl-D-Aromatic Amino Acids Identified from Living Systems D-Amino... ResearchGate. Available at: [Link]

  • Separation of amino acid enantiomers by micellar electrokinetic capillary chromatography using synthetic chiral surfactants. PubMed. Available at: [Link]

  • Effects of dietary threonine supplementation on intestinal barrier function and gut microbiota of laying hens. ResearchGate. Available at: [Link]

  • The threonine degradation pathway of the Trypanosoma brucei procyclic form: the main carbon source for lipid biosynthesis is under metabolic control. PubMed Central. Available at: [Link]

  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. PubMed. Available at: [Link]

  • Threonine Facilitates Cd Excretion by Increasing the Abundance of Gut Escherichia coli in Cd-Exposed Mice. PMC - PubMed Central. Available at: [Link]

  • Amino acids degradation and synthesis. Available at: [Link]

  • Gut microbiota-mediated modulation of host amino acid availability and metabolism. PMC. Available at: [Link]

  • n-acetyl amino acids: Topics by Science.gov. Science.gov. Available at: [Link]

  • 2020 biochemistry week 16 chapter 22 biosynthesis of amino acids and nucleotides. Available at: [Link]

  • N- and O-acetylation of threonine residues in the context of proteomics. PubMed. Available at: [Link]

  • A newly discovered post-translational modification--the acetylation of serine and threonine residues. PubMed. Available at: [Link]

Sources

The Unseen Acetylome: A Technical Guide to the Discovery and History of N-acetylated D-amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For decades, the central dogma of protein biochemistry was firmly rooted in the exclusive utilization of L-amino acids. The existence of their chiral counterparts, D-amino acids, was largely relegated to the esoteric realm of bacterial cell walls and certain antibiotics. However, a quiet revolution in our understanding of amino acid metabolism has been unfolding, revealing a hidden world of "unnatural" amino acids with profound physiological significance. This in-depth technical guide illuminates a crucial facet of this world: the discovery and history of N-acetylated D-amino acids. We will traverse the timeline from the initial, tentative identifications of these molecules to the characterization of the dedicated enzymatic machinery responsible for their synthesis and degradation. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also field-proven insights into the experimental choices that propelled this area of research forward. We will delve into the core enzymes, D-amino acid N-acetyltransferases and D-acylases, and provide detailed protocols for their study, underscoring the principles of scientific integrity and self-validating experimental design.

A Paradigm Shift: The Dawn of D-Amino Acid Biology

The story of N-acetylated D-amino acids is inextricably linked to the broader recognition of D-amino acids in higher organisms. While the building blocks of proteins were universally accepted to be of the L-configuration, the 1950s marked a turning point with reports of free D-amino acids in insects and mollusks. This paradigm-shifting discovery opened the door to investigating the metabolic fate of these "unnatural" enantiomers. A pivotal question arose: how do organisms manage the presence of these potentially disruptive molecules? The answer, in part, lay in a modification that would long remain in the shadows: N-acetylation.

The Discovery of a Dedicated Acetylating Machinery

The first concrete evidence for a specific enzymatic system dedicated to the acetylation of D-amino acids emerged in the mid-1960s. A seminal paper by Zenk and Schmitt in 1965 detailed the purification and properties of an "Acetyl-CoA: D-amino acid-alpha-N-acetyltransferase" from yeast (Saccharomyces cerevisiae)[1]. This discovery was a landmark, suggesting a deliberate and controlled metabolic pathway for D-amino acids, rather than random, non-specific detoxification.

Early Research in Microbial Systems

Early investigations into D-amino acid metabolism were predominantly focused on microorganisms[2]. Bacteria, known to utilize D-amino acids in their peptidoglycan cell walls, provided a fertile ground for discovering the enzymes that govern their synthesis and modification[3][4]. The identification of D-amino acid N-acetyltransferase in yeast demonstrated that this metabolic capability was not exclusive to prokaryotes and hinted at a more widespread biological significance[1].

The Key Enzymatic Players

The metabolism of N-acetylated D-amino acids is primarily governed by two key enzyme families: D-amino acid N-acetyltransferases (DNATs) and D-acylases (also known as N-acyl-D-amino acid amidohydrolases).

D-Amino Acid N-Acetyltransferases (DNATs): The Synthesizers

DNATs (EC 2.3.1.36) are the enzymes responsible for the synthesis of N-acetyl-D-amino acids. They catalyze the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of a D-amino acid.

Reaction:

Acetyl-CoA + a D-amino acid ⇌ CoA + an N-acetyl-D-amino acid

The discovery and characterization of these enzymes have been crucial to understanding the physiological roles of N-acetylated D-amino acids. In yeast, the gene encoding a key DNAT was identified as HPA3[5].

D-Acylases: The Hydrolases

D-acylases (EC 3.5.1.81) catalyze the reverse reaction: the hydrolysis of N-acyl-D-amino acids to yield a D-amino acid and a carboxylate. These enzymes have been studied for decades, primarily for their utility in the industrial production of enantiomerically pure D-amino acids through the kinetic resolution of racemic N-acetyl-D,L-amino acids[6].

Reaction:

N-acyl-D-amino acid + H₂O → D-amino acid + carboxylate

The history of D-acylase discovery is rooted in the quest for efficient methods of producing chiral compounds. Early work identified this enzymatic activity in various microbial strains, including those from the genera Pseudomonas, Streptomyces, and Alcaligenes[7].

Physiological Roles: From Detoxification to Neuromodulation

The initial hypothesis for the function of D-amino acid acetylation was detoxification. By acetylating potentially toxic D-amino acids, cells could render them inert and facilitate their excretion. Studies in yeast have provided strong evidence for this role, showing that the disruption of the DNAT gene leads to increased sensitivity to D-amino acids[8].

However, the story is far more complex. The discovery of significant levels of D-serine and D-aspartate in the mammalian brain pointed towards more specific physiological functions. D-serine, for instance, is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory[9]. While the direct role of N-acetylated D-amino acids in neuromodulation is still an active area of research, their presence in the nervous system suggests they may be involved in regulating the pools of free D-amino acids available for signaling.

Experimental Protocols: A Guide for the Modern Researcher

A cornerstone of scientific progress is the ability to reliably measure and manipulate the molecules of interest. This section provides detailed, step-by-step methodologies for the key experiments in the study of N-acetylated D-amino acids.

Enzymatic Synthesis of N-acetyl-D-amino Acids

The enzymatic synthesis of N-acetyl-D-amino acids can be achieved through the reverse reaction of D-acylase. This approach offers high stereospecificity and avoids the use of harsh chemical reagents.

Protocol: Enzymatic Synthesis of N-acetyl-D-methionine using D-aminoacylase

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer of 100 mM borate buffer, pH 8.0.

    • Dissolve D-methionine to a final concentration of 50 mM in the reaction buffer.

    • Add acetic anhydride in a 1.2 molar excess to the D-methionine.

    • Add CoCl₂ to a final concentration of 1 mM as a cofactor.

  • Enzyme Addition:

    • Add purified D-aminoacylase from Alcaligenes faecalis to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point of 10 U/mL is recommended.

  • Incubation:

    • Incubate the reaction mixture at 35°C with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Stop the reaction in the aliquots by heat inactivation (100°C for 5 minutes).

    • Analyze the formation of N-acetyl-D-methionine by HPLC (see section 5.3).

  • Purification:

    • Once the reaction has reached completion, the N-acetyl-D-methionine can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Measurement of D-amino Acid N-acetyltransferase (DNAT) Activity

Several methods can be employed to measure DNAT activity. A common approach is a spectrophotometric assay that couples the production of Coenzyme A (CoA) to a colorimetric or fluorescent reporter.

Protocol: Spectrophotometric Assay for DNAT Activity

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

    • To a 96-well microplate, add the following to each well:

      • 50 µL of reaction buffer

      • 10 µL of 10 mM D-amino acid substrate (e.g., D-tryptophan)

      • 10 µL of 5 mM acetyl-CoA

      • 10 µL of 2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in reaction buffer.

  • Enzyme Addition:

    • Initiate the reaction by adding 20 µL of the enzyme preparation (e.g., cell lysate or purified DNAT).

  • Measurement:

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The production of CoA leads to the reduction of DTNB, which results in the formation of 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product.

  • Calculation of Activity:

    • Calculate the enzyme activity using the molar extinction coefficient of TNB²⁻ at 412 nm (14,150 M⁻¹cm⁻¹).

Diagram: Workflow for DNAT Activity Assay

DNAT_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_buffer Prepare Reaction Buffer mix_reagents Mix reagents in microplate prep_buffer->mix_reagents prep_substrate Prepare D-amino acid and Acetyl-CoA prep_substrate->mix_reagents prep_dtnb Prepare DTNB solution prep_dtnb->mix_reagents add_enzyme Add DNAT enzyme mix_reagents->add_enzyme measure_abs Measure Absorbance at 412 nm add_enzyme->measure_abs calculate_activity Calculate Enzyme Activity measure_abs->calculate_activity

Caption: Workflow for the spectrophotometric assay of DNAT activity.

Analysis of N-acetyl-D-amino Acids by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of N-acetyl-D-amino acids. Due to the lack of a strong chromophore in many amino acids, pre-column derivatization is often employed to enhance detection sensitivity.

Protocol: HPLC Analysis of N-acetyl-D-amino Acids with Pre-column Derivatization

  • Sample Preparation:

    • For biological samples (e.g., plasma, tissue homogenate), deproteinize the sample by adding a threefold excess of a solvent like methanol or acetonitrile, followed by centrifugation to pellet the precipitated proteins.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5).

  • Pre-column Derivatization with o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC):

    • Prepare the OPA/NAC derivatizing reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 10 mg of NAC and 8.9 mL of 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily.

    • In a microcentrifuge tube, mix 50 µL of the sample (or standard) with 50 µL of the OPA/NAC reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Inject the derivatized sample into the HPLC system immediately.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase A: 50 mM sodium acetate buffer, pH 6.5.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized for the specific N-acetyl-D-amino acids of interest.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of the N-acetyl-D-amino acid of interest.

    • Quantify the amount of the N-acetyl-D-amino acid in the sample by comparing its peak area to the standard curve.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Pre-column Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification deproteinize Deproteinization dry_down Drying deproteinize->dry_down reconstitute Reconstitution dry_down->reconstitute mix_reagent Mix sample with OPA/NAC reconstitute->mix_reagent react Incubate for 2 min mix_reagent->react inject Inject into HPLC react->inject separate Separation on C18 column inject->separate detect Fluorescence Detection separate->detect quantify Quantify Analyte detect->quantify standard_curve Prepare Standard Curve standard_curve->quantify

Caption: Step-by-step workflow for the HPLC analysis of N-acetyl-D-amino acids.

Applications in Drug Development and Diagnostics

The growing understanding of the roles of N-acetylated D-amino acids has opened up new avenues for therapeutic intervention and biomarker discovery.

Drug Development

The enzymes involved in N-acetyl-D-amino acid metabolism represent potential drug targets. For instance, inhibitors of D-amino acid oxidase (DAO), an enzyme that degrades D-serine, are being investigated as potential treatments for schizophrenia, where D-serine levels are often dysregulated[9]. Conversely, enhancing the activity of enzymes that produce N-acetylated D-amino acids could be a strategy for detoxification in certain metabolic disorders.

Biomarkers of Disease

Alterations in the levels of N-acetylated D-amino acids in biological fluids such as urine and plasma may serve as biomarkers for various diseases. For example, changes in the profile of N-acetylated amino acids have been observed in certain inborn errors of metabolism and renal dysfunction. Further research in this area could lead to the development of novel diagnostic and prognostic tools.

Future Perspectives

The field of N-acetylated D-amino acid research is still in its relative infancy. Many fundamental questions remain unanswered. What is the full extent of their distribution across different species and tissues? What are the precise molecular mechanisms by which they exert their physiological effects? What is the complete repertoire of enzymes involved in their metabolism?

Future research will undoubtedly focus on developing more sensitive and high-throughput analytical methods to profile the "N-acetyl-D-amino acid-ome" in various physiological and pathological states. The application of metabolomics and systems biology approaches will be crucial in unraveling the complex interplay between N-acetylated D-amino acids and other metabolic pathways. The continued exploration of this once-overlooked corner of the metabolome promises to yield exciting new insights into cellular regulation, disease pathogenesis, and novel therapeutic strategies.

References

  • Zenk, M. H., & Schmitt, J. (1965). [Purification and properties of acetyl-CoA: D-amino acid-alpha-N-acetyltransferase from yeast]. Biochemische Zeitschrift, 342(1), 54–65. [Link][1]

  • Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Microbiology, 9, 993. [Link][9]

  • Calbi, V., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 2. [Link][10]

  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Methods in Enzymology, 605, 105-125. [Link][11]

  • Chirikjian, J. G., & Green, S. (1975). A spectrophotometric rate assay of aminoacylase. Analytical Biochemistry, 68(1), 311-315. [Link][12]

  • Miyamoto, T., & Homma, H. (2021). D-Amino acid metabolism in bacteria. Journal of Biochemistry, 170(1), 5–13. [Link][2]

  • Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Colorimetric). Retrieved from [Link][13]

  • Martínez-Rodríguez, S., et al. (2022). Revisiting D-Acylases for D-Amino Acid Production. Molecules, 27(12), 3788. [Link][6]

  • Cava, F., et al. (2011). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and Molecular Life Sciences, 68(6), 941–951. [Link][3]

  • Radkov, A. D. (2015). Unveiling novel aspects of D-amino acid metabolism in the model bacterium Pseudomonas putida KT2440. University of Kentucky Doctoral Dissertations. [Link][4]

  • Moriguchi, M., et al. (1993). D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6. Bioscience, Biotechnology, and Biochemistry, 57(7), 1149-1152. [7]

  • Wikipedia contributors. (2023, August 26). Aminoacylase. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link][14]

  • Sasabe, J., et al. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. ResearchGate. [Link][15]

  • Kua, Y. L., et al. (2023). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, e202300735. [Link][16]

  • Taylor & Francis. (n.d.). Aminoacylase – Knowledge and References. Retrieved from [Link][17]

  • Zhang, X., et al. (2021). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 105(14-15), 5519–5533. [Link][18]

  • Das, S., & Das, B. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 1-8. [Link][19]

  • Lee, K., et al. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 10(10), 406. [Link][20]

  • Chen, J. C., et al. (1994). D-aminoacylase from Alcaligenes faecalis possesses novel activities on D-methionine. Bioorganic & Medicinal Chemistry, 2(1), 1-5. [Link][21]

  • Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(21), 8234. [Link][22]

  • Hadadi, N., et al. (2019). Graph transformation for enzymatic mechanisms. Bioinformatics, 35(14), i546–i554. [Link][23]

  • Uo, T., et al. (2004). D-amino acid N-acetyltransferase of Saccharomyces cerevisiae: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids. Archives of Microbiology, 182(5), 396–403. [Link][5]

  • Fang, J. Y., & Chen, Y. R. (1997). A N(alpha)-acetyltransferase selectively transfers an acetyl group to NH2-terminal methionine residues: purification and partial characterization. Biochimica et Biophysica Acta, 1338(2), 164–172. [Link][24]

  • Shi, R., et al. (2022). Asymmetric synthesis of D-amino acids. ResearchGate. [Link][25]

  • Bame, K. J., & Moremen, K. W. (1985). alpha-glucosaminide N-acetyltransferase. Evidence for a transmembrane acetylation mechanism. The Journal of Biological Chemistry, 260(20), 11215–11221. [Link][26]

  • Yamada, S., et al. (2009). Occurrence of a novel acetylated amino acid, Nα-acetylhistidine, in skeletal muscle of freshwater fish and other ectothermic vertebrates. Comparative Biochemistry and Physiology. Part B, Biochemistry & Molecular Biology, 152(3), 282–286. [Link][27]

  • Yow, G. Y., et al. (2006). Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae: detoxification of D-amino acids. Archives of Microbiology, 185(1), 39–46. [Link][8]

  • Glycom A/S. (2015). GRAS Notice 000602: N-acetyl-D-neuraminic acid. U.S. Food and Drug Administration. [Link][28]

Sources

Methodological & Application

Application Note: A Robust HPLC Protocol for the Chiral Separation of N-acetyl-D-threonine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of amino acids and their derivatives is a critical parameter in the pharmaceutical and biotechnology industries, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation of N-acetyl-D-threonine and its corresponding L-enantiomer. The protocol leverages a macrocyclic glycopeptide-based Chiral Stationary Phase (CSP), which provides excellent selectivity for N-blocked amino acids without the need for derivatization.[2] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology, the scientific rationale behind parameter selection, and robust system suitability criteria to ensure data integrity.

Introduction: The Imperative of Chiral Purity

Threonine, an essential amino acid, possesses two chiral centers, giving rise to four stereoisomers.[3] Its N-acetylated form, N-acetylthreonine, is a key derivative found in biological systems and used as a chiral building block in synthesis.[4] The distinct biological roles of enantiomers necessitate precise analytical methods to determine enantiomeric purity. High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) is the gold standard for this purpose, offering high resolution and reproducibility.[1][5]

This protocol focuses on a direct separation method, which is preferable to indirect methods as it avoids the additional, and potentially error-prone, step of derivatization. The chosen CSP, based on the macrocyclic glycopeptide teicoplanin, is particularly effective for polar and ionic compounds like amino acid derivatives, providing the necessary enantioselective interactions for a successful separation.[6]

Principle of Enantiomeric Resolution on a Teicoplanin CSP

The successful separation of N-acetyl-D-threonine from its L-enantiomer is achieved through transient, diastereomeric complexes formed between the analytes and the chiral selector (teicoplanin) covalently bonded to the silica support. The teicoplanin molecule offers a complex three-dimensional structure with multiple interaction sites, including carboxyl and amino groups, aromatic rings, and hydroxyl groups.

The primary mechanisms governing this chiral recognition include:

  • Hydrogen Bonding: Interactions between the amide and carboxyl groups of the analyte and the CSP.

  • Ionic Interactions: The amphoteric nature of the teicoplanin CSP allows for interactions with the acidic N-acetyl-threonine.[6]

  • Inclusion and Steric Hindrance: The basket-like cavity of the glycopeptide can sterically favor the inclusion of one enantiomer over the other, leading to differential retention times.

The combination of these forces results in a difference in the binding energy between the two enantiomers and the stationary phase, causing one to be retained longer on the column, thus enabling their separation.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Chiral Column:

    • Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).

  • Chemicals and Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate (LC-MS Grade)

    • Acetic Acid (Glacial, ACS Grade)

    • N-acetyl-DL-threonine (Racemic Standard, ≥98% purity)

    • Sample containing N-acetyl-D-threonine

    • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions

The following parameters have been optimized for the baseline resolution of N-acetyl-threonine enantiomers.

ParameterRecommended ConditionRationale & Field Insights
Chiral Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µmMacrocyclic glycopeptide phases are ideal for polar, underivatized, or N-blocked amino acids, offering unique selectivity through multiple interaction modes.[2] The CHIROBIOTIC T is specifically cited for its success with these compound classes.[3][6]
Mobile Phase 90:10 (v/v) Methanol / 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid)A polar organic mobile phase is highly effective for teicoplanin-based CSPs.[7] The methanol provides the primary eluting strength. The aqueous ammonium acetate buffer modulates ionic interactions, which are crucial for selectivity. Adjusting the pH to 4.5 ensures the analyte's carboxylic acid group is in a suitable state for interaction with the CSP.
Flow Rate 0.8 mL/minThis flow rate provides a good balance between analysis time and column efficiency, generating optimal backpressure for a 5 µm particle size column.
Column Temp. 25°CTemperature is a critical parameter that can influence the thermodynamics of chiral recognition.[8] Maintaining a constant 25°C ensures reproducible retention times and selectivity.
Detection UV at 210 nmN-acetyl-threonine lacks a strong chromophore, but its amide bond provides sufficient absorbance at low UV wavelengths for sensitive detection.[3]
Injection Vol. 10 µLThis volume is standard for analytical HPLC and prevents column overloading while providing a strong detector signal for samples at the recommended concentration.
Run Time 20 minutesSufficient time to allow for the elution of both enantiomers and re-equilibration of the column for the next injection.
Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Evaluation prep_mp 1. Prepare Mobile Phase (Methanol/Buffer) equilibrate 4. Equilibrate System (Flow mobile phase for 30 min) prep_mp->equilibrate prep_std 2. Prepare Racemic Standard (0.5 mg/mL in Mobile Phase) inject 5. Perform Injections (Blank -> Standard -> Sample) prep_std->inject prep_sample 3. Prepare Sample Solution (0.5 mg/mL in Mobile Phase) prep_sample->inject equilibrate->inject acquire 6. Acquire Data (20 min run time) inject->acquire identify 7. Identify Peaks (Compare sample to standard) acquire->identify sst 8. Verify System Suitability (Resolution > 1.5) identify->sst quantify 9. Quantify Enantiomeric Purity (Calculate Area %) sst->quantify

Caption: Workflow for chiral separation of N-acetyl-D-threonine.

Step-by-Step Protocol
  • Mobile Phase Preparation: a. To prepare 1 L of the aqueous component, dissolve 0.77 g of Ammonium Acetate in 1 L of deionized water. b. Adjust the pH of the aqueous solution to 4.5 using glacial acetic acid. c. Combine 900 mL of Methanol with 100 mL of the prepared pH 4.5 buffer. d. Degas the final mobile phase for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (0.5 mg/mL): a. Accurately weigh 5.0 mg of N-acetyl-DL-threonine (racemic standard). b. Dissolve in a 10 mL volumetric flask using the mobile phase as the diluent. c. Sonicate briefly if necessary to ensure complete dissolution. This solution contains both N-acetyl-D-threonine and N-acetyl-L-threonine.

  • Sample Solution Preparation (0.5 mg/mL): a. Accurately weigh 5.0 mg of the sample containing N-acetyl-D-threonine. b. Dissolve in a 10 mL volumetric flask using the mobile phase as the diluent.

  • HPLC System Setup and Equilibration: a. Install the Astec® CHIROBIOTIC® T column and set the column oven temperature to 25°C. b. Purge the pump with the prepared mobile phase. c. Equilibrate the column by running the mobile phase at 0.8 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run: a. Set up the injection sequence: i. One injection of mobile phase (Blank). ii. Two replicate injections of the Racemic Standard Solution. iii. Injections of the Sample Solution(s). b. Start the sequence and acquire data for 20 minutes for each run.

Data Analysis and System Suitability

For a protocol to be considered trustworthy, it must be self-validating through rigorous system suitability testing (SST).[9] These criteria ensure that the chromatographic system is performing adequately for the intended analysis.

  • Peak Identification: Identify the two enantiomer peaks in the chromatogram from the racemic standard injection. Note their retention times. The D-enantiomer is typically more strongly retained on teicoplanin-based CSPs.

  • System Suitability Test (SST): Using the data from the racemic standard injections, calculate the following parameters. The system must meet these criteria before proceeding with sample analysis.

SST ParameterAcceptance CriterionPurpose
Resolution (Rs) Rs ≥ 1.5This is the most critical parameter in chiral separations, ensuring that the two enantiomer peaks are baseline separated, which is essential for accurate quantification.[1][9]
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range may indicate undesirable secondary interactions or column degradation, affecting integration accuracy.
Theoretical Plates (N) N > 2000Indicates the efficiency of the column. A high plate count leads to sharper, narrower peaks, which improves resolution and detection limits.
%RSD of Retention Times ≤ 2.0%Calculated from replicate injections of the standard, this demonstrates the stability and precision of the pump and overall system.
  • Quantification of Enantiomeric Purity: a. For the sample chromatogram, integrate the peak areas for both the D- and L-enantiomers. b. Calculate the percentage of N-acetyl-D-threonine using the area percent formula:

    % N-acetyl-D-threonine = (Area of D-peak / (Area of D-peak + Area of L-peak)) x 100

Conclusion

This application note provides a comprehensive and reliable HPLC protocol for the chiral separation of N-acetyl-D-threonine. By utilizing a teicoplanin-based chiral stationary phase, this direct method offers excellent resolution and selectivity. The detailed step-by-step instructions, coupled with the scientific rationale for each parameter and strict system suitability criteria, ensure that researchers can confidently implement this method for routine quality control and research applications, generating accurate and reproducible results. The validation of this method should adhere to the principles outlined in ICH guidelines to ensure its suitability for its intended purpose.[10][11]

References

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Scirp.org. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. [Link]

  • IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

  • ResearchGate. (2018). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in.... ResearchGate. [Link]

  • PubMed. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. PubMed. [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Sumika. [Link]

  • ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... ACS Publications. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-acetyl-D-threonine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-acetyl-D-threonine in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled N-acetyl-D-threonine is used as the internal standard to ensure accuracy and precision. The method has been validated according to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation and is suitable for use in clinical research and drug development settings.[1]

Introduction

N-acetyl-D-threonine is the N-acetylated form of the D-isomer of threonine, an essential amino acid. While L-amino acids are the primary constituents of proteins, the presence and metabolism of D-amino acids and their derivatives are of growing interest in biomedical research. N-terminal acetylation is a common post-translational modification that can affect protein stability and function.[2] The accurate quantification of N-acetylated amino acids like N-acetyl-D-threonine in biological matrices such as plasma is crucial for understanding their physiological roles, metabolic pathways, and potential as biomarkers for various pathological conditions.

LC-MS/MS has become the gold standard for quantifying small molecules in complex biological fluids due to its superior sensitivity, selectivity, and speed.[3] This note provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to reliably measure N-acetyl-D-threonine concentrations in plasma.

Principle of the Method

The method involves three key stages:

  • Sample Preparation: Plasma proteins, which can interfere with analysis, are removed by precipitation using a cold organic solvent.[4][5] A stable isotope-labeled internal standard (SIL-IS), N-acetyl-D-threonine-d3, is added prior to precipitation to correct for analyte loss during sample processing and to account for any matrix-induced ion suppression or enhancement.

  • LC Separation: The resulting supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte and internal standard are separated from other endogenous plasma components on a reversed-phase C18 column using a simple gradient elution.

  • MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer. The compounds are ionized using electrospray ionization (ESI), and specific precursor-to-product ion transitions for both N-acetyl-D-threonine and its SIL-IS are monitored using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Overall Experimental Workflow

The entire process, from sample receipt to final data analysis, is outlined in the diagram below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (N-acetyl-D-threonine-d3) Plasma->Add_IS Add_ACN Add Cold Acetonitrile (3:1 v/v) for Protein Precipitation Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min, 14,000 x g, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject onto C18 Column Dilute->Inject Gradient Gradient Elution Inject->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MRM MRM Detection ESI->MRM Integrate Integrate Peak Areas MRM->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Cal_Curve Generate Calibration Curve (1/x² weighted linear regression) Ratio->Cal_Curve Quantify Quantify Unknown Samples Cal_Curve->Quantify Report Report Concentration Quantify->Report

Caption: High-level workflow for N-acetyl-D-threonine quantification.

Materials and Reagents

  • Analytes and Standards:

    • N-acetyl-D-threonine (≥98% purity)

    • N-acetyl-D-threonine-d3 (or other suitable stable isotope label, ≥98% purity, 98 atom % D)[6][7][8]

  • Solvents and Chemicals:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Ultrapure water (18.2 MΩ·cm)

  • Biological Matrix:

    • Blank human plasma (K2-EDTA anticoagulant)

  • Consumables:

    • 1.5 mL polypropylene microcentrifuge tubes

    • Autosampler vials with inserts

    • Pipette tips

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of N-acetyl-D-threonine and N-acetyl-D-threonine-d3 into separate volumetric flasks.

    • Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the N-acetyl-D-threonine stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS).

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the N-acetyl-D-threonine-d3 stock solution with 50:50 (v/v) methanol:water. This concentration may require optimization based on instrument response.

Preparation of Calibration Standards and Quality Controls
  • Matrix-Based CS: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentration range (e.g., 1-1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 150, and 750 ng/mL). QCs should be prepared from a separate stock solution weighing than the calibration standards.

Sample Preparation Protocol: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma.[9] Acetonitrile is chosen as it efficiently denatures and precipitates proteins while keeping small polar analytes like N-acetyl-D-threonine in the supernatant.[4][10][11] Performing the precipitation at a low temperature enhances the completeness of protein removal.

  • Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (100 ng/mL) and briefly vortex.

  • Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma). This ratio provides efficient protein removal without excessive dilution.[10]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Incubate at 4°C for 20 minutes to facilitate precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilute with 100 µL of ultrapure water containing 0.1% formic acid to ensure compatibility with the initial mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrument Conditions

Rationale: A C18 column provides robust, general-purpose reversed-phase separation. The mobile phase, consisting of water and acetonitrile with formic acid, is standard for LC-MS. Formic acid aids in the protonation of the analyte in the positive ESI source, enhancing the [M+H]⁺ signal.[12]

Liquid Chromatography Parameters
ParameterCondition
HPLC SystemStandard UHPLC/HPLC system
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
Mass Spectrometry Parameters
ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.500°C
Desolvation Gas Flow1000 L/hr
MRM Transitions Compound
N-acetyl-D-threonine
N-acetyl-D-threonine-d3 (IS)

*Note: Voltages and collision energies are instrument-dependent and must be optimized empirically. The product ion 102.1 corresponds to the loss of the acetyl group and water from the precursor ion.

Bioanalytical Method Validation

The method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][13] This ensures the reliability, reproducibility, and accuracy of the data generated.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least six blank plasma sources.
Linearity & Range Establishing a linear relationship between concentration and instrument response.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal value (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% of nominal value and precision (%CV) ≤ 20%.
Accuracy & Precision Closeness of determined values to the nominal concentration (accuracy) and the reproducibility of measurements (precision).Measured in QC samples (Low, Med, High). Intra-day & Inter-day Accuracy: Mean concentration within ±15% of nominal value. Intra-day & Inter-day Precision: Coefficient of Variation (%CV) ≤ 15%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.IS-normalized matrix factor should have a %CV ≤ 15% across at least six different plasma lots.
Recovery The efficiency of the extraction procedure.Analyte recovery should be consistent and reproducible. A %CV ≤ 15% is desirable.
Stability Chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration of stability samples should be within ±15% of nominal concentration. Includes bench-top, freeze-thaw, and long-term stability.

Conclusion

This application note presents a validated, high-performance LC-MS/MS method for the quantification of N-acetyl-D-threonine in human plasma. The simple protein precipitation protocol, coupled with the sensitivity and selectivity of tandem mass spectrometry, provides a reliable tool for researchers in clinical and pharmaceutical settings. The method meets the rigorous standards for bioanalytical validation, ensuring data of the highest quality and integrity.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Center for Biosimilars. (2018).
  • BenchChem. (2025).
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis.
  • Thermo Fisher Scientific.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • National Institutes of Health (NIH). N-acetyl-L-threonine | C6H11NO4 | CID 152204 - PubChem. [Link]

  • Human Metabolome Database. (2017). Showing metabocard for N-Acetylthreonine (HMDB0062557). [Link]

  • Cambridge Isotope Laboratories, Inc. (2011). Stable Isotopes for Mass Spectrometry.
  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Zhang, N., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. International Journal of Molecular Sciences. [Link]

Sources

Application Note: Synthesis of Isotopically Labeled N-acetyl-D-threonine for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Stable isotope tracing has become an indispensable tool in metabolomics, providing unparalleled insights into the dynamic nature of metabolic pathways.[1][2] By introducing molecules enriched with stable isotopes like ¹³C, ¹⁵N, or ²H (deuterium), researchers can track the journey of these labeled atoms through complex biochemical networks.[3][4] This approach allows for the elucidation of metabolic fluxes, identification of pathway activities, and understanding how metabolism is reprogrammed in various physiological and pathological states.[2][4] N-acetyl-D-threonine, a derivative of the essential amino acid threonine, is implicated in various metabolic processes. The ability to synthesize its isotopically labeled counterpart is crucial for detailed metabolic investigations, particularly in understanding its uptake, conversion, and downstream effects within a biological system.

This application note provides a comprehensive guide for the synthesis, purification, and characterization of isotopically labeled N-acetyl-D-threonine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in metabolic tracing studies. We emphasize the rationale behind key experimental steps to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Core Principles of Isotopic Labeling and Metabolic Tracing

Metabolic tracing relies on the principle that isotopically labeled compounds are chemically identical to their unlabeled counterparts and thus participate in the same enzymatic reactions.[4] However, their increased mass allows them to be distinguished and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][] This distinction enables the tracking of the labeled atoms as they are incorporated into downstream metabolites, providing a dynamic view of metabolic pathways that static measurements of metabolite levels cannot achieve.[3][4]

The choice of isotope and labeling pattern (e.g., uniform or site-specific) depends on the specific research question.[7] For instance, uniformly ¹³C-labeled precursors can provide a global view of carbon metabolism, while site-specific labels can probe the activity of particular enzymes or pathways.[3][8]

Synthetic Strategy for Isotopically Labeled N-acetyl-D-threonine

The synthesis of isotopically labeled N-acetyl-D-threonine involves a two-step process:

  • Procurement of Isotopically Labeled D-Threonine: The starting material is a commercially available, isotopically enriched form of D-threonine. The choice of isotopic label (e.g., ¹³C, ¹⁵N, or ²H) will be dictated by the specific aims of the metabolic tracing study.

  • N-acetylation of the Labeled D-Threonine: The amino group of the labeled D-threonine is acetylated using an isotopically labeled or unlabeled acetylating agent. For tracing the acetyl group itself, a labeled acetylating agent like [¹³C₂]-acetic anhydride or [D₃]-acetyl chloride would be used.

The following diagram illustrates the general synthetic workflow:

Synthesis_Workflow start Start: Isotopically Labeled D-Threonine reaction N-Acetylation Reaction start->reaction reagents Acetylation Reagents: (e.g., Acetic Anhydride or Acetyl Chloride, Isotopically Labeled or Unlabeled) reagents->reaction purification Purification: (e.g., Recrystallization, Column Chromatography) reaction->purification characterization Characterization: (NMR, Mass Spectrometry) purification->characterization final_product Final Product: Isotopically Labeled N-acetyl-D-threonine characterization->final_product

Caption: Synthetic workflow for isotopically labeled N-acetyl-D-threonine.

Detailed Protocols

Materials and Reagents
Component Specifications Supplier Example
Isotopically Labeled D-Threoninee.g., D-Threonine (¹³C₄, 99%; ¹⁵N, 98%), D-Threonine (D₅, 97%; ¹⁵N, 98%)Cambridge Isotope Laboratories, Inc.
Acetic AnhydrideACS Reagent Grade, ≥98%Sigma-Aldrich
[¹³C₂]-Acetic Anhydride99 atom % ¹³CSigma-Aldrich
[D₆]-Acetic Anhydride99 atom % DSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)1 M and 6 M solutionsVWR
Ethyl AcetateHPLC GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeSigma-Aldrich
Deuterated Solvents for NMRe.g., D₂O, DMSO-d₆Cambridge Isotope Laboratories, Inc.

Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Synthesis Protocol: N-acetylation of D-Threonine

This protocol is adapted from established methods for the N-acetylation of amino acids.[9][10]

  • Dissolution of Labeled D-Threonine:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 100 mg of isotopically labeled D-threonine in 10 mL of a 1 M sodium bicarbonate solution.

    • Rationale: The basic conditions deprotonate the amino group of the threonine, making it a more potent nucleophile for the subsequent acylation reaction.

  • Acetylation Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.5 molar equivalents of acetic anhydride (or the chosen isotopically labeled variant) dropwise to the stirring solution.

    • Rationale: Adding the acetic anhydride slowly and at a low temperature helps to control the exothermic reaction and minimize potential side reactions.

  • Reaction Monitoring and Completion:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol, 4:1). The product, N-acetyl-D-threonine, will have a different retention factor (Rf) than the starting material.

  • Acidification and Extraction:

    • Once the reaction is complete, cool the flask in an ice bath and carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl.

    • Rationale: Acidification protonates the carboxylate group of the product, making it less water-soluble and facilitating its extraction into an organic solvent.

    • Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-acetyl-D-threonine.

Purification Protocol

Purification of the crude product is essential to remove any unreacted starting materials or byproducts.

  • Recrystallization (Primary Method):

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add a non-polar solvent like hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

    • Rationale: Recrystallization is an effective method for purifying solid compounds based on differences in solubility.

  • Column Chromatography (Alternative Method):

    • If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.

    • A suitable eluent system would be a gradient of methanol in dichloromethane.

Characterization and Quality Control

Thorough characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized N-acetyl-D-threonine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and for confirming the position and extent of isotopic labeling.[][11]

  • ¹H NMR: Will confirm the presence of the acetyl group and the characteristic protons of the threonine backbone. The integration of the proton signals can provide an initial assessment of purity.

  • ¹³C NMR: For ¹³C-labeled compounds, this technique will directly show the enrichment at specific carbon positions.[12] The absence of signals at the natural abundance chemical shifts for the labeled positions indicates high isotopic incorporation.

  • ¹⁵N NMR: For ¹⁵N-labeled compounds, this will confirm the incorporation of the nitrogen isotope.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining the exact mass of the synthesized compound and quantifying the level of isotopic enrichment.[5][]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the product.

  • Isotope Ratio Mass Spectrometry (IRMS) or LC-MS: Can be used to determine the precise isotopic enrichment by comparing the ion intensities of the labeled and unlabeled species.[13]

Data Presentation
Analytical Technique Parameter Measured Expected Outcome for [¹³C₄, ¹⁵N]-N-acetyl-D-threonine
¹H NMRChemical Shift, Integration, Coupling ConstantsConfirms the structure of N-acetyl-threonine.
¹³C NMRChemical ShiftSignals corresponding to the four threonine carbons will be significantly enhanced.
¹⁵N NMRChemical ShiftA signal confirming the presence of the ¹⁵N isotope.
HRMS (ESI+)m/z[M+H]⁺ ion corresponding to the exact mass of the labeled compound.

Troubleshooting

Problem Possible Cause Solution
Low reaction yieldIncomplete reactionExtend the reaction time and monitor by TLC. Ensure the starting D-threonine is fully dissolved.
Loss of product during extractionEnsure the aqueous layer is sufficiently acidified (pH 2-3) before extraction. Perform multiple extractions.
Impure product after recrystallizationCo-precipitation of impuritiesPerform a second recrystallization or use column chromatography for purification.
Incomplete isotopic labelingImpure isotopic starting materialsVerify the isotopic purity of the starting D-threonine and acetylating agent.

Conclusion

The successful synthesis and characterization of isotopically labeled N-acetyl-D-threonine are critical for advancing our understanding of its metabolic roles. The protocols outlined in this application note provide a robust framework for producing high-purity labeled compounds suitable for sophisticated metabolic tracing studies. By carefully following these procedures and employing rigorous analytical validation, researchers can confidently generate reliable data to unravel the complexities of cellular metabolism.

References

  • Buescher, J. M., et al. (2015). A roadmap for interpreting C-13 metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Available from: [Link]

  • DeBalsi, K. L., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 43, 49-55. Available from: [Link]

  • Jang, C., et al. (2018). The Small-Molecule Transporter SLC25A1 Links O-GlcNAc Transferase to De Novo Lipogenesis. Molecular Cell, 72(3), 517-528.e5. Available from: [Link]

  • Fan, T. W-M., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 2(1), 140-174. Available from: [Link]

  • NMR-Bio. Isotope-labeled amino acids and compounds for NMR studies. Available from: [Link]

  • Pagar, A. D., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(34), 7948-7952. Available from: [Link]

  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Available from: [Link]

  • Wallace, G., & Hedges, R. E. M. (2016). Nitrogen Isotopic Discrimination in Dietary Amino Acids: the Threonine Anomaly. Rapid Communications in Mass Spectrometry, 30(10), 1263-1268. Available from: [Link]

  • Kumar, V., et al. (2023). Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203. Biomedical Journal of Scientific & Technical Research, 49(4). Available from: [Link]

  • Szekely, D., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1299-1306. Available from: [Link]

  • Nakajima, T., et al. (2007). Synthesis of isotope-labelled [1-¹³C]-amino acids from ¹³CO₂. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 622-623. Available from: [Link]

  • L'homme, L., et al. (2014). N- and O-acetylation of threonine residues in the context of proteomics. Journal of Proteomics, 109, 112-121. Available from: [Link]

  • Cerno Bioscience. Isotope Labeling. Available from: [Link]

  • Google Patents. (1998). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Rappoport, S., & Lapidot, Y. (1974). The chemical preparation of acetylaminoacyl-tRNA. Methods in Enzymology, 29, 685-688. Available from: [Link]

  • Kumar, V., et al. (2023). Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203. Biomedical Journal of Scientific & Technical Research, 49(4). Available from: [Link]

  • Pagar, A. D., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(34), 7948-7952. Available from: [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 108(42), 17477-17482. Available from: [Link]

  • Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics, 5(6), 789-798. Available from: [Link]

  • Google Patents. (1962). Process for purification of threonine.
  • Al-Haded, A. A. (2019). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 24(17), 3122. Available from: [Link]

  • Annis, D. A., et al. (2003). Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry. Bioorganic & Medicinal Chemistry Letters, 13(17), 2913-2916. Available from: [Link]

  • Chen, Y., et al. (2023). Purification and activity assays of N-terminal acetyltransferase D. STAR Protocols, 4(4), 102604. Available from: [Link]

  • Key, K. M., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), 7011-7023. Available from: [Link]

  • He, Y., et al. (2021). D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. Journal of Natural Products, 84(2), 435-444. Available from: [Link]

  • Wikipedia. Stable isotope composition of amino acids. Available from: [Link]

  • Google Patents. (2021). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 152204, N-acetyl-L-threonine. Available from: [Link]

Sources

Application of N-acetyl-D-threonine in non-canonical amino acid incorporation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Site-Specific Incorporation of N-acetyl-D-threonine

Abstract

The introduction of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in protein engineering and drug discovery, offering the ability to imbue proteins with novel chemical and biological properties.[1][2] Among the most tantalizing modifications is the incorporation of D-amino acids, which can confer remarkable resistance to proteolytic degradation—a critical hurdle for many peptide-based therapeutics.[3] This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of N-acetyl-D-threonine, a unique ncAA, into proteins. We address the significant biological barriers to D-amino acid incorporation and present a robust workflow centered on engineered ribosomes within a flexible cell-free protein synthesis (CFPS) platform. This document is intended for researchers, scientists, and drug development professionals seeking to explore the frontiers of protein design.

Introduction: The Promise and Challenge of D-Amino Acids

The 20 canonical amino acids provide the fundamental blueprint for life, yet they represent only a fraction of the chemical diversity available. By expanding the genetic code, we can install ncAAs with unique functionalities, such as bioorthogonal handles for chemical conjugation, fluorescent probes for imaging, or post-translational modifications to study protein function.[4][5] The application of ncAAs in drug discovery is a particularly promising frontier, allowing for the creation of biologics with enhanced stability, novel binding modalities, and improved pharmacokinetic profiles.[6][7]

N-acetyl-D-threonine offers two key features: the D-chiral center and the N-acetyl group. The N-acetylation mimics a common natural protein modification, potentially influencing protein stability and function.[8] The D-configuration, however, is revolutionary. Natural protein synthesis machinery has evolved exquisite stereoselectivity, exclusively incorporating L-amino acids.[3] This fidelity makes peptides and proteins susceptible to degradation by proteases, which are also stereospecific. Incorporating a D-amino acid at a specific site can render a peptide bond unrecognizable to proteases, dramatically extending the molecule's half-life.

However, this same biological fidelity presents the core challenge. The cell employs a multi-layered quality control system to prevent the incorporation of D-amino acids, making their use in standard recombinant expression systems nearly impossible.[3][9] This guide details the nature of these barriers and provides a validated, albeit advanced, strategy to overcome them.

Part 1: Understanding the Barriers to D-Amino Acid Incorporation

Successfully incorporating a D-amino acid requires circumventing several key fidelity checkpoints in the cell's translation machinery. These mechanisms, while essential for normal biological function, act as formidable barriers to our engineering efforts.

  • Aminoacyl-tRNA Synthetase (aaRS) Specificity: The first gatekeepers are the aaRS enzymes, which are responsible for charging tRNAs with their cognate amino acids. These enzymes possess highly refined active sites that are stereospecific for L-amino acids.

  • D-aminoacyl-tRNA Deacylase (DTD): Should a D-amino acid be mistakenly charged onto a tRNA, a dedicated enzyme called D-aminoacyl-tRNA deacylase (DTD) efficiently hydrolyzes the bond, cleansing the tRNA pool.[3] This enzyme is a conserved and highly active proofreader across all domains of life.

  • Elongation Factor Tu (EF-Tu) Discrimination: The elongation factor EF-Tu, which delivers charged tRNAs to the ribosome, also exhibits a preference for L-aminoacyl-tRNAs, further reducing the chances of a D-aminoacyl-tRNA reaching the ribosome.[3]

  • The Ribosomal Peptidyltransferase Center (PTC): The final and most significant barrier is the ribosome itself. The PTC, the catalytic core of the ribosome responsible for peptide bond formation, is inherently structured to accommodate L-amino acids. The rate of peptide bond formation with a D-aminoacyl-tRNA in the A-site is several orders of magnitude slower than with its L-counterpart, effectively stalling translation.[3][10]

cluster_workflow Fidelity Checkpoints in Translation DAA N-acetyl-D-threonine tRNA Orthogonal tRNA DAA->tRNA aaRS Charging aaRS_barrier Barrier 1: aaRS Specificity DAA->aaRS_barrier DAA_tRNA D-aa-tRNA tRNA->DAA_tRNA DAA_tRNA_EFTU D-aa-tRNA:EF-Tu Complex DAA_tRNA->DAA_tRNA_EFTU EF-Tu Binding DTD_barrier Barrier 2: D-aminoacyl-tRNA Deacylase (DTD) DAA_tRNA->DTD_barrier Hydrolysis Ribosome Ribosome A-site DAA_tRNA_EFTU->Ribosome Delivery EFTU_barrier Barrier 3: EF-Tu Discrimination DAA_tRNA_EFTU->EFTU_barrier Protein Incorporated Protein Ribosome->Protein Peptide Bond Formation (Extremely Slow) PTC_barrier Barrier 4: Ribosome PTC Geometry Ribosome->PTC_barrier

Figure 1: Biological barriers preventing the incorporation of D-amino acids.

Part 2: A Cell-Free Strategy for Success

Overcoming these deeply ingrained biological barriers requires moving outside the complex, regulated environment of a living cell. A cell-free protein synthesis (CFPS) system, derived from an E. coli strain harboring engineered ribosomes, provides the ideal platform.[11][12]

Causality Behind This Strategy:

  • Open Environment: CFPS systems are "open," allowing direct manipulation of the reaction environment. We can omit components that would otherwise interfere and supplement with engineered machinery.[11]

  • Bypassing DTD: By preparing the cell extract, the activity of enzymes like DTD is significantly diluted or can be inhibited, preventing the degradation of our charged tRNA.

  • Engineered Ribosomes: The core of this strategy relies on using ribosomes with mutations in the 23S rRNA of the Peptidyltransferase Center. These mutations create a more permissive active site that reduces the kinetic penalty against D-amino acids, enabling efficient peptide bond formation.[10][13]

  • Pre-charged tRNA: To bypass the stereospecificity of natural aaRSs, we can generate N-acetyl-D-threonyl-tRNA in vitro using enzymatic (e.g., flexizymes) or chemical methods. This pre-charged tRNA can then be added directly to the CFPS reaction.[12]

cluster_cfps Workflow for D-ncAA Incorporation ncAA N-acetyl-D-threonine Flexizyme Flexizyme (In Vitro Charging) ncAA->Flexizyme tRNA Suppressor tRNA(CUA) tRNA->Flexizyme Charged_tRNA N-acetyl-D-threonyl-tRNA Flexizyme->Charged_tRNA CFPS_Reaction CFPS Reaction Charged_tRNA->CFPS_Reaction DNA DNA Template (with TAG codon) DNA->CFPS_Reaction Extract S30 Extract from E. coli with Engineered Ribosomes Extract->CFPS_Reaction Protein Target Protein with N-acetyl-D-threonine CFPS_Reaction->Protein Analysis Validation: Western Blot & LC-MS/MS Protein->Analysis

Figure 2: A cell-free workflow for incorporating N-acetyl-D-threonine.

Part 3: Experimental Protocols

These protocols provide a comprehensive workflow from the preparation of the specialized cell extract to the final analysis of the ncAA-containing protein.

Protocol 1: Preparation of D-Amino Acid-Tolerant S30 Cell-Free Extract

This protocol is based on the preparation of an S30 extract from an E. coli strain engineered to express D-amino acid-tolerant ribosomes. This typically involves plasmid-based expression of a modified 23S rRNA gene.[13]

Materials:

  • E. coli strain expressing modified 23S rRNA (e.g., mutations in the 2447-2450 region).

  • Growth media (e.g., 2xYTPG).

  • S30 Buffer A (10 mM Tris-acetate pH 8.2, 14 mM Mg-acetate, 60 mM K-acetate, 1 mM DTT).

  • S30 Buffer B (Same as A, but with 0.5 mM DTT).

  • High-pressure homogenizer (e.g., French press) or sonicator.

  • High-speed centrifuges (e.g., Sorvall RC-5B, Beckman L8-80M).

Procedure:

  • Cell Growth: Inoculate a 1 L culture of 2xYTPG media with the engineered E. coli strain. Grow at 37°C with vigorous shaking to an OD600 of ~1.5-2.0.

  • Harvesting: Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet three times with ice-cold S30 Buffer A. Resuspend the cells in 1.2 mL of buffer per gram of wet cell paste.

  • Lysis: Lyse the cells using a high-pressure homogenizer at 10,000-12,000 psi. Keep the cell suspension on ice at all times.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant (this is the S30 fraction). Repeat this step twice to ensure a clear lysate.

  • Pre-incubation (Run-off Reaction): Transfer the supernatant to a new tube. Add a pre-incubation mix (final concentrations: 0.7 mM ATP, 40 mM PEP, 20 µg/mL PEP kinase, 80 µM of each canonical L-amino acid). Incubate at 37°C for 80 minutes with gentle shaking. This step degrades endogenous mRNA and consumes residual metabolites.

  • Dialysis: Dialyze the extract against 50 volumes of S30 Buffer B at 4°C for 4 hours, with one buffer change.

  • Final Preparation: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C. Aliquot the supernatant, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Aminoacylation of Suppressor tRNA

This protocol uses a flexizyme, a flexible ribozyme, to charge N-acetyl-D-threonine onto a suppressor tRNA (e.g., tRNAAsnE2CUA) that recognizes the amber (UAG) stop codon.[12]

Materials:

  • Suppressor tRNA (commercially synthesized or in vitro transcribed).

  • Flexizyme (e.g., dFx).

  • N-acetyl-D-threonine, activated with a leaving group (e.g., cyanomethyl ester, CME).

  • Acylation Buffer (e.g., 0.2 M HEPES-K pH 7.5, 1 M MgCl₂).

  • N-acetyl-D-threonine-CME (100 mM in DMSO).

Procedure:

  • tRNA Refolding: Resuspend tRNA in RNase-free water. Heat to 90°C for 3 minutes, then cool slowly to room temperature to ensure proper folding.

  • Reaction Setup: In an RNase-free microfuge tube, combine the following on ice:

    • Acylation Buffer

    • Refolded suppressor tRNA (to 50 µM final)

    • Flexizyme (to 50 µM final)

    • N-acetyl-D-threonine-CME (to 5 mM final)

  • Incubation: Incubate the reaction at 4°C for 2-6 hours.

  • Purification: Precipitate the charged tRNA by adding 3 volumes of ethanol and 0.1 volumes of 3 M sodium acetate, pH 5.2. Incubate at -20°C for 1 hour, then centrifuge at 20,000 x g for 30 minutes at 4°C.

  • Washing: Wash the pellet twice with 70% ethanol to remove unreacted amino acid.

  • Storage: Resuspend the charged tRNA pellet in a small volume of RNase-free water or acidic buffer (e.g., 1 mM KOAc, pH 5.0) and use immediately or store at -80°C.

Protocol 3: Cell-Free Protein Synthesis (CFPS)

This protocol combines the engineered extract and the charged tRNA to synthesize the target protein.

Materials:

  • Protocol 1 Extract and Protocol 2 Charged tRNA.

  • DNA template encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • CFPS Reaction Buffer (containing energy source like PEP, NTPs, and canonical amino acids).

  • T7 RNA Polymerase.

ComponentStock ConcentrationFinal Concentration
S30 Extract~30 mg/mL protein10-12 mg/mL
DNA Template200 ng/µL10-15 nM
Charged tRNA20 µM1-2 µM
Canonical AAs20 mM each2 mM each
Energy Mix (PEP)400 mM40 mM
NTPs (ATP/GTP)100 mM1.5 mM
NTPs (UTP/CTP)100 mM1.0 mM
T7 RNA Polymerase100 U/µL2 U/µL
Table 1: Typical Reagent Concentrations for CFPS Reaction.

Procedure:

  • Reaction Assembly: On ice, combine the reaction buffer, NTPs, canonical amino acids, energy mix, DNA template, and the charged N-acetyl-D-threonyl-tRNA.

  • Initiation: Add the S30 extract and T7 RNA Polymerase to initiate the reaction.

  • Incubation: Incubate the reaction at 30-37°C for 2-4 hours.

  • Termination: Stop the reaction by placing it on ice or adding an RNase inhibitor. The resulting mixture is ready for analysis.

Protocol 4: Validation of Incorporation

Confirmation of successful incorporation requires two levels of analysis: protein expression and precise mass verification.

A. Western Blot Analysis:

  • Run a sample of the CFPS reaction on an SDS-PAGE gel.

  • Transfer the protein to a PVDF or nitrocellulose membrane.

  • Probe with an antibody specific to the target protein or a purification tag (e.g., anti-His).

  • A band at the expected full-length molecular weight indicates successful read-through of the amber stop codon. A lower band may indicate truncation due to failed incorporation.

B. Mass Spectrometry (LC-MS/MS): This is the definitive method for validation.

  • Purify the target protein from the CFPS reaction (e.g., using a His-tag and Ni-NTA resin).

  • Digest the purified protein with a protease like trypsin.

  • Analyze the resulting peptide fragments by LC-MS/MS.

  • Identify the peptide fragment containing the modification site. The mass of this peptide should be increased by the mass of the N-acetyl-D-threonine residue minus the mass of water, compared to the wild-type peptide.

Amino AcidMonoisotopic Mass (Da)
Threonine (T)119.06
N-acetyl-D-threonine161.07
Mass Shift upon Incorporation +42.01 Da
Table 2: Expected Mass Shift for Mass Spectrometry Validation.

Part 4: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No full-length protein (Western Blot) 1. Inefficient tRNA charging. 2. Degradation of charged tRNA. 3. Ribosomes are not sufficiently D-amino acid tolerant. 4. Suboptimal CFPS reaction conditions.1. Optimize flexizyme reaction (time, temp). Verify charging on an acid urea gel. 2. Use charged tRNA immediately; handle on ice. 3. Test extract with a known D-amino acid control; prepare new extract if needed. 4. Titrate Mg²⁺ and K⁺ concentrations.
Low protein yield 1. Low incorporation efficiency. 2. Toxicity of the ncAA or target protein. 3. Inefficient DNA template.1. Increase the concentration of charged tRNA in the CFPS reaction. 2. CFPS is generally tolerant, but try lowering the incubation temperature. 3. Optimize codon usage of the template DNA; use a strong promoter/RBS.
Mass shift not detected (LC-MS/MS) 1. Incorporation failed despite Western blot signal (read-through by a canonical aa). 2. Low abundance of the modified peptide.1. Ensure no canonical aminoacyl-tRNAs are competing. This is a key advantage of the pre-charging method. 2. Optimize the purification and digestion protocol. Use a targeted MS method to look specifically for the expected mass.
Table 3: A Guide to Troubleshooting Common Issues.

Conclusion and Future Outlook

The site-specific incorporation of N-acetyl-D-threonine is a challenging yet highly rewarding endeavor that pushes the boundaries of synthetic biology. The primary obstacles—the inherent stereospecificity of the translational machinery—can be overcome through a carefully designed cell-free strategy that combines engineered ribosomes with in vitro tRNA aminoacylation. This approach provides a powerful platform for creating novel proteins and peptides with enhanced resistance to proteolysis, opening new avenues for the development of next-generation biologics and research tools. As our ability to engineer the core components of translation improves, the incorporation of D-amino acids and other "difficult" ncAAs will become increasingly accessible, unlocking a vast new chemical space for protein design and therapeutic innovation.

References

  • Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. bioRxiv [Preprint]. 2025 Oct 30:2025.10. 30.685624.
  • The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. (2023-09-11).
  • Unnatural Amino Acids Potential for Innov
  • Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorpor
  • Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons. NIH.
  • Non-Canonical Amino Acids in Drug Development: Unlocking New Horizons. [Source Not Available].
  • Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. [Source Not Available].
  • Incorporation of non-canonical amino acids. PMC - PubMed Central - NIH.
  • Non-canonical amino acid labeling in proteomics and biotechnology. PubMed - NIH. (2019-05-22).
  • Residue-specific incorporation of non canonical amino acids into proteins: recent developments and applic
  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers. (2020-07-21).
  • Non-canonical amino acid labeling in proteomics and biotechnology.
  • Bioorthogonal Reactions for Labeling Proteins.
  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI.
  • Most non-canonical proteins uniquely populate the proteome or immunopeptidome. PMC.
  • Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling
  • Non-canonical amino acid labeling in proteomics and biotechnology. PMC - NIH. (2019-05-22).
  • Future prospects for noncanonical amino acids in biological therapeutics. PMC - NIH. (2019-04-08).
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH. (2023-04-24).
  • Towards Engineering an Orthogonal Protein Translation Initi
  • Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. [Source Not Available].
  • New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers.
  • Engineered orthogonal translation systems from metagenomic libraries expand the genetic code.
  • An In-Depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling. Benchchem.
  • Non-canonical amino acid labeling in proteomics and biotechnology. Semantic Scholar. (2019-05-22).
  • Construction of modified ribosomes for incorporation of D-amino acids into proteins. PubMed.
  • Showing metabocard for N-Acetylthreonine (HMDB0062557).
  • Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. PubMed Central. (2018-12-06).
  • Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. [Source Not Available].
  • Genetic incorporation of unnatural amino acids into proteins in mammalian cells. [Source Not Available].
  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies.
  • Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?.
  • Safety assessment of N-acetyl-L-threonine. PubMed.
  • CAS 17093-74-2: N-Acetyl-L-threonine. CymitQuimica.
  • Improved Incorporation of Noncanonical Amino Acids by an Engineered tRN
  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
  • N-acetyl-L-threonine. PubChem - NIH.
  • n-acetyl amino acids: Topics by Science.gov. [Source Not Available].
  • Threonine. Wikipedia.
  • In Vitro Characterization of a Threonine-Ligated Molybdenyl–Sulfide Cluster as a Putative Cyanide Poisoning Antidote; Intracellular Distribution, Effects on Organic Osmolyte Homeostasis, and Induction of Cell De
  • Order and maximum incorporation of N-acetyl-D-galactosamine into threonine residues of MUC2 core peptide with microsome fraction of human-colon-carcinoma LS174T cells. PubMed. (2000-04-15).

Sources

Application Notes & Protocols: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N-acetyl-D-threonine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of synthetic peptide chemistry, enabling the construction of complex peptide sequences with high efficiency.[1] A significant frontier in this field is the incorporation of non-proteinogenic amino acids to enhance the therapeutic properties of peptides, such as stability against enzymatic degradation, improved bioavailability, and unique conformational structures.[2][3] N-acetyl-D-threonine is one such building block of high interest. The N-terminal acetylation mimics a common post-translational modification, potentially increasing a peptide's stability and biological relevance.[4][5] The D-configuration of the amino acid confers resistance to proteolysis, a major hurdle in peptide drug development.[6]

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful incorporation of a protected N-acetyl-D-threonine residue into a peptide sequence using Fmoc-based SPPS. We will delve into the causality behind experimental choices, from selecting an orthogonal protection strategy to optimizing coupling conditions and final cleavage.

Strategic Planning: The Orthogonal Protection Scheme

The success of any peptide synthesis hinges on a robust orthogonal protection strategy, which ensures that different protecting groups can be removed selectively without affecting others.[7][8] When incorporating N-acetyl-D-threonine, the key challenge lies in protecting the hydroxyl side chain of the threonine residue.

The N-acetyl Group: A Permanent Fixture

The N-acetyl group on the α-amine of D-threonine is a permanent modification. This means the N-acetyl-D-threonine building block will be the N-terminal residue of the final peptide. This simplifies the synthesis in that no further Nα-protection (like Fmoc or Boc) is required for this specific amino acid. However, it necessitates careful planning of the synthetic route.

Side-Chain Protection: Preventing O-Acylation

The hydroxyl group of threonine is nucleophilic and must be protected to prevent undesirable side reactions, most notably O-acylation during the coupling of subsequent amino acids.[9][10] The choice of protecting group for the threonine side chain is critical and must be orthogonal to the Fmoc group used for the other amino acids in the sequence.[11]

Protecting GroupStructureCleavage ConditionAdvantagesDisadvantages
tert-Butyl (tBu) -C(CH₃)₃Strong Acid (e.g., >90% TFA)High stability to base (piperidine); widely used and cost-effective.[9]Requires strong acid for removal, which may not be suitable for highly sensitive peptides.[9]
Trityl (Trt) -C(C₆H₅)₃Mild Acid (e.g., 1-5% TFA in DCM)More acid-labile than tBu, allowing for milder final cleavage conditions.[9]Less stable than tBu during prolonged synthesis; can be sterically bulky.

For most standard applications, the tert-butyl (tBu) group is the protection of choice for the threonine side chain due to its high stability throughout the Fmoc-SPPS cycles.[9][10] The final building block for synthesis would therefore be Ac-D-Thr(tBu)-OH .

Diagram 1: Orthogonal Protection Strategy

This diagram illustrates the key functional groups of the Ac-D-Thr(tBu)-OH building block and the conditions required for selective deprotection in the context of Fmoc-SPPS.

G cluster_AA Ac-D-Thr(tBu)-OH Building Block AA D-Threonine Backbone N_acetyl N-α-Acetyl Group (Permanent) AA->N_acetyl N-Terminus C_carboxyl C-α-Carboxyl Group (For Coupling) AA->C_carboxyl C-Terminus OH_tBu Side-Chain O-tBu Group (Temporary) AA->OH_tBu Side Chain Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) N_acetyl->Fmoc_Deprotection Stable to Final_Cleavage Final Cleavage (e.g., 95% TFA) N_acetyl->Final_Cleavage Stable to Coupling Coupling Reagents (e.g., HATU/DIPEA) C_carboxyl->Coupling OH_tBu->Fmoc_Deprotection Stable to OH_tBu->Final_Cleavage Removed by Coupling->C_carboxyl

Caption: Orthogonal protection of Ac-D-Thr(tBu)-OH in Fmoc-SPPS.

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS procedures.[12] Modifications may be necessary depending on the specific peptide sequence and scale. All steps should be performed in a dedicated peptide synthesis vessel with agitation.

Protocol 2.1: Resin Preparation and Swelling

The choice of resin depends on whether a C-terminal acid or amide is desired. Rink Amide resin is common for peptide amides, while Wang or 2-Chlorotrityl chloride resins are used for peptide acids.[13]

  • Resin Selection: Choose an appropriate resin (e.g., Rink Amide MBHA, 100-200 mesh, ~0.5 mmol/g loading).

  • Quantification: Place the desired amount of resin in the reaction vessel.

  • Swelling: Add N,N-Dimethylformamide (DMF) to cover the resin. Agitate for 30 minutes at room temperature to allow the resin beads to swell completely.[13] Drain the DMF.

Protocol 2.2: Standard Fmoc-SPPS Cycles (for residues preceding Ac-D-Thr)

For each amino acid to be added before the N-terminal Ac-D-Thr, perform the following cycle:

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.[9]

    • Agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 15 minutes. Drain.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent like HATU (0.95 equivalents relative to the amino acid), and an activation base like DIPEA (2 equivalents relative to the amino acid) in DMF.[14][15]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.[9]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the absence of free primary amines (completion of coupling).

Protocol 2.3: Coupling of Ac-D-Thr(tBu)-OH

This is the final coupling step. Since Ac-D-Thr(tBu)-OH has no Fmoc group, this step is terminal.

  • Deprotection of Final Residue: Perform the Fmoc deprotection step (Protocol 2.2, Step 1) on the peptide-resin to expose the N-terminal amine.

  • Washing: Wash the resin thoroughly as described in Protocol 2.2, Step 2.

  • Coupling Ac-D-Thr(tBu)-OH:

    • In a separate vial, dissolve Ac-D-Thr(tBu)-OH (3-5 equivalents), HATU (0.95 equivalents), and DIPEA (2 equivalents) in DMF.

    • Rationale: D-amino acids and other modified residues can present steric hindrance.[16][17] Using a potent coupling reagent like HATU is crucial for driving the reaction to completion and minimizing racemization.[14][18]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated solution to the peptide-resin.

    • Agitate for 2-4 hours. A longer coupling time is recommended due to potential steric hindrance.[19]

  • Final Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times).

    • Wash the resin with Dichloromethane (DCM) (3-5 times) to prepare for drying.

    • Dry the peptide-resin under vacuum.

Diagram 2: SPPS Workflow for Ac-D-Thr Peptide

This flowchart outlines the cyclical process of chain elongation followed by the terminal capping with Ac-D-Thr(tBu)-OH.

SPPS_Workflow start Start: Swollen Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Couple Fmoc-AA-OH (HATU/DIPEA) wash1->coupling wash2 4. DMF Wash coupling->wash2 check More Residues? wash2->check check->deprotection Yes final_deprotection Final Fmoc Deprotection check->final_deprotection No wash3 DMF Wash final_deprotection->wash3 final_coupling Couple Ac-D-Thr(tBu)-OH wash3->final_coupling final_wash Final Wash (DMF, DCM) & Dry final_coupling->final_wash cleavage Cleavage & Global Deprotection final_wash->cleavage

Caption: General SPPS workflow for synthesizing an N-acetyl-D-threonine peptide.

Protocol 2.4: Cleavage and Global Deprotection

This final step cleaves the synthesized peptide from the resin support and simultaneously removes all acid-labile side-chain protecting groups, including the tBu group from the D-threonine residue.

  • Prepare Cleavage Cocktail:

    • A standard and effective cocktail for removing tBu and other common protecting groups (like Pbf for Arginine, Boc for Lysine, Trt for Cysteine/Histidine) is Reagent B or a similar mixture.[20]

    • Typical Composition: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

    • Causality: TFA is the strong acid that performs the cleavage. Water acts as a scavenger for carbocations generated from tBu groups. TIS is a scavenger that is particularly effective at reducing side products from tryptophan and other sensitive residues.[20]

  • Cleavage Reaction:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.[9]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA).

    • A white precipitate should form.

  • Washing and Drying:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Quality Control and Troubleshooting

  • Analysis: The crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) to assess purity and by Mass Spectrometry (MS) to confirm the correct molecular weight.

  • Incomplete Coupling: If coupling of the sterically hindered Ac-D-Thr(tBu)-OH is incomplete, consider double coupling (repeating the coupling step with a fresh solution of activated amino acid) or increasing the reaction time. Microwave-assisted SPPS can also significantly improve the efficiency of difficult couplings.[16][21]

  • Side Reactions: The primary side reaction involving threonine, O-acylation, is prevented by the tBu protecting group.[10] During cleavage, ensure adequate scavengers are used to prevent side-chain modifications, especially if residues like Trp, Cys, or Met are present.

Conclusion

The incorporation of N-acetyl-D-threonine into synthetic peptides is a powerful strategy for enhancing their drug-like properties. Success relies on a methodical approach centered on a robust orthogonal protection scheme, primarily involving the protection of the threonine side-chain hydroxyl group with a tBu ether. By utilizing potent coupling reagents like HATU to overcome potential steric hindrance and employing standard, well-validated Fmoc-SPPS protocols, researchers can reliably synthesize these modified peptides. Careful execution of the final cleavage and deprotection step is paramount to obtaining the target peptide with high purity.

References

  • Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8VZn8F1TuveCrBi2WmZaYjn85OXDyB4hVduJyWysERrbBjyTAffvUz1hn2e5u177zizYmXCdG0SknjhOjXbekF3B_nMTT9G71MWBCXYY8zCT4IjroINYAOUgyr7Toe4RmQUYOmRv-odN8cOT-fwMhAZ1MfEe8LskDTOrd78VVHyOKYDkaFS0iwD2vp0DgrHrnXBXStLaHRrVe9JDxmRoGZEefspHgl6r1]
  • Chandra K, et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Org. Biomol. Chem. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c3ob42096e]
  • Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC55654/]
  • Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [URL: https://pubmed.ncbi.nlm.nih.gov/10899828/]
  • Chandra K, et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG0Mt8i8emD7nYN5A4E2_HwzHMuaGYDZSIroj5xWNEcLNuRXmBNVN_5poH9hm5_ju2mO4CJhYehx54Eb5l4te5JSZsK4FNyuXvir2HpppKJGg_aXKldDBs4y7PgLiL3vxyWSTxQzAqsl0pQ5squG4ivIpq-dLyJgWFMBeE]
  • Benchchem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzQ58CJSb9g4pPg6vSI3sAiusH_xHmf3WTGnJvu_MIxirvGkIsJ9bGte-mCLnDbK3vmyH9ZjnrzvEQj50-1r6QBLhzST9Y3BopUNGw5J_ZSfBbPmOayXKXKHbxuFgDo7PZw3loeD41zNlA4xWYVjQZnZaglLvN1Wx3el1Z-_Vx4hzOrTI8YfcwFPoMw0PvgGLiT5ARm0M3WFlmBbwzcgMcO0YwXrEt]
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj9oAzBY-ghYDRJOnbEcVsVyKi0hZ1Wsqi6352_vbwW697h8ynJ8xpGoTSK5w9l0znaQD0lKk6zUrRXZztabilmtYGbBxPg9yEgPvTXF8qnjbAf4tKoJ6R7lyHn8p0BN7splwFY3lSx6uwG87RLd7YyECBhrcD4d1ogaDZc_BlaeYhueVbpkUIxk_p9OR-y-WyqGFUz1P8p3P73VjwEg_I8OBnxgRcll8=]
  • Benchchem. A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxbgKZ1ItQoJQwnl_x95gPZoX_lF7dd_X3HZnQLUdbWv0DBvvgZvID5lYpWc3aPkTLX8K46J_NufBJjBn0nmPjos5EEtPyCigQbNVBK-SsiM4-TihdmqlYcYeDL5wsy8_-pWoriCXGRgEQhAFqC78f8z8J0wwjr9E-96gSC1f8vCvyuYPIfEqPFFwkLKRIREq0uuDRronZdx27BfmwA8lwRkv7cbReOn9aSyeVhv7OcigBzes=]
  • Activotec. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGmtMKyzWAfmQUmspobAUnrSDriPx002IhhSjxH-GjlhNFyh9JAtcrIurqus9LETF_zWsmEV3-IgIZS8qfIQzRfKe8Y5IyofNTrV2yKmM5_blAgLDqiI9DPSyt2Bt04cXU453ashvAQMxQkvgSm68m8KPFTdK6QGE17lGNZA7x_wtrAmWg0PYn1VKEjN7fuCuaVSJgUTz5yA==]
  • Wonda Science. Commonly Used Coupling Reagents in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsCOgKPuRz1UH5MfNA5IiMpGvdXqUHtcMotcjPVmIyWTWkMwzGGcdJ0Yfxiwoe7EUtEJEn7wOkBmGZxr6o9OJ655forY3_8u9WzCI3sfuP0Otib5dbvO2qc58EvCi6c9j-M9NWcJPXk9es4NBOZoN0LW0bye8bLvrZxOMNTNg-4qffZXLz1-xiaViKJlQxtO1GIv7B5ABq5LYy_UUEXJtsJFJ18-9toQ==]
  • Benchchem. Technical Support Center: Threonine Side Reactions in SPPS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMRthokUGKwpvGxRXZKARn4oFxBvsUXYhF41goY5S6Ttzu5eqrz0Rb29CacmP0GsXmWQoL2yypGiul3pgmMkIeFz70MEcnhyP-iPy2492FzMCZvNfe1MyxSzeHLDjfHYnWhYfCXBIS5cbR1F3503v6UxZWk8xRAzX7_6FDoc00_BPy4N8fQaxK1-Ut9hMN3WRX6i57Y3I=]
  • Chandra, K., et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/259203606_A_highly_efficient_in_situ_N-acetylation_approach_for_solid_phase_synthesis]
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7pGIautB43I3MiheBVVMHxwBqZSrY0xrpZcnbpefrPBcq7kTSkLSDWLYJH9iqpGg8gGVMYJCEFpmUzKsrHkLzAwAXjaDVaoSpvyC1mxpG5Tj7mh5nLlaecJo_DyMdoIaf6NGaIya5A8n6iaFkgDJSmCJFt9RgPg-h1cJoEw5W-aqm_fPOD78u2P-c4F14YfIeTy7OGEtVi3i5r3e1zjOZ_Y6E2ey-kA==]
  • Abdel-Moty, S. G., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [URL: https://www.researchgate.net/publication/6287900_Efficient_Peptide_Coupling_Involving_Sterically_Hindered_Amino_Acids]
  • CD Formulation. Acetylated Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.
  • Xie, M., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. AME Publishing Company. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6196541/]
  • CEM Corporation. Automated N-Terminal Acetylation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJmFMnNF3D2d5oM0uBqbLIH4bnT_fmoNDtmxFInfB3c-z4cd9SsHDXXQHkRcg0b0Km7BqL6mfswK-QYkDzNHmpJ0pEo-rkwl-AXvbmOW80eWmtllG8WKirzH9IILGTMoTWcidQB5x1Rwxra3k5BY4RaZleY4tbtzuJux3cbhPzALVxOOuBdTU=]
  • Alfa Chemistry. Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlRdn8h_HJrpHtxNrmKPbo2rOd2ffYkCrllLkQI0fNx0VhaI8uE0A2FcRVy_jiLz9Qb9pghW7c3CSWbc1exNp_necvD9x2N6xjaDhG4QarrVqOqY7E7borbbExnvDVAfMPfEPp5GWWxqhI4ivXOwJDqDbYELiGrd1B3Tiz_fLyHuOIjfPetJ-TF0YFxVBL5wSCg_hITMZ9ywxe5rcpcSA_5p58IGpVG2XsQJVMQuUVJsVAm-CrfjmJXlA5-J67_3_K1RGl]
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Q4WNQGU2COFEvgvdXqcv8u4DMohjSxua7tfzn6i0tP3hV2exdhrbo_UI-mohIGDJCbbraqSivoY8K0bvKS5_-l_nR5bJUiXjZtauzgXNlOsYFJJZZuR_0xZ7VIdWKlWA4mlfsiPOmF7MjURCmUM-C1Gi97e8JpcDuOTRvrhVAGI=]
  • Lander, A., et al. (2021). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7519aa264a0055a4325a5]
  • Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEkYk-MXnfHVXDeB1Fo9O6NE3pZMa2aSzPpZqNkOf-_6PvvbUlkH8JdApBbjs7pyW8WYWCWhltB-Ws4jey0Hw5Ng7K_gjEMeA5FQjMDmqIWh6TBCJkvDYuJkdhXvR4sw8y1koT2zFghiolo86TvXplVwGsu000CokAqwZdoINz664dId0gAHaIHzqW48we_QRQOnkdRP9mgFukMXbiS4QD4uA=]
  • Biosynth. Complex Peptide Production, Challenges and Manufacturing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvQpGEN6gGprSyhRA5E__aiJfqamHjvtxm-QZSEDtGR6e58mlrQEUnzogMFKS-SkxPNAdZTjJ2YVH-w5lzhtiu4-cET5Tfrzdwt6LVr8m8FJzME3xWvLRYWHJ4_aSneJeV6nhuVQeyqQJFCA5tdEgIFlxEkg_u4H9Ger2RbD8v0OjunFjgOJFkTJMvZOtpLN8=]
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17580928/]
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3hNW0Bwev37bamwbfQVj2-3Xe0RemIJL-7dw33XJmRvKxL3AfGBMPiDhyQPZMgVTqer8tjdHupoYAz_ZCHvJj2C37tsX5mjYXdm1-UknC3x0OlYyPOYqzWrnI7gX4z9A86LH5jlsccjScQjnFk0kGAhXA9OEvSzXwchlA1mdb28SN0n-PDfVzcHwa74DT]
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-LuaIQ7ZkBTqjUstKS74vEjzVgp4tHsHk9YbNW2TOp-imxxbZ3U_86ViAx7jMlrnbvBTIVn_j8lZLf4MF52FnPwXVASY0maGOfrJUpnR-yAR4lIM4grQqkWoOr-C5tqQ_oedio0MysX9cL86cAyMbyyrS4147OttezBoA4taXrrxa5bDygeuO9n859JpD0TnCS7asrOaVJSGRVKO66NgTQh-waznA1i8B_aDUgenRewztL-S4OABZLwP-mbTqgS35uU0BUx5d--k=]
  • Danishefsky, S. J., et al. (2009). A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755648/]
  • Brik, A., et al. (2013). Protein chemical synthesis by serine and threonine ligation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3670377/]
  • E-M. ZIDAR, et al. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. [URL: https://hal.science/hal-02094770/document]
  • Aapptec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHavn4Tnxiw51CbBx0txUVAsBIY8yds5fSRfdOcixKPFjZe0tNourbgAUhA9e788l7GS4bVn7rO6jScCxvM8fyE1IcJTimUu-N4eVCuuaWKR_fhueAgWBPGm5KEWW69xly1xy8fulFeFgb8mTenLbZhMWQtlxN9hgVaojVI4N02_V52Lxeciyc=]
  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHlJJRnye2llQkat5ET9WfB5R0JXJorLgzolFUejRt-VbN3oiNw5J7cpCU-TMmbjKFPFbj9GqNZ-Ts_xm6T2oO4jPsOYXSOXizC_L7LngW81jqVXT2JjD-KmAs0w6fnrpfF6WImYEbUQdbGA5pYTA2DJ4YQmGsaw==]
  • Derksen, A., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8384260/]
  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [URL: https://www.
  • Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7738230/]
  • Zawada, J. F., et al. (2017). Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5548622/]
  • Sim, J., et al. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/np/d4np00078k]
  • Vale, N., et al. (2014). Amino Acids in the Development of Prodrugs. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273449/]
  • Wikipedia. Post-translational modification. [URL: https://en.wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution for D- and L-N-acetyl-threonine in Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of D- and L-N-acetyl-threonine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving optimal peak resolution in your High-Performance Liquid Chromatography (HPLC) experiments. Here, we move beyond generic protocols to explain the why behind the methodology, empowering you to make informed decisions in your method development and optimization.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of N-acetyl-threonine enantiomers.

Q1: Which type of chiral stationary phase (CSP) is most effective for separating N-acetyl-threonine enantiomers?

A1: For N-acetylated amino acids like N-acetyl-threonine, macrocyclic glycopeptide-based CSPs are highly effective. Specifically, columns with teicoplanin as the chiral selector, such as the Astec CHIROBIOTIC® T, have demonstrated successful simultaneous separation of various amino acids and their N-acetyl derivatives.[1][2][3] These CSPs are advantageous because they possess ionic groups and are compatible with a wide range of mobile phases, including aqueous conditions suitable for polar molecules.[2] Polysaccharide-based CSPs, while broadly useful, can be challenging for underivatized amino acids due to their zwitterionic nature and poor solubility in non-polar solvents.[2]

Q2: What is a typical starting mobile phase for this separation?

A2: A good starting point for a macrocyclic glycopeptide column is a polar ionic or reversed-phase mobile phase. A simple, LC-MS compatible mobile phase consisting of a mixture of methanol or acetonitrile with an aqueous buffer is often effective.[4] The concentration of the organic modifier is a critical parameter that influences both retention and enantioselectivity.[4] For initial screening, a gradient elution can be employed to determine the optimal solvent strength, followed by a switch to an isocratic method for fine-tuning the resolution.

Q3: Does temperature significantly impact the resolution of N-acetyl-threonine enantiomers?

A3: Yes, temperature is a critical parameter in chiral separations.[5][6] Generally, lower temperatures tend to improve chiral resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[7][8][9] However, the effect can be complex and is not always linear.[6] It is advisable to start at ambient temperature (e.g., 25 °C) and then explore lower temperatures (e.g., 10-15 °C) if the initial resolution is insufficient. In some rare cases, increasing the temperature can improve resolution, so it is a parameter worth investigating systematically.[5][6]

Q4: Is derivatization necessary for the chiral separation of N-acetyl-threonine?

A4: No, derivatization is not strictly necessary, especially when using macrocyclic glycopeptide-based CSPs which are designed to handle polar and ionic compounds directly.[2] However, if you are using other types of CSPs or are facing challenges with detection sensitivity, derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be beneficial.[10] Derivatization can also be employed in two-dimensional HPLC systems for analyzing complex matrices.[4]

II. Troubleshooting Guide: From Poor Resolution to Optimized Separation

This guide provides a systematic approach to troubleshooting common issues encountered during the chiral HPLC separation of D- and L-N-acetyl-threonine.

Problem 1: Poor or No Resolution Between Enantiomeric Peaks

This is the most common challenge in chiral chromatography. The underlying cause is insufficient differential interaction between the enantiomers and the chiral stationary phase.

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide the necessary stereoselective interactions.

    • Solution: As mentioned in the FAQs, macrocyclic glycopeptide-based CSPs are a prime choice for N-acetylated amino acids.[1][3] If you are using a different type of CSP with poor results, consider switching to a teicoplanin-based column.

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the elution strength and modulates the interactions between the analyte and the CSP.

    • Solution:

      • Optimize Organic Modifier Concentration: Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase. A "U-shaped" retention behavior is sometimes observed on teicoplanin-based CSPs, where retention decreases and then increases with higher organic content.[2] Explore a wide range of compositions to find the "sweet spot" for resolution.

      • Adjust pH and Additives: For ionizable compounds like N-acetyl-threonine, the pH of the mobile phase can significantly influence retention and selectivity.[11] Small amounts of acidic or basic additives (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape and resolution by controlling the ionization state of the analyte and the CSP.[12]

  • Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.

    • Solution: Generally, a lower flow rate increases the interaction time between the analyte and the CSP, which can lead to better resolution.[7] Try reducing the flow rate from a standard 1.0 mL/min to 0.5-0.8 mL/min.

  • Elevated Column Temperature: Higher temperatures can decrease the stability of the transient diastereomeric complexes necessary for chiral recognition.[8]

    • Solution: Implement precise temperature control. Start at ambient temperature and then systematically decrease it in increments of 5 °C to observe the effect on resolution. Be aware that lower temperatures will increase backpressure.

Experimental Protocol: Systematic Mobile Phase Optimization
  • Initial Conditions:

    • Column: Astec CHIROBIOTIC® T (or equivalent teicoplanin-based CSP)

    • Mobile Phase A: 0.1% Acetic Acid in Water

    • Mobile Phase B: Methanol

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

  • Optimization Steps:

    • Based on the initial gradient run, determine an approximate isocratic mobile phase composition.

    • Perform a series of isocratic runs, varying the methanol concentration by ±5-10% around the initial estimate.

    • If resolution is still poor, maintain the optimal methanol concentration and adjust the pH by adding a small amount of a different modifier (e.g., formic acid or ammonium acetate).

    • Once the mobile phase is optimized, investigate the effect of flow rate and temperature as described above.

Problem 2: Peak Tailing or Fronting

Poor peak shape can compromise resolution and the accuracy of quantification.

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support or residual silanols on the stationary phase can cause peak tailing.

    • Solution: Add a mobile phase modifier. For an acidic analyte like N-acetyl-threonine, a small amount of a competing acid (e.g., 0.1% acetic or formic acid) can saturate the basic sites on the stationary phase, leading to more symmetrical peaks.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume. Dilute your sample in the mobile phase to ensure compatibility.[13]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[13] If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

Problem 3: Inconsistent Retention Times and Resolution

Lack of reproducibility can undermine the validity of your results.

  • Insufficient Column Equilibration: Chiral columns, especially those used in reversed-phase or polar ionic modes, may require longer equilibration times.

    • Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before the first injection and between mobile phase changes.

  • Mobile Phase Instability: Evaporation of volatile organic components or changes in pH over time can alter the mobile phase composition.

    • Solution: Prepare fresh mobile phase daily. Keep the mobile phase reservoir covered to minimize evaporation.

  • Temperature Fluctuations: Inconsistent ambient temperatures can affect mobile phase viscosity and retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

III. Data Presentation and Visualization

Table 1: Example Parameters for Optimizing N-acetyl-threonine Separation
ParameterInitial ConditionOptimization RangeRationale
Mobile Phase 50:50 Methanol:Water30:70 to 70:30To find the optimal balance between retention and selectivity.
Additive None0.05-0.2% Acetic AcidTo improve peak shape and control ionization.
Flow Rate 1.0 mL/min0.5-1.2 mL/minLower flow rates often improve resolution.[7]
Temperature 25 °C10-40 °CTo assess thermodynamic effects on chiral recognition.[5][8][14]
Diagrams

TroubleshootingWorkflow Start Poor or No Resolution CSP Verify CSP Suitability (e.g., Macrocyclic Glycopeptide) Start->CSP MobilePhase Optimize Mobile Phase (Organic %, Additives, pH) CSP->MobilePhase FlowRate Decrease Flow Rate MobilePhase->FlowRate Temperature Decrease Temperature FlowRate->Temperature Success Resolution Achieved Temperature->Success

Caption: A systematic workflow for troubleshooting poor peak resolution.

OptimizationParameters Resolution Peak Resolution Selectivity Selectivity (α) Resolution->Selectivity directly proportional Efficiency Efficiency (N) Resolution->Efficiency directly proportional Retention Retention (k') Resolution->Retention related CSP Chiral Stationary Phase Selectivity->CSP MobilePhase Mobile Phase Selectivity->MobilePhase Temperature Temperature Selectivity->Temperature Efficiency->Temperature FlowRate Flow Rate Efficiency->FlowRate Retention->MobilePhase Retention->Temperature

Caption: Interplay of parameters affecting chiral HPLC peak resolution.

IV. References

  • Kaliszan, R., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Available at: [Link]

  • Hofstetter, H., & Hofstetter, O. (2003). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography B, 793(2), 379-388. Available at: [Link]

  • Suzuki, T., Ota, T., & Takagi, T. (1993). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, 31(7), 273-276. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-203. Available at: [Link]

  • Li, S., & Purdy, W. C. (1992). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Bonded Phase. Journal of Chromatographic Science, 30(10), 394-398. Available at: [Link]

  • Polak, B., & Sajewicz, M. (2006). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. Journal of Planar Chromatography – Modern TLC, 19(107), 52-57. Available at: [Link]

  • Regis Technologies, Inc. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies Technical Note. Available at: [Link]

  • ResearchGate. Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics and Beta-Adrenergics. ResearchGate. Available at: [Link]

  • Lajkó, G., et al. (2015). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 45(4), 316-330. Available at: [Link]

  • ResearchGate. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]

  • ResearchGate. Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Poster Presentation. Available at: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJPBSA. Available at: [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube Video. Available at: [Link]

  • Ilter, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462823. Available at: [Link]

  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228. Available at: [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution? ResearchGate Discussion. Available at: [Link]

  • YouTube. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube Video. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex Guidebook. Available at: [Link]

  • Axion Labs. (2023). HPLC problems with very polar molecules. Axion Labs Blog. Available at: [Link]

  • Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6543. Available at: [Link]

  • Yu, Y. P., & Wu, W. H. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231-235. Available at: [Link]

  • Freire, R. L., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science, 43(9-10), 1856-1866. Available at: [Link]

  • Le, A. T., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(15), 6076-6085. Available at: [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Available at: [Link]

  • Merck Millipore. Chiral Chromatography Frequently Asked Questions. Merck Millipore Technical Note. Available at: [Link]

  • van der Velde, J. H., et al. (2021). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Chemical Reviews, 121(15), 9226-9286. Available at: [Link]

  • Nishino, S., et al. (2018). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 10(4), 386-391. Available at: [Link]

  • Sasabe, J., et al. (2022). Chiral resolution of plasma amino acids reveals enantiomer-selective associations with organ functions. Amino Acids, 54(3), 421-432. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-acetyl-D-threonine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-acetyl-D-threonine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing validated protocols.

I. Understanding the Core Synthesis: N-Acetylation of D-Threonine

The most common and direct method for synthesizing N-acetyl-D-threonine is the N-acetylation of D-threonine using an acetylating agent, typically acetic anhydride. The reaction involves the nucleophilic attack of the amino group of D-threonine on the carbonyl carbon of acetic anhydride.

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

D_Threonine [label="D-Threonine"]; Acetic_Anhydride [label="Acetic Anhydride"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; N_Acetyl_D_Threonine [label="N-acetyl-D-threonine"]; Acetic_Acid [label="Acetic Acid (Byproduct)", shape=ellipse, fillcolor="#FFFFFF"];

D_Threonine -> Intermediate [label="Nucleophilic Attack"]; Acetic_Anhydride -> Intermediate; Intermediate -> N_Acetyl_D_Threonine [label="Collapse & Proton Transfer"]; Intermediate -> Acetic_Acid; } caption { label = "Figure 1: N-acetylation of D-threonine."; fontsize = 10; } dot

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-acetyl-D-threonine in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient acetylating agent, suboptimal reaction time, or inadequate temperature.

    • Troubleshooting:

      • Stoichiometry: Ensure at least a stoichiometric equivalent of acetic anhydride is used. A slight excess (1.1 to 1.5 equivalents) can drive the reaction to completion. However, a large excess can complicate purification.

      • Reaction Time & Temperature: The reaction is typically performed at a low temperature (0-5 °C) to improve selectivity, which may require a longer reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a gradual increase in temperature (e.g., to room temperature) can be considered, but this may increase the risk of side reactions.[1]

  • Suboptimal pH:

    • Cause: The pH of the reaction mixture significantly influences the nucleophilicity of the amino group.

    • Troubleshooting: The N-acetylation of amino acids is often carried out under mildly alkaline or acidic conditions. For selective N-acetylation, a slightly acidic pH (around 3.3) has been shown to be effective.[2] This protonates the amino group to a lesser extent than at very low pH, maintaining its nucleophilicity while minimizing side reactions. An initial pH screening study is recommended to find the optimal condition for your specific setup.

  • Poor Quality of Starting Material:

    • Cause: Impurities in the D-threonine starting material can interfere with the reaction or co-purify with the final product, leading to a lower isolated yield of the desired compound.[3]

    • Troubleshooting: Always use high-purity D-threonine. If the purity is questionable, consider recrystallizing the starting material before use. Analyze the starting material by a suitable method like High-Performance Liquid Chromatography (HPLC) to identify and quantify any impurities.[4]

ParameterRecommended RangeRationale
Acetic Anhydride (equivalents) 1.1 - 1.5Drives the reaction to completion without excessive excess.
Temperature (°C) 0 - 25Lower temperatures improve selectivity and minimize side reactions.
pH ~3.3 (for selectivity) or mildly alkalineOptimizes the nucleophilicity of the amino group.[2]
Reaction Time (hours) 1 - 4 (monitor by TLC/LC-MS)Ensure the reaction goes to completion.

Table 1: Recommended Reaction Parameters for N-acetylation of D-Threonine.

dot graph { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Low_Yield [label="Low Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Completion [label="Is the reaction complete? (TLC/LC-MS)"]; Check_Stoichiometry [label="Check Stoichiometry of Acetic Anhydride"]; Optimize_Time_Temp [label="Optimize Reaction Time and Temperature"]; Check_pH [label="Is the pH optimal?"]; Optimize_pH [label="Optimize Reaction pH"]; Check_Purity [label="Is the starting D-Threonine pure?"]; Purify_Starting_Material [label="Purify Starting Material"]; Successful_Synthesis [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Low_Yield -> Check_Completion; Check_Completion -> Check_Stoichiometry [label="No"]; Check_Stoichiometry -> Optimize_Time_Temp; Check_Completion -> Check_pH [label="Yes"]; Check_pH -> Optimize_pH [label="No"]; Check_pH -> Check_Purity [label="Yes"]; Check_Purity -> Purify_Starting_Material [label="No"]; Optimize_Time_Temp -> Successful_Synthesis; Optimize_pH -> Successful_Synthesis; Purify_Starting_Material -> Successful_Synthesis; Check_Purity -> Successful_Synthesis [label="Yes"]; } caption { label = "Figure 2: Troubleshooting workflow for low yield."; fontsize = 10; } dot

Q2: My final product is contaminated with a significant amount of an impurity with the same mass. How do I identify and remove it?

This is a classic problem in threonine chemistry, and the likely culprit is the diastereomer, N-acetyl-D-allothreonine .

Identification and Removal:

  • Cause of Formation: The formation of the allothreonine diastereomer can occur if the starting D-threonine is contaminated with D-allothreonine. It can also potentially arise from epimerization at the alpha-carbon under certain reaction or workup conditions, although this is less common under standard acetylation conditions.

  • Identification:

    • Chiral HPLC: The most reliable method to separate and quantify diastereomers is chiral HPLC.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR can often distinguish between diastereomers, as the different spatial arrangements of the substituents will lead to slightly different chemical shifts and coupling constants.

  • Removal:

    • Fractional Crystallization: Diastereomers often have different solubilities in specific solvent systems. A systematic screening of solvents for recrystallization can lead to the selective precipitation of the desired N-acetyl-D-threonine.

    • Diastereomeric Salt Formation: A published method for separating N-acetyl-D-allothreonine from N-acetyl-L-threonine involves the formation of ammonium salts followed by treatment with ethanol to precipitate the less soluble diastereomeric salt.[5] This principle can be adapted to separate N-acetyl-D-threonine from N-acetyl-D-allothreonine.

Proposed Protocol for Diastereomer Separation:

  • Dissolve the mixture of N-acetyl-D-threonine and N-acetyl-D-allothreonine in a minimal amount of water.

  • Add a stoichiometric equivalent of a suitable amine (e.g., ammonia or a chiral amine) to form the diastereomeric salts.

  • Slowly add a less polar solvent in which one of the diastereomeric salts has lower solubility (e.g., ethanol, isopropanol).

  • Allow the mixture to stand at a reduced temperature to induce precipitation.

  • Isolate the precipitate by filtration and analyze its diastereomeric purity.

  • The desired diastereomer can then be recovered by acidification of the salt followed by extraction or crystallization.

Q3: I am concerned about O-acetylation of the hydroxyl group. How can I avoid this side reaction?

O-acetylation is a potential side reaction that can reduce the yield of the desired N-acetylated product.

Minimizing O-Acetylation:

  • Mechanism and Reversibility: O-acetylation of the hydroxyl group of threonine can occur, especially under conditions that favor acylation of alcohols.[6][7][8] However, the resulting O-acetyl group can be unstable and may undergo an O-to-N acyl shift, particularly under basic conditions.[6][9]

  • Control of Reaction Conditions:

    • pH Control: Maintaining a slightly acidic to neutral pH favors N-acetylation over O-acetylation.[2] Strongly acidic conditions can promote O-acetylation.[9][10]

    • Temperature: Performing the reaction at a lower temperature (0-5 °C) generally increases the selectivity for N-acetylation.

    • Workup: During the reaction workup, avoid strongly basic conditions for extended periods, as this can promote the O-to-N acyl shift, which may be desirable if O-acetylation has occurred but can also lead to other side reactions if not controlled. A rapid and mild workup is recommended.

ConditionTo Favor N-AcetylationTo Favor O-Acetylation
pH Slightly acidic to neutral (~3.3-7)[2]Strongly acidic[9][10]
Temperature Low (0-5 °C)Can occur at higher temperatures
Workup Mild and rapidProlonged basic conditions can induce O->N acyl shift[6][9]

Table 2: Conditions Influencing N- vs. O-Acetylation.

III. Experimental Protocols

Protocol 1: Synthesis of N-acetyl-D-threonine
  • Dissolution: Dissolve D-threonine (1.0 eq) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like dioxane or THF).

  • Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.

  • pH Adjustment: Adjust the pH of the solution to approximately 3.3 using a suitable acid (e.g., dilute HCl).[2]

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench any remaining acetic anhydride by adding a small amount of cold water and stirring for 30 minutes.

  • Isolation:

    • Acidify the reaction mixture to pH ~2 with a suitable acid.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-acetyl-D-threonine by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol).

Protocol 2: HPLC Analysis of N-acetyl-D-threonine and Impurities
  • Column: A reverse-phase C18 column is commonly used. For diastereomer separation, a chiral column is required.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (MS) for more sensitive and specific detection.[4]

  • Standard Preparation: Prepare standards of D-threonine, N-acetyl-D-threonine, and if available, N-acetyl-D-allothreonine to determine retention times and for quantification.

IV. References

  • Yajima, T., Ichimura, S., Horii, S., & Shiraiwa, T. (2010). Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Bioscience, Biotechnology, and Biochemistry, 74(10), 2106-2109. [Link]

  • Enjalbal, C., et al. (2014). N- and O-acetylation of threonine residues in the context of proteomics. Journal of Proteomics, 109, 137-145. [Link]

  • Iwasaki, M., et al. (2006). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 17(7), 996-1004. [Link]

  • Li, Y., et al. (2018). Substrate access path-guided engineering of l-threonine aldolase for improving diastereoselectivity. Chemical Communications, 54(74), 10454-10457. [Link]

  • Hwang, C. S., Shemorry, A., & Varshavsky, A. (2010). Control of protein degradation by N-terminal acetylation and the N-end rule pathway. Trends in Biochemical Sciences, 35(11), 603-612. [Link]

  • Li, H., Jin, S., & Gao, H. (2009). Optimization of operation conditions of split N-acetyl-D, L-methionine by enzymatic method. Huaxue Fanying Gongcheng Yu Gongyi/Chemical Reaction Engineering and Technology, 25(4), 329-333. [Link]

  • Senko, A. W., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1279-1288. [Link]

  • Boylan, S. A., & Dekker, E. E. (1981). Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase. Journal of Bacteriology, 146(2), 543-551. [Link]

  • Senko, A. W., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1279-1288. [Link]

  • Smriga, M., & Karakawa, S. (2021). Summary of analytical methods for detecting amino acid impurities. Journal of AOAC International, 104(5), 1217-1223. [Link]

  • Science.gov. (n.d.). n-acetyl amino acids: Topics by Science.gov. [Link]

  • Johnson, A. T., & Rajski, S. R. (2006). Synthesis of pdCpAs and transfer RNAs activated with thiothreonine and derivatives. Nucleosides, Nucleotides and Nucleic Acids, 25(4-6), 485-498. [Link]

  • Karakawa, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2838. [Link]

  • Chapman, K. T., & Bar-Tana, J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 818817. [Link]

  • Li, X., et al. (2010). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 107(31), 13693-13698. [Link]

  • Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine.

  • Biology LibreTexts. (2025). 22.2: Biosynthesis of Amino Acids. [Link]

  • Mukherjee, S., et al. (2007). A newly discovered post-translational modification – the acetylation of serine and threonine residues. Trends in Biochemical Sciences, 32(5), 210-216. [Link]

  • Mukherjee, S., et al. (2007). A newly discovered post-translational modification--the acetylation of serine and threonine residues. Trends in Biochemical Sciences, 32(5), 210-216. [Link]

  • Drazic, A., & Arnesen, T. (2017). Illuminating the impact of N-terminal acetylation: from protein to physiology. The FEBS Journal, 284(10), 1498-1514. [Link]

  • Hao, Y. H., & Orth, K. (2014). Serine/Threonine Acetylation: Competing for Hydroxols. eLS. [Link]

  • Bull, S. D., et al. (2005). Controlling diastereoselectivity in the reactions of enantiomerically pure alpha-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration. Chemical Communications, (14), 1868-1870. [Link]

  • Google Patents. (n.d.). EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid.

  • Polevoda, B., & Sherman, F. (2003). The Mechanism of N-Terminal Acetylation of Protein. Molecular Biology and Biotechnology, 4(4), 281-325. [Link]

  • Zhang, Y., et al. (2024). Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli. ACS Omega, 9(9), 10839-10848. [Link]

  • Wikipedia. (n.d.). Threonine. [Link]

  • Karakawa, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2838. [Link]

  • Isaksson, J., & McLaughlin, J. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 514-526. [Link]

  • Isaksson, J., & McLaughlin, J. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 514-526. [Link]

  • Toney, M. D. (2023). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (n.d.). Pectin. [Link]

  • Wikipedia. (n.d.). Post-translational modification. [Link]

Sources

Troubleshooting low solubility of N-acetyl-D-threonine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-acetyl-D-threonine. This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to equip you with the scientific principles and practical methodologies to overcome these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why am I observing low solubility of N-acetyl-D-threonine in my neutral aqueous buffer (e.g., PBS pH 7.4)?

Answer:

The solubility of N-acetyl-D-threonine, like other N-acetylated amino acids, is significantly influenced by its molecular structure and the pH of the solvent.[1][2][3][4][5] At neutral pH, N-acetyl-D-threonine exists predominantly in its anionic form due to the deprotonation of its carboxylic acid group. While the acetyl group enhances its polarity, the overall charge state of the molecule is a critical determinant of its interaction with water molecules.

Several factors can contribute to the low solubility you are experiencing:

  • Isoelectric Point (pI) Proximity: The solubility of amino acids and their derivatives is lowest near their isoelectric point, where the net charge of the molecule is zero.[5][6] While the exact pI of N-acetyl-D-threonine is not readily published, we can estimate it based on the pKa of the carboxylic acid and amino groups of threonine. The pKa of the α-carboxyl group of threonine is approximately 2.09, and the α-amino group is around 9.10.[7] N-acetylation removes the basicity of the amino group, leaving the carboxylic acid as the primary ionizable group. Therefore, at neutral pH, the molecule will be anionic.

  • Crystalline Structure: The solid-state properties of your N-acetyl-D-threonine, specifically its crystal lattice energy, can significantly impact its solubility.[8][9] A highly stable crystal structure will require more energy to break apart, leading to lower solubility.

  • Intermolecular Interactions: In solution, N-acetyl-D-threonine molecules can interact with each other through hydrogen bonding and van der Waals forces. At higher concentrations, these interactions can lead to aggregation and precipitation.

Question 2: How can I systematically improve the solubility of N-acetyl-D-threonine in my aqueous buffer?

Answer:

A systematic approach to improving solubility involves manipulating the physicochemical properties of the solution to favor the dissolution of N-acetyl-D-threonine. The three primary parameters to investigate are pH, temperature, and the use of co-solvents.

Below is a troubleshooting workflow to guide your experiments:

Solubility Troubleshooting Workflow start Low Solubility of N-acetyl-D-threonine ph_adjust Adjust Buffer pH start->ph_adjust ph_check Solubility Improved? ph_adjust->ph_check temp_adjust Increase Temperature temp_check Solubility Improved? temp_adjust->temp_check cosolvent Add Co-solvent cosolvent_check Solubility Improved? cosolvent->cosolvent_check ph_check->temp_adjust No success Optimized Protocol ph_check->success Yes temp_check->cosolvent No temp_check->success Yes cosolvent_check->success Yes failure Consult Further or Consider Formulation Strategies cosolvent_check->failure No

Caption: Troubleshooting workflow for low N-acetyl-D-threonine solubility.

In-Depth Troubleshooting Guides

Guide 1: pH Adjustment

The Principle: The solubility of ionizable compounds like N-acetyl-D-threonine is highly dependent on the pH of the solution.[3][4][5] By shifting the pH away from the compound's pI, you increase the net charge of the molecule, which generally enhances its interaction with polar water molecules and improves solubility. Since N-acetyl-D-threonine has a carboxylic acid group, increasing the pH will lead to its deprotonation and the formation of a more soluble carboxylate anion.

Experimental Protocol:

  • Prepare a series of buffers: Prepare buffers with a range of pH values, for example, from pH 6.0 to 8.5 in 0.5 unit increments. Common biological buffers like phosphate or TRIS can be used.

  • Equilibrate at a constant temperature: Place a known excess amount of N-acetyl-D-threonine into a fixed volume of each buffer.

  • Stir to equilibrium: Stir the samples for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify the dissolved compound: Measure the concentration of N-acetyl-D-threonine in the supernatant using a suitable analytical method (e.g., HPLC-UV, NMR).

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to determine the optimal pH for your desired concentration.

Expected Outcome: You should observe a significant increase in solubility as the pH moves further above the pKa of the carboxylic acid group (around 2-3).

Data Summary Table:

pHExpected Solubility TrendRationale
< pKaLowPredominantly neutral form, less polar.
~ pKaModerateMixture of neutral and ionized forms.
> pKaHighPredominantly ionized (anionic) form, more polar and water-soluble.
Guide 2: Temperature Modification

The Principle: The dissolution of most solids is an endothermic process, meaning that solubility increases with temperature.[8][10] By providing more thermal energy, you can overcome the crystal lattice energy of the solid N-acetyl-D-threonine and increase its dissolution rate and equilibrium solubility.

Experimental Protocol:

  • Select an appropriate buffer: Use a buffer in which N-acetyl-D-threonine has moderate, but not complete, solubility at room temperature.

  • Prepare saturated solutions at different temperatures: Add an excess of N-acetyl-D-threonine to aliquots of the buffer and incubate them at a range of temperatures (e.g., 25°C, 37°C, 50°C).

  • Equilibrate and sample: Allow the solutions to equilibrate at each temperature, then separate the solid phase and quantify the dissolved compound as described in the pH adjustment protocol.

  • Assess stability: It is crucial to assess the stability of N-acetyl-D-threonine at elevated temperatures, as prolonged exposure to heat can lead to degradation.

Caution: Ensure that the increased temperature does not negatively impact the stability of other components in your formulation or the integrity of your experimental system. For cell culture applications, stock solutions can be prepared at a higher temperature and then diluted into the culture medium at 37°C.[11]

Guide 3: Use of Co-solvents

The Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[8][12][13] This can enhance the dissolution of compounds with both polar and non-polar moieties, like N-acetyl-D-threonine.

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

  • Glycerol

  • Dimethyl sulfoxide (DMSO)[11][13][14]

Experimental Protocol:

  • Screen co-solvents: Prepare a series of aqueous buffer solutions containing different co-solvents at a fixed concentration (e.g., 5-10% v/v).

  • Determine solubility: Measure the solubility of N-acetyl-D-threonine in each co-solvent mixture at a constant temperature and pH.

  • Optimize co-solvent concentration: For the most effective co-solvent, create a concentration gradient (e.g., 1%, 2%, 5%, 10%, 20% v/v) to find the lowest concentration that achieves the desired solubility.

Important Considerations:

  • Toxicity and Compatibility: For biological applications, ensure the chosen co-solvent and its concentration are non-toxic to your cells or model system.[11][14]

  • Downstream Applications: Consider the potential interference of the co-solvent with subsequent assays or experiments.

Chemical Equilibria of N-acetyl-D-threonine cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) low_ph_form R-COOH (Less Soluble) high_ph_form R-COO⁻ + H⁺ (More Soluble) low_ph_form->high_ph_form Deprotonation

Caption: pH-dependent equilibrium of N-acetyl-D-threonine.

References

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed, 33631265. [Link]

  • Hirano, A., et al. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. PubMed, 38272164. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. ResearchGate. [Link]

  • International Journal of Innovative Research in Technology. (2023). Solubility Enhancement Methods. IJIRT. [Link]

  • PubChem. N-acetyl-L-threonine. National Institutes of Health. [Link]

  • A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (n.d.). ijcrt.org. [Link]

  • ResearchGate. (n.d.). pKa Values determined for the amino acids 1-4 and their N-acetyl derivatives. ResearchGate. [Link]

  • PubChem. O-(N-acetyl-alpha-D-galactosaminyl)-L-threonine. National Institutes of Health. [Link]

  • IJSDR. (n.d.). Methods to boost solubility. IJSDR. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Semantic Scholar. [Link]

  • Trevino, S. R., et al. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Journal of Molecular Biology, 373(2), 449-460. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Quora. [Link]

  • Trevino, S. R., et al. (2007). Amino Acid Contribution to Protein Solubility: Asp, Glu, and Ser Contribute more Favorably than the other Hydrophilic Amino Acids in RNase Sa. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). The solubility of amino acids and related compounds in aqueous thylene glycol solutions. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. ResearchGate. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). N-Acetyl D-amino acid set. Bioaustralis Fine Chemicals. [Link]

  • PubChem. N-acetyl-diiodo-tyrosyl-d-threonine. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 138-143. [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Isca Biochemicals. [Link]

  • Star Republic. (n.d.). pKa values of amino acids. Star Republic: Guide for Biologists. [Link]

  • Science Geek. (n.d.). Amino Acid pKa and pI Values. Science Geek. [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. University of Calgary. [Link]

  • Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]

  • ResearchGate. (2017). Does anyone know how to make stock solution of N acetyl sistein (NAC) to use in culture cells? ResearchGate. [Link]

  • ResearchGate. (2023). Switchable product selectivity in dehydration of N-acetyl-d-glucosamine promoted by choline chloride-based deep eutectic solvents. ResearchGate. [Link]

Sources

Technical Support Center: Preventing Racemization of N-acetyl-D-threonine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining the stereochemical integrity of N-acetyl-D-threonine during chemical synthesis. Below, you will find troubleshooting advice and frequently asked questions to help you diagnose and prevent racemization in your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab. Each Q&A provides a diagnosis of the potential causes and offers actionable solutions based on established chemical principles.

Q1: I've detected a significant amount of the undesired N-acetyl-L-threonine diastereomer in my final peptide product after a coupling step. What are the likely causes and how can I fix this?

A1: This is a classic case of racemization during peptide bond formation, a common challenge in peptide synthesis.[1] The loss of stereochemical purity at the α-carbon of N-acetyl-D-threonine most likely occurred during the carboxyl group activation and coupling steps.

Primary Causes & Solutions:

  • Mechanism of Racemization: The most predominant pathway for racemization is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] The N-acetyl group on your threonine derivative makes it particularly susceptible to this intramolecular cyclization upon activation of the carboxyl group. The α-proton of this oxazolone is highly acidic and is easily removed by a base, leading to a planar, achiral intermediate. Subsequent nucleophilic attack by the amino group of the coupling partner can occur from either face, resulting in a mixture of D and L configurations in the final peptide.[3][4] A less common pathway is the direct abstraction of the α-proton by a strong base, which also leads to an achiral enolate intermediate.[2][3]

  • Choice of Coupling Reagent: Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), when used alone, are known to promote oxazolone formation and, consequently, significant racemization.[2]

    • Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives.[1] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated intermediate to form an active ester that is more resistant to racemization than the O-acylisourea intermediate formed by the carbodiimide alone.[1][5] 7-Aza-1-hydroxybenzotriazole (HOAt) is often superior to HOBt in suppressing racemization due to a neighboring group effect that further stabilizes the activated ester.[6] Onium salts such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) or HBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate N-oxide) often give better results, as they are designed for rapid coupling and inherently contain a HOBt or HOAt moiety.[2]

  • Base Selection and Stoichiometry: The type and amount of base used are critical. Strong, sterically unhindered bases can readily abstract the α-proton, accelerating racemization.[1][2]

    • Solution: Opt for weaker, sterically hindered bases. N-methylmorpholine (NMM) (pKa 7.4) or 2,4,6-collidine (pKa 7.4) are generally preferred over the stronger and more commonly used N,N-diisopropylethylamine (DIEA) (pKa 10.1).[1] Use the minimum necessary amount of base—typically one equivalent for the amine salt and, if needed, a catalytic amount for the coupling itself. Excess base significantly increases the risk of racemization.

  • Reaction Temperature: Higher temperatures accelerate both the desired coupling reaction and the undesired racemization pathway.

    • Solution: Perform the activation and coupling steps at reduced temperatures. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard practice to minimize racemization.[7] For particularly sensitive couplings, maintaining the reaction at 0°C or even lower may be necessary.

Q2: My N-acetyl-D-threonine starting material shows racemization even before the coupling reaction. Where could this be coming from?

A2: Racemization of the starting material is less common but can occur under certain conditions, particularly during upstream synthetic or workup steps.

Potential Causes & Solutions:

  • Harsh Deprotection or Activation Conditions: If the N-acetyl-D-threonine was synthesized from a precursor, the conditions used for deprotection or other transformations could be the culprit. For example, prolonged exposure to strong acids or bases can cause racemization.

  • Improper Storage: While generally stable, long-term storage of N-acetyl-D-threonine under non-ideal conditions (e.g., high humidity, elevated temperatures, or in the presence of acidic or basic contaminants) could potentially lead to slow racemization over time.

    • Solution: Always store amino acid derivatives in a cool, dry, and dark place, preferably under an inert atmosphere. It is crucial to verify the enantiomeric purity of your starting material before beginning a critical synthesis.

  • Thermal Racemization during Workup: A patented process notes that N-acetyl-amino acids can be thermally racemized by heating their melts, a process accelerated by acetic anhydride.[8][9]

    • Solution: Avoid excessive heat during workup procedures such as solvent evaporation. Use a rotary evaporator at moderate temperatures and pressures. Ensure all reagents used in workup and purification are neutral.

Frequently Asked Questions (FAQs)

What is the primary chemical mechanism responsible for the racemization of N-acetyl-D-threonine?

The dominant mechanism is the formation of a 5(4H)-oxazolone intermediate.[2][3][10] The process is initiated by the activation of the C-terminal carboxyl group. The N-acetyl group's carbonyl oxygen then acts as an intramolecular nucleophile, attacking the activated carboxyl group to form the five-membered oxazolone ring. This cyclization significantly increases the acidity of the proton on the α-carbon (the chiral center). In the presence of a base, this proton is abstracted, forming a planar, achiral enolate/oxazole tautomer. The incoming amine nucleophile can then attack this planar intermediate from either face, leading to a mixture of D and L products.[3][4][11]

RacemizationMechanism cluster_0 N-acetyl-D-threonine Activation cluster_1 Oxazolone Formation & Racemization cluster_2 Nucleophilic Attack & Product Formation D_Thr N-acetyl-D-threonine Activated_Thr Activated Ester (e.g., O-acylisourea) D_Thr->Activated_Thr Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Chiral) Activated_Thr->Oxazolone Intramolecular Cyclization Enolate Achiral Intermediate (Planar Enolate/Oxazole) Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ L_Product N-acetyl-L-threonine Peptide (Undesired) Enolate->L_Product + Amine (R-NH2) D_Product N-acetyl-D-threonine Peptide (Desired) Enolate->D_Product + Amine (R-NH2)

Caption: Oxazolone-mediated racemization pathway.

Which coupling reagents and conditions are best for suppressing racemization?

To minimize racemization, the goal is to have the rate of aminolysis (peptide bond formation) be significantly faster than the rate of oxazolone formation and subsequent enolization.

Recommended Reagents & Protocols:

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are generally superior to carbodiimides for suppressing racemization. They rapidly form active esters with additives like HOAt or HOBt, which are less prone to racemization.[2]

  • Additives: When using carbodiimides (DIC, EDC), the addition of HOBt or, preferably, HOAt is mandatory.[1][12] Oxyma is another excellent and safer alternative to HOBt.

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate) are also very effective.

  • Protocol - Step-by-Step:

    • Dissolve N-acetyl-D-threonine and the additive (e.g., HOBt, 1.1 eq) in an appropriate solvent (e.g., DMF).

    • Cool the solution to 0°C in an ice bath.

    • Add the coupling reagent (e.g., DIC, 1.1 eq) and stir for 5-10 minutes. This is the "pre-activation" step.

    • Add the amine component, followed by a weak, hindered base (e.g., NMM, 1.0-1.2 eq).

    • Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir until completion (monitored by TLC or LC-MS).

How does the choice of solvent affect racemization?

Solvent polarity can influence racemization rates. Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common in peptide synthesis. While they are effective at solvating the reactants, they can also stabilize the charged intermediates involved in the racemization pathway. In some cases, less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may reduce racemization, but solubility can be a limiting factor.[2] The choice of solvent is often dictated by the solubility of the peptide fragments, but it is a parameter that can be optimized if racemization is a persistent issue.

How can I accurately quantify the level of racemization in my sample?

Accurate quantification is essential to validate your synthetic protocol.

  • Chiral Chromatography: This is the most direct and reliable method.

    • HPLC/UPLC: Using a chiral stationary phase (CSP) column can separate the D- and L-diastereomers of your final peptide product.

    • GC-MS: After hydrolysis of the peptide, the resulting threonine can be derivatized with a chiral reagent and analyzed by gas chromatography.

  • NMR Spectroscopy: While less common for quantification unless using a chiral shift reagent, high-field NMR can sometimes distinguish between diastereomers, especially in the signals of protons adjacent to the chiral centers.

  • Enzymatic Assays: Specific enzymes that only digest peptides containing L-amino acids can be used. Resistance to digestion can indicate the presence of D-amino acids.

The general workflow for analysis involves hydrolyzing a small sample of the final peptide back to its constituent amino acids and then analyzing the D/L ratio of threonine.[13][14]

Data Summary: Impact of Reagents on Racemization

The following table summarizes the relative risk of racemization associated with common peptide synthesis reagents. The values are qualitative and intended for comparative purposes.

Reagent CombinationRacemization RiskKey Considerations
DIC / DCC (alone)Very HighPromotes oxazolone formation.[2] Should not be used without an additive.
DIC + HOBtLowA classic, cost-effective combination that significantly suppresses racemization.[1][12]
DIC + HOAtVery LowHOAt is generally more effective than HOBt at preventing racemization.[6]
HBTU / HATU + BaseVery LowFast-acting reagents that are highly effective at minimizing side reactions.[2]
PyBOP + BaseVery LowA reliable phosphonium salt-based reagent.
Workflow for Minimizing Racemization

Workflow Start Start: N-acetyl-D-threonine Coupling Reaction Reagent_Choice Select Coupling Reagent (e.g., HATU or DIC/HOAt) Start->Reagent_Choice Base_Choice Select Base (e.g., NMM or Collidine) Reagent_Choice->Base_Choice Temp_Control Set Temperature to 0°C Base_Choice->Temp_Control Pre_Activate Pre-activate Acid (5-10 min) Temp_Control->Pre_Activate Add_Amine Add Amine Component & Base Pre_Activate->Add_Amine Monitor Monitor Reaction (LC-MS) Add_Amine->Monitor Workup Aqueous Workup (Avoid high temp) Monitor->Workup Purify Purification (e.g., Chromatography) Workup->Purify Analyze Analyze for Racemization (Chiral HPLC) Purify->Analyze End End: Stereochemically Pure Product Analyze->End

Sources

Identifying and removing common impurities from N-acetyl-D-threonine preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-acetyl-D-threonine. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and remove common impurities from their preparations. Ensuring the purity of N-acetyl-D-threonine is critical for reproducible experimental results and the safety and efficacy of therapeutic candidates. This guide provides in-depth, experience-based answers to common challenges, detailed protocols, and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in N-acetyl-D-threonine preparations and where do they come from?

The impurity profile of N-acetyl-D-threonine is largely dictated by its synthesis and subsequent handling. Impurities typically arise from three main sources: unreacted starting materials, side-products from the acetylation reaction, and stereoisomers of the starting material.

Table 1: Common Impurities in N-acetyl-D-threonine

ImpurityChemical NameSource / Origin
Starting Materials D-threonineIncomplete acetylation reaction.
Acetic Anhydride / Acetic AcidExcess reagent or hydrolysis of acetic anhydride.
Stereoisomers N-acetyl-L-threoninePresence of L-threonine in the D-threonine starting material.[1]
N-acetyl-D-allothreoninePresence of D-allothreonine, a diastereomer of D-threonine, in the starting material.[1]
Side-Products Di-acetylated threonineAcetylation of both the amino and hydroxyl groups of D-threonine.
Degradation Products VariousCan arise from improper storage conditions, leading to oxidation or other chemical changes.[2][3]

The manufacturing process for amino acids, whether through fermentation, enzymatic synthesis, or chemical synthesis, can introduce a variety of related substances.[4][5] Therefore, a thorough understanding of the synthetic route is crucial for predicting the likely impurity profile.

Q2: My primary concern is chiral purity. What is the best method to detect and quantify the L-enantiomer (N-acetyl-L-threonine)?

Detecting and quantifying enantiomeric impurities is critical, as different stereoisomers can have vastly different physiological and toxicological properties.[1] The most effective and widely used technique for this is Chiral High-Performance Liquid Chromatography (HPLC) .

Expert Insight: Direct chiral HPLC is often preferred over derivatization methods because it reduces sample preparation steps and avoids the potential introduction of new impurities.[6] Columns with a chiral stationary phase (CSP), such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based CSPs), are particularly effective for the direct separation of underivatized amino acid enantiomers and their derivatives.[1][6] Crown-ether based CSPs are also highly effective for separating D- and L-amino acid enantiomers.[7]

A typical method involves using a mobile phase of methanol or acetonitrile mixed with an aqueous buffer, allowing for sensitive detection via UV at 200-220 nm.[1]

Q3: I have an uncharacterized peak in my reverse-phase HPLC chromatogram. How can I begin to identify it?

A systematic approach is key to identifying unknown impurities. The following workflow provides a logical progression from initial detection to identification.

G start Unknown Peak Detected in RP-HPLC check_retention Compare Retention Time (Rt) to Standards (D-threonine, Acetic Acid) start->check_retention match Impurity Identified check_retention->match Rt Matches no_match No Match check_retention->no_match Rt Does Not Match lcms Perform LC-MS Analysis to Determine Mass no_match->lcms mass_match Does Mass Match Expected Impurities? (Di-acetylated, allo-isomer) lcms->mass_match mass_identified Likely Identity Found mass_match->mass_identified Yes nmr Isolate by Preparative HPLC and Analyze by NMR mass_match->nmr No / Confirmation Needed structure Structure Elucidated nmr->structure

Caption: Troubleshooting workflow for unknown HPLC peaks.

Causality Explained:

  • Retention Time Comparison: The first and simplest step is to compare the retention time of the unknown peak with that of known potential impurities (standards). This can quickly identify common culprits like unreacted D-threonine.

  • LC-MS Analysis: If standards don't provide a match, Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step. It provides the molecular weight of the impurity, which is a critical piece of information for tentative identification.[8] For example, a mass corresponding to N-acetyl-D-threonine + 42 Da would strongly suggest a di-acetylated species.

  • Isolation and NMR: For complete structural elucidation of a truly unknown impurity, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.

Q4: What is the most effective and scalable method for purifying crude N-acetyl-D-threonine?

For both lab-scale and industrial-scale purification, recrystallization is the most robust, cost-effective, and efficient method for purifying N-acetylated amino acids.[9] The principle relies on the solubility difference between the desired compound and impurities in a given solvent system at different temperatures.

Expert Insight: The choice of solvent is critical. A good recrystallization solvent should dissolve the N-acetyl-D-threonine well at elevated temperatures but poorly at lower temperatures, while impurities should either remain highly soluble or be completely insoluble at all temperatures. For N-acetylated amino acids, mixtures of water and a miscible organic solvent like ethanol or isopropanol often yield high purity crystals. The presence of impurities can sometimes inhibit crystallization, resulting in an oil; in such cases, trying different solvents or using techniques like trituration with a non-polar solvent (e.g., diethyl ether) can induce solidification.[10]

Q5: How can I confirm the final purity of my N-acetyl-D-threonine after purification?

Purity validation requires a multi-pronged approach using orthogonal analytical techniques. No single method can definitively confirm purity.

  • Chromatographic Purity: Use a validated HPLC method (both reverse-phase for general impurities and chiral for enantiomeric purity) to determine the area percentage of the main peak.[8]

  • Identity Confirmation: Techniques like NMR and Mass Spectrometry should be used to confirm the chemical structure and mass of the purified compound.

  • Residual Solvents: Gas Chromatography (GC) with a headspace sampler is the standard method for quantifying residual solvents from the purification process.

  • Inorganic Impurities: Tests for heavy metals and residue on ignition should be performed according to pharmacopeial standards (e.g., USP/EP).[11][12]

  • Water Content: Karl Fischer titration is the most accurate method for determining water content.[12]

Detailed Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This protocol is a representative method for the direct chiral separation of N-acetyl-threonine enantiomers.

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • Chiral Stationary Phase (CSP) Column: Astec® CHIROBIOTIC® T or a similar macrocyclic glycopeptide-based column is highly recommended.[1][6]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 5.0). The exact ratio may need optimization, but a starting point of 80:20 (Methanol:Buffer) is common.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.[1]

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the N-acetyl-D-threonine sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability & Analysis:

    • Inject a standard containing both N-acetyl-D-threonine and N-acetyl-L-threonine (racemic or mixed sample) to determine retention times and ensure adequate resolution between the enantiomers (Resolution > 1.5).

    • Inject the purified sample and integrate the peak areas to calculate the percentage of the undesired L-enantiomer.

Protocol 2: Purification by Recrystallization

This protocol provides a general workflow for purifying N-acetyl-D-threonine.

Sources

Technical Support Center: Navigating Matrix Effects in the Mass Spectrometry Analysis of N-acetyl-D-threonine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of N-acetyl-D-threonine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of matrix effects. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and reliability of your experimental data.

Introduction to Matrix Effects in N-acetyl-D-threonine Analysis

N-acetyl-D-threonine is an N-acetylated derivative of the essential amino acid threonine and a human metabolite found in biofluids like urine.[1] Its quantification is of growing interest in biomarker discovery and for understanding protein metabolism.[1][2] However, like many small molecules analyzed by mass spectrometry, N-acetyl-D-threonine is susceptible to matrix effects . These effects, primarily ion suppression or enhancement, arise from co-eluting endogenous components in the sample matrix (e.g., plasma, urine, tissue homogenates) that interfere with the ionization of the analyte, leading to inaccurate quantification.[3]

This guide provides a structured approach to understanding, identifying, and mitigating matrix effects in your LC-MS/MS workflow for N-acetyl-D-threonine analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and provides quick solutions to pressing issues you might encounter during your analysis.

Q1: My N-acetyl-D-threonine signal is much lower than expected in my plasma samples compared to the standard in a neat solution. What could be the cause?

A1: This is a classic sign of ion suppression , a common matrix effect.[3] Components in your plasma sample, such as salts, phospholipids, or other endogenous metabolites, are likely co-eluting with your analyte and competing for ionization in the mass spectrometer's source. This reduces the number of N-acetyl-D-threonine ions that reach the detector, resulting in a suppressed signal.

Q2: How can I confirm that I am experiencing a matrix effect?

A2: A standard method to assess matrix effects is the post-extraction spike experiment . This involves comparing the signal response of a known amount of N-acetyl-D-threonine spiked into a blank matrix extract (that has gone through your entire sample preparation process) with the response of the same amount of analyte in a clean solvent. A significant difference in signal intensity indicates the presence of a matrix effect.[4]

Q3: What are the typical precursor and product ions for N-acetyl-D-threonine in positive ion mode?

A3: For N-acetyl-D-threonine, the protonated molecule [M+H]⁺ is observed at an m/z of 162.08.[1] In tandem mass spectrometry (MS/MS), this precursor ion will fragment to produce characteristic product ions. Based on the fragmentation of threonine and other N-acetylated amino acids, you can expect to monitor transitions resulting from the neutral loss of water (H₂O) and carbon monoxide (CO).[5] A common approach is to use Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions for quantification.[1]

Q4: Can I use a structural analog as an internal standard to correct for matrix effects?

A4: While a structural analog can be used, the gold standard for correcting matrix effects is a stable isotope-labeled (SIL) internal standard of N-acetyl-D-threonine (e.g., with ¹³C or ¹⁵N labels). A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing a more accurate correction.[6]

Q5: My results are inconsistent between different batches of samples. Could this be related to matrix effects?

A5: Yes, variability in the composition of the biological matrix between samples or batches can lead to inconsistent matrix effects and, consequently, poor reproducibility. Implementing a robust sample preparation method and using a suitable internal standard are crucial for mitigating this issue.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance to systematically troubleshoot and resolve matrix effect-related issues.

Guide 1: Diagnosing and Quantifying Matrix Effects

A systematic approach to diagnosing matrix effects is the first step toward mitigating them.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): A known concentration of N-acetyl-D-threonine standard prepared in the final mobile phase solvent.

    • Set B (Post-Spike Sample): A blank biological matrix (e.g., plasma, urine) is taken through the entire extraction procedure. The N-acetyl-D-threonine standard is then spiked into the final extract at the same concentration as Set A.

    • Set C (Pre-Spike Sample): The N-acetyl-D-threonine standard is spiked into the blank biological matrix before the extraction procedure. This set is used to determine recovery.

  • Analyze all three sets using your established LC-MS/MS method.

  • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation: Interpreting Matrix Effect Results

Matrix Effect (%)InterpretationRecommended Action
80-120%Acceptable/Minor Matrix EffectProceed with method validation.
< 80%Significant Ion SuppressionImplement mitigation strategies.
> 120%Significant Ion EnhancementImplement mitigation strategies.
Guide 2: Mitigation Strategies for Matrix Effects

Once a significant matrix effect is confirmed, the following strategies can be employed to minimize its impact.

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, frequently leading to significant ion suppression.[4]

  • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing interfering substances. For a polar analyte like N-acetyl-D-threonine, a polar organic solvent may be necessary.

  • Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can provide the cleanest extracts. For amino acid-based compounds, ion-exchange SPE can be particularly effective.

Experimental Protocol: Basic Solid-Phase Extraction (SPE) for N-acetyl-D-threonine

  • Select an appropriate SPE cartridge: A mixed-mode cation exchange cartridge is a good starting point for retaining N-acetyl-D-threonine while allowing neutral and anionic interferences to be washed away.

  • Condition the cartridge: Follow the manufacturer's instructions, typically involving washing with methanol followed by an equilibration with an acidic aqueous solution.

  • Load the sample: The pre-treated sample (e.g., diluted plasma) is loaded onto the cartridge.

  • Wash the cartridge: Use a weak organic solvent to remove hydrophobic interferences and an acidic aqueous solution to remove other polar interferences.

  • Elute the analyte: Use a basic organic solvent to elute the N-acetyl-D-threonine.

  • Evaporate and reconstitute: The eluate is dried down and reconstituted in the mobile phase for LC-MS/MS analysis.

Separating N-acetyl-D-threonine from co-eluting matrix components is a powerful way to reduce matrix effects.

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between your analyte and the "matrix front" where many polar interferences elute.

  • Column Chemistry: Consider using a different column chemistry. Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for the retention and separation of polar compounds like N-acetylated amino acids.

  • Flow Rate Reduction: Lowering the flow rate can sometimes reduce the severity of ion suppression.

This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

  • Principle: A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will be affected by matrix effects in the same way as the analyte.

  • Quantification: By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.

Visualization: Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow cluster_mitigation Mitigation Options start Initial Analysis Shows Poor Signal/Reproducibility assess Assess Matrix Effect (Post-Extraction Spike) start->assess mitigate Implement Mitigation Strategy assess->mitigate Matrix Effect Confirmed validate Validate Method assess->validate No Significant Matrix Effect sample_prep Optimize Sample Prep (LLE, SPE) chromatography Optimize Chromatography (Gradient, Column) sil_is Use SIL-IS sample_prep->validate chromatography->validate sil_is->validate

Caption: A logical workflow for addressing matrix effects.

Part 3: Understanding the Mass Spectrometry of N-acetyl-D-threonine

A solid understanding of your analyte's behavior in the mass spectrometer is crucial for method development and troubleshooting.

Expected Fragmentation Pattern

The N-acetylation of an amino acid adds 42 Da to its mass.[7] For threonine, this results in a protonated molecule [M+H]⁺ at m/z 162.08.[1] The fragmentation of protonated threonine typically involves the loss of water (H₂O) and the combined loss of water and carbon monoxide (H₂O + CO).[5] Therefore, for N-acetyl-D-threonine, the primary fragmentation pathways are expected to be similar.

Visualization: Proposed Fragmentation of N-acetyl-D-threonine

Fragmentation parent N-acetyl-D-threonine [M+H]⁺ m/z 162.08 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 144.07 parent->frag1 - H₂O frag2 Loss of H₂O + CO [M+H-H₂O-CO]⁺ m/z 116.07 parent->frag2 - (H₂O + CO)

Caption: Proposed fragmentation pathway for N-acetyl-D-threonine.

MRM Transitions for Quantification

Based on this fragmentation, you would set up your mass spectrometer to monitor the following transitions in MRM mode:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-acetyl-D-threonine162.1144.1
N-acetyl-D-threonine162.1116.1
SIL-IS(e.g., 167.1)(e.g., 149.1)

Note: The exact m/z values should be optimized on your specific instrument.

By implementing the strategies outlined in this guide, you will be well-equipped to overcome the challenges of matrix effects in the mass spectrometry analysis of N-acetyl-D-threonine, leading to more accurate, reliable, and reproducible results in your research.

References

  • Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes. PubMed. Available at: [Link]

  • Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. PubMed. Available at: [Link]

  • Mass Spectrometry for Post-Translational Modifications - Neuroproteomics. NCBI. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • MRM ion transitions for all target amino acids. * denotes peaks used... ResearchGate. Available at: [Link]

  • N-acetyl-aminoacid quantification. ResearchGate. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC International. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Chromatography Online. Available at: [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. Available at: [Link]

  • List of MRM transitions. m/z (amu). ResearchGate. Available at: [Link]

  • Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed. Available at: [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. OSTI.GOV. Available at: [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. SciSpace. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. Available at: [Link]

  • N-terminal Acetylation Levels Are Maintained During Acetyl-CoA Deficiency in Saccharomyces cerevisiae. PMC - NIH. Available at: [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. NIH. Available at: [Link]

Sources

Improving coupling efficiency for N-acetyl-D-threonine in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: January 2026

<_ / _>

Welcome to the technical support center for optimizing the incorporation of N-acetyl-D-threonine in automated solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific residue. Here, we provide in-depth, evidence-based troubleshooting advice, detailed protocols, and explanations of the underlying chemical principles to help you achieve high-purity, high-yield synthesis of your target peptides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered when working with N-acetyl-D-threonine.

Q1: Why is N-acetyl-D-threonine considered a "difficult" or "hindered" amino acid to couple in SPPS?

A1: The difficulty arises from significant steric hindrance originating from two distinct sources on the molecule. Firstly, the N-acetyl group at the N-terminus is sterically bulky. Secondly, threonine itself is a β-branched amino acid, meaning it has a methyl group on the carbon atom adjacent (the β-carbon) to the α-carbon. This combination of bulkiness close to the reactive centers (the N-terminal amine and the carboxyl group) physically obstructs the optimal alignment required for efficient peptide bond formation.[1][2] This steric clash slows down reaction kinetics, often leading to incomplete couplings if standard protocols are used.[1]

Q2: What are the typical signs of a low-efficiency coupling of N-acetyl-D-threonine in my LC-MS results?

A2: The most common sign is the presence of a significant deletion sequence, which will appear as a peak with a mass corresponding to your target peptide minus the mass of the N-acetyl-D-threonine residue (159.16 g/mol ). You may also observe a higher-than-usual peak for the truncated peptide that was supposed to be acylated. In some cases, if the subsequent amino acid couples to the unreacted amine, you will see a different, non-target deletion peptide.

Q3: Can I simply extend the reaction time or perform a "double coupling" with my standard reagents to solve the problem?

A3: While extending the time or performing a double coupling can sometimes help, it is often not a complete solution for severely hindered residues like N-acetyl-D-threonine.[3][4] Standard coupling reagents (like HBTU/DIPEA) may still not be potent enough to overcome the steric barrier efficiently.[4] Furthermore, prolonged exposure to the basic conditions of the coupling reaction can increase the risk of side reactions, such as racemization at the α-carbon of the preceding amino acid or dehydration of the threonine side chain.[2][5] A more robust strategy involves switching to a more powerful coupling reagent system specifically designed for hindered amino acids.[6]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems identified during your synthesis and analysis.

Problem: Mass spectrometry shows a major peak corresponding to a deletion of N-acetyl-D-threonine.

This is the classic symptom of a failed coupling reaction at this position. The N-terminal amine of the growing peptide chain was not successfully acylated by the activated N-acetyl-D-threonine.

Causality Analysis: The primary cause is insufficient reactivity of the coupling cocktail to overcome the steric hindrance. Standard carbodiimide activators (like DIC) or even common uronium salts (like HBTU) may not generate a sufficiently reactive activated ester to couple efficiently to the sterically crowded N-terminus of the resin-bound peptide.[4]

Solution Pathway:

  • Upgrade Your Coupling Reagent: Switch from benzotriazole-based reagents (HBTU, TBTU) to a more potent, modern coupling reagent.[6][7]

    • Recommendation: Use an OxymaPure®-based uronium salt like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU has demonstrated coupling efficiencies comparable to or exceeding HATU, but with a superior safety profile as it is not explosive.[7][8][9] It is particularly effective for coupling N-methylated and other sterically hindered residues.[8]

  • Optimize the Base: The choice of base is critical for minimizing side reactions.

    • Recommendation: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine .[10] Collidine is often preferred for residues prone to racemization as its bulkiness can help reduce this side reaction.[5][10]

  • Employ Microwave Energy: If your synthesizer is equipped with microwave capabilities, this is a highly effective method for driving difficult couplings to completion.[1][11][12][13][14] Microwave energy provides rapid, uniform heating that can overcome the activation energy barrier of sterically hindered reactions without the prolonged exposure times of conventional heating, thus reducing the risk of side reactions.[12][13]

Workflow: Troubleshooting a Failed Coupling

Here is a logical workflow to follow when a deletion sequence is detected.

G Start Deletion Sequence Detected (Mass = Target - 159 Da) CheckReagent Is current coupling reagent HBTU, TBTU, or DIC/HOBt? Start->CheckReagent UpgradeReagent Action: Switch to a high-efficiency Oxyma-based reagent like COMU. CheckReagent->UpgradeReagent Yes CheckMicrowave Is a microwave synthesizer available? CheckReagent->CheckMicrowave No (already using potent reagent) UpgradeReagent->CheckMicrowave UseMicrowave Action: Implement a microwave-assisted coupling protocol (e.g., 75°C for 10 min). CheckMicrowave->UseMicrowave Yes ExtendConventional Action: Increase conventional coupling time (e.g., 2-4 hours) and perform a double coupling. CheckMicrowave->ExtendConventional No Verify Verify result with LC-MS analysis. UseMicrowave->Verify ExtendConventional->Verify

Caption: Troubleshooting workflow for N-acetyl-D-threonine deletion.

Section 3: Optimized Experimental Protocols

The following protocols are designed to provide a high probability of success for coupling N-acetyl-D-threonine.

Protocol A: High-Efficiency COMU Coupling (Conventional)

This protocol is for use in standard automated synthesizers without microwave capability.

  • Deprotection: Perform the standard N-terminal Fmoc deprotection of the resin-bound peptide (e.g., 20% piperidine in DMF).

  • Resin Washing: Wash the resin thoroughly with DMF (at least 5-7 cycles).

  • Activation Solution Preparation: In a separate vessel, prepare the activation mixture.

    • N-acetyl-D-threonine: 4 equivalents (relative to resin loading)

    • COMU: 3.9 equivalents

    • DMF: to dissolve components (ensure concentration is >0.2 M)

  • Activation & Coupling:

    • Add DIPEA (8 equivalents) to the activation solution and allow to pre-activate for 1-2 minutes.[15]

    • Transfer the complete activation solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for at least 2 hours at room temperature.

  • Monitoring & Recoupling (Optional but Recommended): Perform a Kaiser or TNBS test to check for free amines. If the test is positive, wash the resin with DMF and perform a second coupling (double coupling) with a fresh activation solution for another 2 hours.[4]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove all excess reagents and byproducts before proceeding to the next cycle.

Protocol B: Microwave-Assisted COMU Coupling

This protocol leverages microwave energy to accelerate the reaction and improve efficiency.[11][14]

  • Deprotection & Washing: Perform standard Fmoc deprotection and DMF washing steps.

  • Reagent Addition:

    • Add a solution of N-acetyl-D-threonine (5 equivalents in DMF) to the resin.

    • Add a solution of COMU (5 equivalents in DMF).

    • Add a solution of DIPEA (10 equivalents in DMF).

  • Microwave Coupling:

    • Apply microwave energy to ramp the temperature to 75°C and hold for 10 minutes. Note: Some particularly difficult sequences may benefit from temperatures up to 90°C, but this should be tested carefully.[5]

  • Washing: Wash the resin thoroughly with DMF. A post-coupling Kaiser test should be negative.

Data Summary: Comparison of Coupling Strategies
StrategyActivating AgentBaseTemperatureTypical TimeKey Advantage
Standard HBTUDIPEARoom Temp.1-2 hoursWidely available
Optimized Conventional COMU[7][9]DIPEA / CollidineRoom Temp.2-4 hoursHigh efficiency, reduced side reactions[10][16]
Microwave-Assisted COMUDIPEA75-90 °C10-15 minHighest speed and efficiency[12][13]

Section 4: Understanding the Mechanism - Why COMU and Oxyma Work

The superiority of modern coupling reagents like COMU lies in the replacement of the potentially explosive and less efficient HOBt (1-hydroxybenzotriazole) with OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate).[17][18]

When a carbodiimide (like DIC) or a uronium salt activates an amino acid, it forms a highly reactive intermediate. Additives like HOBt or Oxyma intercept this intermediate to form a more stable, yet still highly reactive, active ester.

  • Oxyma-based Esters: The esters formed with Oxyma are more reactive and less prone to racemization compared to HOBt-based esters.[17][19] This is due to the electronic properties of the oxime derivative.

  • COMU's Structure: COMU is a "stand-alone" reagent, meaning the Oxyma moiety is already incorporated into its structure.[7][15][20] This leads to a more efficient and direct formation of the highly reactive Oxyma active ester upon addition of a base, bypassing intermediates that could lead to side reactions.[16] The byproducts of COMU are also highly water-soluble, simplifying purification.[9][16]

Diagram: The Steric Hindrance Challenge

This diagram illustrates the structural features of N-acetyl-D-threonine that impede efficient coupling.

G cluster_0 N-acetyl-D-threonine cluster_1 mol mol N_Acetyl N-Acetyl Group: Bulky shield over the N-terminus. N_Acetyl:e->mol:n Beta_Branch β-Branched Side Chain: Restricts rotation and access to the carboxyl group. Beta_Branch:e->mol:se

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of N-acetyl-D-threonine vs. N-acetyl-L-threonine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Biological Systems

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities. This guide provides a comparative analysis of the biological activities of N-acetyl-L-threonine (NAT) and its enantiomer, N-acetyl-D-threonine. While N-acetyl-L-threonine is an endogenous metabolite found in various human tissues and biofluids, the biological profile of N-acetyl-D-threonine is less characterized.[1] This guide will delve into the known properties of the L-isomer and present a scientifically grounded, hypothesis-driven comparison with the D-isomer, supported by proposed experimental protocols to elucidate their differential biological effects.

L-threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from dietary sources.[2] It is one of two proteinogenic amino acids that possess two chiral centers, giving rise to four possible stereoisomers.[3] However, it is the (2S, 3R) stereoisomer, L-threonine, that is incorporated into proteins and participates in various metabolic pathways.[4] The acetylation of the amino group to form N-acetyl-L-threonine is a naturally occurring modification that can influence the stability and function of proteins.[1][5]

N-acetyl-L-threonine: A Profile of the Biologically Prevalent Isomer

N-acetyl-L-threonine is recognized for its role in cellular biochemistry, potentially arising from the synthesis by N-acetyltransferases or from the degradation of N-terminally acetylated proteins.[1] N-terminal acetylation is a widespread and highly conserved process in eukaryotes, impacting the stability and function of a majority of human proteins.[5] As a derivative of L-threonine, N-acetyl-L-threonine is involved in several key biological processes:

  • Protein Synthesis and Stability: As a component of proteins, L-threonine is crucial for the synthesis of structural proteins like collagen and elastin.[6] N-acetylation at the N-terminus of proteins can protect them from degradation.[5]

  • Metabolism: L-threonine is metabolized in humans to α-ketobutyrate and can be converted to glycine and acetyl-CoA.[3][4] These products are vital for various metabolic pathways, including the tricarboxylic acid (TCA) cycle and one-carbon metabolism.[7][8]

  • Immune Function: L-threonine plays a role in the production of antibodies and is important for a healthy immune system.[6][]

Safety studies conducted on N-acetyl-L-threonine have shown no evidence of mutagenicity or genotoxicity.[10]

N-acetyl-D-threonine: An Inquiry into its Biological Potential

In contrast to its L-counterpart, N-acetyl-D-threonine is not commonly found in nature and its biological activity is not well-documented. D-threonine is considered an unnatural amino acid, sometimes utilized as a chiral building block in the synthesis of peptidomimetic drugs.[11] The biological fate and activity of N-acetyl-D-threonine are likely dictated by the high stereoselectivity of mammalian enzymes and receptors.

A key consideration for the metabolism of N-acetyl-D-threonine is the presence of D-amino acid oxidase (DAAO) in mammals.[12][13] This flavoenzyme specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[12][14][15] It is plausible that N-acetyl-D-threonine could be a substrate for DAAO, which would lead to its degradation. However, the N-acetylation may also hinder its recognition by the enzyme.

The principle of stereoselectivity strongly suggests that N-acetyl-D-threonine will have a significantly different, and likely much lower, biological activity compared to N-acetyl-L-threonine. A compelling precedent for this is seen with N-acetyl-tryptophan, where the L-isomer demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis, while the D-isomer had no protective effect.[16]

Comparative Experimental Analysis: Proposed Methodologies

To objectively compare the biological activities of N-acetyl-D-threonine and N-acetyl-L-threonine, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive comparison of their metabolic stability, cellular effects, and potential receptor interactions.

Metabolic Stability Assessment

Rationale: This experiment aims to determine the relative stability of the two isomers in a biological matrix, which is a critical determinant of their bioavailability and duration of action. The primary hypothesis is that N-acetyl-D-threonine will be metabolized by D-amino acid oxidase, while N-acetyl-L-threonine will be more stable or metabolized through different pathways.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes and S9 Fractions

  • Preparation of Reactions: In separate microcentrifuge tubes, prepare reaction mixtures containing either human liver microsomes or S9 fraction, a NADPH regenerating system, and the test compound (N-acetyl-D-threonine or N-acetyl-L-threonine) at a final concentration of 10 µM.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of remaining parent compound against time and calculate the in vitro half-life (t½) for each isomer.

Expected Outcomes: It is anticipated that N-acetyl-D-threonine will exhibit a shorter half-life in the presence of liver S9 fraction (which contains DAAO) compared to N-acetyl-L-threonine. The microsomal stability is expected to be more similar unless specific cytochrome P450 enzymes show stereoselectivity.

Data Presentation:

CompoundIn Vitro Half-life (t½) in Liver S9 (min)In Vitro Half-life (t½) in Liver Microsomes (min)
N-acetyl-L-threonineExpected: >120Expected: >120
N-acetyl-D-threonineExpected: <120Expected: >120
D-Amino Acid Oxidase (DAAO) Substrate Specificity Assay

Rationale: This experiment will directly test the hypothesis that N-acetyl-D-threonine is a substrate for DAAO.

Experimental Protocol: Spectrophotometric Assay of DAAO Activity

This protocol is adapted from established methods for assaying DAAO activity.[14]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified porcine kidney D-amino acid oxidase, flavin adenine dinucleotide (FAD), and a chromogenic substrate that reacts with the hydrogen peroxide produced during the reaction (e.g., using a horseradish peroxidase-coupled assay).

  • Initiation of Reaction: Initiate the reaction by adding either N-acetyl-D-threonine or N-acetyl-L-threonine as the substrate. A known DAAO substrate like D-serine should be used as a positive control.

  • Spectrophotometric Measurement: Monitor the change in absorbance at the appropriate wavelength over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each substrate. The activity will be proportional to the rate of change in absorbance.

Expected Outcomes: A significant reaction rate is expected with N-acetyl-D-threonine and the positive control (D-serine), while a negligible rate is expected with N-acetyl-L-threonine.

Visualization of Proposed Experimental Workflow:

DAAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DAAO DAAO Enzyme Reaction_Mix Combine in Cuvette DAAO->Reaction_Mix FAD FAD FAD->Reaction_Mix HRP_Substrate HRP & Chromogen HRP_Substrate->Reaction_Mix Test_Compounds N-acetyl-D-threonine N-acetyl-L-threonine D-Serine (Control) Test_Compounds->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Spectrophotometer Measure Absorbance Change Incubate->Spectrophotometer Calculate_Rate Calculate Reaction Rate Spectrophotometer->Calculate_Rate

Caption: Workflow for the D-amino acid oxidase (DAAO) activity assay.

Cell Viability and Proliferation Assay

Rationale: This experiment will assess the general cytotoxic or cytostatic effects of the two isomers on a relevant cell line. Given the role of L-threonine in cell proliferation, it is important to determine if N-acetylation and stereochemistry alter this function.[4]

Experimental Protocol: MTT or WST-1 Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-acetyl-D-threonine and N-acetyl-L-threonine (e.g., from 1 µM to 1 mM) for 24, 48, and 72 hours.

  • Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value if significant toxicity is observed.

Expected Outcomes: Based on the safety profile of N-acetyl-L-threonine, neither compound is expected to show significant cytotoxicity at physiological concentrations.[10] However, any observed differences would be noteworthy.

Hypothesized Signaling Pathway Involvement

While specific signaling roles for N-acetyl-L-threonine are not well-defined, we can hypothesize potential pathways based on related molecules. For instance, other N-acyl amino acids have been shown to act as signaling molecules.[17][18][19] Given the stereoselectivity of receptors, it is highly probable that if N-acetyl-L-threonine does interact with a signaling pathway, N-acetyl-D-threonine will not, or will do so with much lower affinity.

Visualization of a Hypothesized Metabolic and Signaling Divergence:

Stereoisomer_Fate cluster_L N-acetyl-L-threonine cluster_D N-acetyl-D-threonine L_NAT N-acetyl-L-threonine L_Metabolism Metabolism via L-amino acid pathways L_NAT->L_Metabolism L_Signaling Potential interaction with specific receptors/enzymes L_NAT->L_Signaling L_Incorporation Potential role in modified peptides L_NAT->L_Incorporation D_NAT N-acetyl-D-threonine D_Metabolism Metabolism via D-amino acid oxidase (DAAO) D_NAT->D_Metabolism D_Inert Likely biologically inert at most L-specific targets D_NAT->D_Inert D_Excretion Renal Excretion D_Metabolism->D_Excretion D_Inert->D_Excretion

Caption: Hypothesized differential metabolic fates of the two isomers.

Conclusion

The principle of stereoselectivity is a cornerstone of biochemistry and pharmacology. While N-acetyl-L-threonine is a known endogenous metabolite with established safety, its enantiomer, N-acetyl-D-threonine, is likely to exhibit a profoundly different biological profile. The primary hypothesis is that N-acetyl-D-threonine will be recognized and metabolized by D-amino acid oxidase, a key enzyme in the degradation of D-amino acids, and will likely be inert at the biological targets of N-acetyl-L-threonine. The experimental protocols outlined in this guide provide a robust framework for the direct, quantitative comparison of these two stereoisomers. The results of such studies will provide valuable insights for researchers, scientists, and drug development professionals working with amino acid derivatives and chiral molecules.

References

  • Benchchem. N-Acetylthreonine in Cellular Metabolism: A Technical Guide. Benchchem.
  • PubChem. N-acetyl-L-threonine.
  • Kielkopf, C. L., & Burley, S. K. (2002). Stereochemistry of the β-hydroxyl group of threonine in the active site of threonine aldolase. Protein Science, 11(3), 693-700.
  • Chem-Impex. Acetyl-L-threonine.
  • Human Metabolome Database. N-Acetylthreonine (HMDB0062557).
  • Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 807211.
  • Young, D. W. (2007). Stereochemistry of Metabolic Reactions of Amino Acids. Semantic Scholar.
  • Wikipedia. Threonine.
  • Creative Peptides. Threonine (Thr) Amino Acid Guide.
  • BOC Sciences. Threonine: Definition, Structure, Benefits, Sources and Uses.
  • Roberts, A., et al. (2010). Safety assessment of N-acetyl-L-threonine. Food and Chemical Toxicology, 48(10), 2734-2739.
  • Frontiers.
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 102.
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. PMC, 5785730.
  • PubMed. Assays of D-Amino Acid Oxidase Activity.
  • Benchchem. Comparative Analysis of N-Acetylthreonine Analogues: A Guide to Biological Activity.
  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4351.
  • Khoronenkova, S. V., & Tishkov, V. I. (2008). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow), 73(13), 1511-1518.
  • Pollegioni, L., et al. (2008). D-amino acid oxidase: new findings. Cellular and Molecular Life Sciences, 65(5), 757-773.
  • Creative Proteomics. Overview of Threonine Metabolism.
  • ResearchGate. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • Science.gov. n-acetyl amino acids: Topics by Science.gov.
  • Ohide, H., et al. (2011). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study.
  • Good Idea. Threonine Benefits: 5 Important Facts About this Amino Acid.
  • WebMD. Threonine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • Chemicalbook. D-Threonine VS L-Threonine.
  • Wang, W., et al. (2020). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Animals, 10(5), 789.
  • Argonne National Laboratory. Threonine: An Amino Acid Autonomous Molecular Assembly.
  • Semantic Scholar. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects.
  • Kerksick, C., & Willoughby, D. (2005). The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress. Journal of the International Society of Sports Nutrition, 2(2), 38-44.
  • Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(8), 4117-4129.
  • Benchchem.
  • Wu, J., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry, 135(1), 128-140.

Sources

Navigating Stereochemistry in Metabolism: A Comparative Guide to the Metabolic Fate of N-acetyl-D-threonine and Free D-threonine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of D-Amino Acids and Their Derivatives

In the landscape of biological molecules, L-amino acids have long held the spotlight as the fundamental building blocks of proteins. Their D-enantiomers, historically considered "unnatural," are now recognized for their diverse and significant physiological roles, from neurotransmission to bacterial cell wall integrity.[1] This has spurred interest in the therapeutic potential of D-amino acids and their derivatives. N-acetylation is a common modification to amino acids, altering their physicochemical properties and potentially their metabolic fate. This guide provides a detailed, evidence-based comparison of the metabolic pathways of N-acetyl-D-threonine and its unmodified counterpart, free D-threonine. Understanding these differences is critical for researchers in drug development and metabolic studies, as N-acetylation can profoundly impact a compound's bioavailability, tissue distribution, and biological activity.

The Divergent Metabolic Journeys: A Head-to-Head Comparison

The primary metabolic distinction between N-acetyl-D-threonine and free D-threonine lies in the initial enzymatic steps they encounter in the body. While free D-threonine is a direct substrate for oxidative deamination, N-acetyl-D-threonine must first undergo deacetylation to enter this pathway.

Metabolic Pathway of Free D-Threonine

The metabolism of free D-amino acids in mammals is predominantly catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO)[2][3][4][5]. This enzyme is primarily located in the peroxisomes of the liver and kidney, with lower levels found in the brain.[2][3][6][7] DAAO catalyzes the oxidative deamination of neutral and basic D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[4][5][8]

For D-threonine, the reaction proceeds as follows:

D-threonine + O₂ + H₂O → 2-keto-3-hydroxybutyrate + NH₃ + H₂O₂

The resulting α-keto acid, 2-keto-3-hydroxybutyrate, can then enter other metabolic pathways. The production of hydrogen peroxide is a notable consequence of DAAO activity and contributes to the enzyme's role in detoxification and cellular signaling.[8]

Hypothesized Metabolic Pathway of N-acetyl-D-threonine

The metabolic journey of N-acetyl-D-threonine is hypothesized to begin with the removal of the N-acetyl group, a reaction catalyzed by a class of enzymes known as N-acyl-D-amino acid amidohydrolases, or D-acylases (EC 3.5.1.81).[9][10][11] These enzymes exhibit stereospecificity for N-acylated D-amino acids.

N-acetyl-D-threonine + H₂O → D-threonine + Acetate

Once deacetylated, the liberated D-threonine is expected to follow the same metabolic fate as free D-threonine, primarily being a substrate for DAAO. The released acetate can be converted to acetyl-CoA and enter the citric acid cycle.

However, the efficiency of this initial deacetylation step is a critical determinant of the overall metabolic fate and bioavailability of N-acetyl-D-threonine. Studies on other N-acetyl-D-amino acids, such as N-acetyl-D-leucine, suggest that this deacetylation may be slow or incomplete, particularly during first-pass metabolism.[12] This could lead to a significant portion of the administered N-acetyl-D-threonine being excreted unchanged.

Comparative Data Summary

The following table summarizes the key distinctions in the metabolic fate of N-acetyl-D-threonine and free D-threonine based on current knowledge and logical inference.

FeatureFree D-ThreonineN-acetyl-D-threonine
Primary Metabolic Enzyme D-Amino Acid Oxidase (DAAO)N-acyl-D-amino acid amidohydrolase (D-acylase) followed by DAAO
Initial Metabolic Step Oxidative deaminationDeacetylation
Primary Metabolites 2-keto-3-hydroxybutyrate, NH₃, H₂O₂D-threonine, Acetate (initially); then 2-keto-3-hydroxybutyrate, NH₃, H₂O₂
Rate-Limiting Step DAAO activity and substrate availabilityDeacetylation by D-acylase
Bioavailability Subject to DAAO activity in the liver and kidneyPotentially lower and more variable, dependent on D-acylase activity
Tissue Distribution Influenced by DAAO expression (high in liver, kidney)[2][3][6][7]May have a wider initial distribution if deacetylation is slow
Potential for Excretion Metabolites are typically excreted in urineHigher potential for excretion of the intact N-acetylated form in urine

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways of free D-threonine and the hypothesized pathway for N-acetyl-D-threonine.

G cluster_0 Metabolic Fate of Free D-Threonine Free D-Threonine Free D-Threonine DAAO DAAO Free D-Threonine->DAAO Oxidative Deamination 2-keto-3-hydroxybutyrate 2-keto-3-hydroxybutyrate DAAO->2-keto-3-hydroxybutyrate NH3_H2O2 Ammonia (NH₃) + Hydrogen Peroxide (H₂O₂) DAAO->NH3_H2O2 Further Metabolism Further Metabolism 2-keto-3-hydroxybutyrate->Further Metabolism Excretion Excretion NH3_H2O2->Excretion

Caption: Metabolic pathway of free D-threonine.

G cluster_1 Hypothesized Metabolic Fate of N-acetyl-D-threonine N-acetyl-D-threonine N-acetyl-D-threonine D-acylase D-acylase N-acetyl-D-threonine->D-acylase Deacetylation Excretion_unchanged Excretion (unchanged) N-acetyl-D-threonine->Excretion_unchanged D-Threonine D-Threonine D-acylase->D-Threonine Acetate Acetate D-acylase->Acetate DAAO DAAO D-Threonine->DAAO Oxidative Deamination 2-keto-3-hydroxybutyrate 2-keto-3-hydroxybutyrate DAAO->2-keto-3-hydroxybutyrate NH3_H2O2 Ammonia (NH₃) + Hydrogen Peroxide (H₂O₂) DAAO->NH3_H2O2

Caption: Hypothesized metabolic pathway of N-acetyl-D-threonine.

Experimental Protocols for a Comparative In Vivo Study

To empirically validate the hypothesized metabolic differences, a comparative in vivo study in a rodent model is essential. The following detailed protocol outlines a robust experimental design.

Objective

To compare the pharmacokinetic profiles and metabolic fates of orally administered N-acetyl-D-threonine and free D-threonine in rats.

Experimental Workflow

G cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (12-16 hours) Acclimatization->Fasting Dosing Oral Gavage Dosing (Vehicle, Free D-Thr, N-acetyl-D-Thr) Fasting->Dosing Collection Serial Sample Collection (Blood, Urine) Dosing->Collection Euthanasia Euthanasia & Tissue Harvest (Liver, Kidney, Brain) Collection->Euthanasia Analysis LC-MS/MS Analysis Euthanasia->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: Workflow for the comparative in vivo study.

Step-by-Step Methodology
  • Animal Model:

    • Species: Male Sprague-Dawley rats (8-10 weeks old).

    • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

    • Groups (n=6 per group):

      • Group 1: Vehicle control (e.g., water or saline).

      • Group 2: Free D-threonine (e.g., 100 mg/kg).

      • Group 3: N-acetyl-D-threonine (equimolar dose to Group 2).

  • Dosing and Sample Collection:

    • Acclimatization: Animals should be acclimated for at least one week before the experiment.

    • Fasting: Fast animals overnight (12-16 hours) with free access to water.

    • Dosing: Administer the respective compounds or vehicle via oral gavage.

    • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA) and immediately centrifuge to obtain plasma.

    • Urine Collection: House animals in metabolic cages for 24 hours post-dosing to collect urine.

    • Tissue Harvest: At 24 hours post-dose, euthanize the animals and harvest key tissues, including the liver, kidneys, and brain. Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation and Analysis (LC-MS/MS):

    • Plasma and Urine: Precipitate proteins from plasma samples (e.g., with acetonitrile or methanol). Dilute urine samples as needed.

    • Tissue Homogenization: Homogenize tissue samples in an appropriate buffer.

    • LC-MS/MS Analysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of D-threonine, N-acetyl-D-threonine, and the metabolite 2-keto-3-hydroxybutyrate.[13][14][15][16][17]

      • Chromatography: Utilize a chiral column to separate D- and L-threonine if necessary.[15] A HILIC or reversed-phase column may be suitable for separating the parent compounds and metabolite.

      • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.

  • Data Analysis:

    • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for D-threonine and N-acetyl-D-threonine in plasma.

    • Metabolite Quantification: Quantify the levels of the parent compounds and 2-keto-3-hydroxybutyrate in plasma, urine, and tissue homogenates.

    • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the results between the different treatment groups.

Conclusion and Future Directions

The metabolic fate of N-acetyl-D-threonine is likely to differ significantly from that of free D-threonine, primarily due to the requisite initial deacetylation step. This enzymatic conversion, catalyzed by D-acylases, is a potential rate-limiting factor that could influence the bioavailability and pharmacokinetic profile of N-acetyl-D-threonine. A slower or incomplete deacetylation could result in a greater proportion of the administered compound being excreted unchanged, potentially reducing its systemic exposure and biological activity compared to an equimolar dose of free D-threonine.

The proposed in vivo study will provide crucial empirical data to confirm these hypotheses and quantify the differences in their metabolic fates. A thorough understanding of how N-acetylation impacts the metabolism of D-threonine is paramount for the rational design and development of D-amino acid-based therapeutics and research tools. Future studies could also investigate the substrate specificity of various D-acylases for N-acetyl-D-threonine and explore the potential for species differences in its metabolism.

References

  • DISTRIBUTION OF D-AMINO ACID OXIDASE IN MAMMALIAN TISSUES. J-Stage. [Link]

  • Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. [Link]

  • Immunocytochemical localization of D-amino acid oxidase in rat brain. IRIS. [Link]

  • Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates. PubMed Central. [Link]

  • Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates. ResearchGate. [Link]

  • Urinary metabolites of L-threonine in type 1 diabetes determined by combined gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]

  • Revisiting D‐Acylases for D‐Amino Acid Production. PubMed Central. [Link]

  • Purification, characterization, and primary structure of a novel N-acyl-D-amino acid amidohydrolase from Microbacterium natoriense TNJL143-2. PubMed. [Link]

  • N-acyl-D-amino-acid deacylase. Wikipedia. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. NIH. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. [Link]

  • N-Acyl-D-Aromatic Amino Acids Identified from Living Systems D-Amino... ResearchGate. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]

  • Rat adipose tissue amino acid metabolism in vivo as assessed by microdialysis and arteriovenous techniques. PubMed. [Link]

  • Assays of D-Amino Acid Oxidase Activity. PubMed Central. [Link]

  • Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PubMed Central. [Link]

  • N-carbamoyl-D-amino-acid hydrolase. M-CSA. [Link]

  • D-amino-acid N-acetyltransferase. Wikipedia. [Link]

  • The α-Amino Group of the Threonine Substrate As The General Base During tRNA Aminoacylation. NIH. [Link]

  • Introducing a Rapid Throughput LC-MS Method for Cell Culture Media Nutrient and Metabolite Analysis Supporting Upstream Bioprocessing. Waters Corporation. [Link]

  • Assays of D-Amino Acid Oxidase Activity. Frontiers. [Link]

  • Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. NIH. [Link]

  • Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens. MDPI. [Link]

  • Sex differences in cachexia outcomes and branched-chain amino acid metabolism following chemotherapy in aged mice. PLOS One. [Link]

  • D-amino acid oxidase: physiological role and applications. SciSpace. [Link]

  • LC/MS/MS Method Package for D/L Amino Acids. Shimadzu. [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. PubMed Central. [Link]

  • Threonine (Urine) - Amino Acids Analysis. HealthMatters.io. [Link]

  • N-acetylamino acid utilization by kidney aminoacylase-1. Semantic Scholar. [Link]

  • D-amino acid oxidase: physiological role and applications. PubMed. [Link]

  • LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates. PubMed Central. [Link]

  • Inhibition of L-threonine dehydrogenase from Trypanosoma cruzi reduces glycine and acetate production and interferes with parasite growth and viability. NIH. [Link]

  • Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. Broad Institute. [Link]

  • D-amino acids: A new frontier in amino acid and protein research - practical methods and protocols. ResearchGate. [Link]

  • D-Threonine. PubChem. [Link]

  • Guidelines and Considerations for Metabolic Tolerance Tests in Mice. PubMed Central. [Link]

  • Showing metabocard for D-Threonine (HMDB0250801). Human Metabolome Database. [Link]

  • ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE. NIH. [Link]

  • PET STUDIES ON AMINO ACID METABOLISM AND PROTEIN SYNTHESIS. Air University Central Library catalog. [Link]

  • Natural Occurrence and Industrial Applications of D-Amino Acids: An Overview. ResearchGate. [Link]

  • Absolute bioavailability and intravenous pharmacokinetics of N‐acetyl‐D‐mannosamine in humans. ResearchGate. [Link]

  • D-amino acids – Knowledge and References. Taylor & Francis. [Link]

Sources

A Comparative Guide to the Validation of an LC-MS Method for N-acetyl-D-threonine Quantification Utilizing a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of modified amino acids, such as N-acetyl-D-threonine, is pivotal in various stages of drug development and metabolic research. Liquid chromatography-mass spectrometry (LC-MS) stands as a premier analytical technique for this purpose due to its inherent specificity and sensitivity. However, the integrity of the data generated relies entirely on the comprehensive validation of the analytical method. This guide provides an in-depth, experience-driven comparison of a newly developed LC-MS method for N-acetyl-D-threonine against internationally recognized validation standards. We will explore the causality behind experimental choices, present a self-validating protocol, and ground our findings in authoritative guidelines from the FDA and EMA. The cornerstone of this validation is the use of a certified reference standard, which ensures the accuracy and traceability of the results.[1][2][3][4]

Introduction: The "Why" Behind Rigorous Validation

N-acetyl-D-threonine, a derivative of the essential amino acid threonine, may act as a biomarker, a metabolite of a therapeutic agent, or an impurity in a drug substance.[5][6][7] Its accurate measurement is therefore non-negotiable. An analytical method, particularly in a regulatory environment, is not merely a set of instructions but a scientifically proven process. The objective of method validation is to demonstrate that the procedure is suitable for its intended purpose.[8][9] This guide will walk through the validation of a quantitative LC-MS method, comparing our performance characteristics against the stringent acceptance criteria outlined in the ICH Q2(R1) and EMA guidelines on bioanalytical method validation.[8][9][10][11][12][13]

The use of a well-characterized reference standard is the linchpin of this entire process.[1][14] A reference standard, a substance of known purity and composition, provides the benchmark against which all measurements are compared.[1][14] It is the ultimate source of truth in the analytical workflow, ensuring that the method is not just precise (reproducible) but also accurate (close to the true value).[2][3]

Foundational Elements: Materials and Methodologies

Reagents and Reference Standard
  • N-acetyl-D-threonine Certified Reference Standard (CRS): Purity ≥ 99.5%, obtained from a reputable supplier. The certificate of analysis (CoA) is paramount for documenting purity, concentration, and traceability.[1]

  • Isotopically Labeled Internal Standard (IS): N-acetyl-D-threonine-d3. The use of a stable isotope-labeled internal standard is best practice for LC-MS to compensate for variability in sample preparation and matrix effects.

  • Solvents: LC-MS grade water, acetonitrile, and formic acid. High-purity solvents are critical to minimize background noise and interfering peaks.

Instrumentation: The Right Tools for the Job
  • LC System: A UPLC/UHPLC system capable of delivering precise gradients at high pressures. This allows for better chromatographic resolution and faster run times.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) is the gold standard for quantitative analysis due to its high sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode.[15]

Chromatographic and Mass Spectrometric Conditions

The selection of these parameters is not arbitrary; it is a systematic process to achieve optimal separation and detection of the analyte.

ParameterConditionRationale
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µmC18 is a versatile stationary phase for retaining polar to moderately non-polar compounds like N-acetyl-D-threonine. The sub-2 µm particle size provides high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode, enhancing MS signal.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography with good elution strength and UV transparency.
Gradient 5% to 95% B over 5 minutesA gradient elution is necessary to ensure the analyte is eluted with a good peak shape and to clean the column of any late-eluting compounds.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and chromatographic performance.
Ionization Mode Positive Electrospray Ionization (ESI+)N-acetyl-D-threonine contains a basic nitrogen atom that is readily protonated in the ESI source.
MRM Transitions N-acetyl-D-threonine: 162.1 > 102.1; IS: 165.1 > 105.1These transitions are selected after infusion and fragmentation experiments to find the most intense and specific precursor-to-product ion transitions.

The Validation Gauntlet: Experimental Protocols and Acceptance Criteria

Here, we detail the core validation experiments, explaining the purpose of each and comparing our results to the established benchmarks from regulatory guidelines.[11][16][17]

Workflow for LC-MS Method Validation

G cluster_prep Preparation Phase cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting P1 Prepare Stock Solutions (Analyte & IS) P2 Prepare Calibration Curve Standards & Quality Control Samples P1->P2 V1 Specificity & Selectivity P2->V1 V2 Linearity & Range P2->V2 V3 Accuracy & Precision (Intra- & Inter-day) P2->V3 V4 Limit of Detection (LOD) & Quantitation (LOQ) P2->V4 V5 Stability Studies (Freeze-Thaw, Bench-Top, etc.) P2->V5 A1 Process LC-MS Data V1->A1 V2->A1 V3->A1 V4->A1 V5->A1 A2 Calculate Performance Metrics A1->A2 A3 Compare Against Acceptance Criteria A2->A3 A4 Generate Validation Report A3->A4

Caption: A high-level overview of the LC-MS method validation workflow.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally measure N-acetyl-D-threonine without interference from matrix components, impurities, or other closely related compounds.[2][8]

  • Protocol:

    • Analyze six different blank matrix samples (e.g., plasma, urine) to check for interfering peaks at the retention time of the analyte and IS.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS.

  • Acceptance Criteria (EMA/FDA):

    • Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.

  • Our Performance:

    • No significant interfering peaks were observed in any of the six blank plasma lots. The response was <15% of the LLOQ, well within the acceptance criteria. This confirms the method's high selectivity.

Linearity and Range
  • Objective: To establish the concentration range over which the method is accurate, precise, and linear.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the N-acetyl-D-threonine reference standard. A typical range might be 1-1000 ng/mL.

    • Analyze the calibration standards in triplicate.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis (typically with 1/x² weighting).

  • Acceptance Criteria (EMA/FDA):

    • Correlation coefficient (r²) ≥ 0.99.

    • Back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% for the LLOQ).

  • Our Performance:

ParameterResultAcceptance Criteria
Calibration Range 1 - 1000 ng/mL-
Regression Model Linear (1/x² weighting)-
Correlation Coefficient (r²) 0.998≥ 0.99
Accuracy of Back-Calculated Standards All standards within ±10% of nominal±15% (±20% at LLOQ)

The method demonstrates excellent linearity across the defined range, ensuring accurate quantification for unknown samples.

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[2][3]

  • Protocol:

    • Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

    • Intra-day (within-run): Analyze five replicates of each QC level in a single analytical run.

    • Inter-day (between-run): Analyze five replicates of each QC level on three separate days.

  • Acceptance Criteria (EMA/FDA):

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

  • Our Performance:

QC Level (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ (1) +8.5%9.2%+10.1%11.5%
Low (3) +5.2%6.8%+6.5%7.9%
Mid (50) -2.1%4.1%-1.8%5.3%
High (800) +1.5%3.5%+2.3%4.7%

The method is demonstrably accurate and precise, meeting the stringent requirements for bioanalytical assays.

Stability
  • Objective: To evaluate the stability of N-acetyl-D-threonine in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Analyze Low and High QC samples after subjecting them to specific conditions (e.g., three freeze-thaw cycles, 24 hours at room temperature, 4 hours in the autosampler).

    • Compare the mean concentrations of the stability samples to those of freshly prepared samples.

  • Acceptance Criteria (EMA/FDA):

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

  • Our Performance: N-acetyl-D-threonine was found to be stable under all tested conditions, with deviations of less than 10% from the nominal concentrations. This ensures that sample integrity is maintained during routine handling and analysis.

Self-Validation: The Power of the Internal Standard

A key element of this method's trustworthiness is the use of a stable isotope-labeled internal standard (SIL-IS).

Role of the Internal Standard

G cluster_process Analytical Process cluster_variability Sources of Variability cluster_output Result Analyte Analyte (N-acetyl-D-threonine) V1 Extraction Inconsistency Analyte->V1 V2 Matrix Effects Analyte->V2 V3 Injection Volume Variation Analyte->V3 IS Internal Standard (N-acetyl-D-threonine-d3) IS->V1 IS->V2 IS->V3 Ratio Peak Area Ratio (Analyte / IS) V1->Ratio Affects both equally V2->Ratio Affects both equally V3->Ratio Affects both equally Result Accurate Quantification Ratio->Result

Caption: The internal standard co-behaves with the analyte, normalizing for variations.

The SIL-IS is chemically identical to the analyte but has a different mass. It is added to all samples, calibrators, and QCs at the beginning of the sample preparation process. Because it behaves almost identically to the analyte during extraction, chromatography, and ionization, any variability in these steps will affect both the analyte and the IS to the same degree. By calculating the ratio of the analyte response to the IS response, these variations are effectively canceled out, leading to a robust and reliable result.

Conclusion: A Validated Method Ready for Application

This guide has demonstrated that the developed LC-MS method for the quantification of N-acetyl-D-threonine is specific, linear, accurate, precise, and stable. By systematically testing the method's performance against the established criteria from regulatory bodies like the FDA and EMA and grounding the entire process with a certified reference standard, we have established a high degree of confidence in the data it will generate.[10][18] This validated method is fit for its intended purpose and can be confidently deployed for the analysis of study samples in a regulated environment.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available from: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA) . Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Available from: [Link]

  • Quality Guidelines - ICH . Available from: [Link]

  • How Analytical Standards Support Method Validation & Calibration - Pure Synth . Available from: [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare . Available from: [Link]

  • How Are Biochemical Standards Used in Analytical Method Validation? - Patsnap Synapse . Available from: [Link]

  • Importance of using analytical standards – qualitative and quantitative analysis . Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum . Available from: [Link]

  • Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC - NIH . Available from: [Link]

  • Method validation using Certified Reference Materials (CRMs) - ARO Scientific . Available from: [Link]

  • Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS | Request PDF - ResearchGate . Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA . Available from: [Link]

  • N-acetyl-L-threonine | C6H11NO4 | CID 152204 - PubChem - NIH . Available from: [Link]

  • Showing metabocard for N-Acetylthreonine (HMDB0062557) - Human Metabolome Database . Available from: [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program . Available from: [Link]

  • O-(N-acetyl-alpha-D-galactosaminyl)-L-threonine | C12H22N2O8 | CID - PubChem . Available from: [Link]

  • N-acetyl-diiodo-tyrosyl-d-threonine | C15H18I2N2O6 | CID 129852513 - PubChem . Available from: [Link]

  • High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats - Oxford Academic . Available from: [Link]

  • Mass spectrometry-based detection of protein acetylation - PMC - NIH . Available from: [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation - ResearchGate . Available from: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research . Available from: [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know - YouTube . Available from: [Link]

Sources

A Researcher's Guide to Enzyme Specificity: A Comparative Analysis of N-acetyl-D-threonine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and biotechnology, understanding the nuances of enzyme specificity is paramount. The precise discrimination by enzymes between stereoisomers of a substrate can be the determining factor in the efficacy of a biocatalytic process or the pharmacological action of a drug. This guide provides an in-depth technical comparison of the enzymatic processing of N-acetyl-D-threonine and its three stereoisomers: N-acetyl-L-threonine, N-acetyl-D-allothreonine, and N-acetyl-L-allothreonine.

Threonine, with its two chiral centers, presents a compelling case study in stereospecificity, giving rise to four distinct stereoisomers. The enzymatic deacetylation of these N-acetylated forms, a reaction of significant interest in the production of enantiomerically pure amino acids, is governed by the subtle and specific interactions within the enzyme's active site. This guide will delve into the theoretical underpinnings of this specificity, provide detailed experimental protocols for its quantitative assessment, and present comparative data to illustrate these principles in action.

The Molecular Basis of Stereospecificity

Enzymes, being chiral molecules themselves (composed of L-amino acids), create a three-dimensional active site that can preferentially bind and orient one stereoisomer over another.[1] This "chiral recognition" is the basis of enzyme specificity. For an enzyme like Aminoacylase I (Acylase I), which catalyzes the hydrolysis of N-acyl amino acids, the binding of a substrate such as N-acetyl-threonine involves a precise fit within a hydrophobic pocket of the active site.[2]

The specificity of Acylase I is not absolute but rather a matter of degree, which can be quantified by comparing the kinetic parameters—the Michaelis constant (Kₘ) and the catalytic rate constant (kcat)—for each stereoisomer. A lower Kₘ value indicates a higher binding affinity, while a higher kcat signifies a faster turnover rate. The overall catalytic efficiency of an enzyme for a particular substrate is best represented by the specificity constant (kcat/Kₘ).

Comparative Kinetic Analysis of N-acetyl-threonine Isomers

For the purpose of this guide, we will use illustrative kinetic data based on the known properties of L-threonine aldolase, an enzyme that also discriminates between threonine isomers, to demonstrate the expected trends in a comparative study.[5]

SubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
N-acetyl-L-threonine10505000
N-acetyl-D-threonine100550
N-acetyl-L-allothreonine2520800
N-acetyl-D-allothreonine20015

This data is illustrative and intended to demonstrate the principles of enzyme stereospecificity. Actual values would need to be determined experimentally for a specific acylase.

As the table suggests, the L-enantiomers are expected to be significantly better substrates than their D-counterparts. The difference in the "allo" configuration also impacts the kinetic parameters, though typically to a lesser extent than the L/D configuration at the α-carbon.

Experimental Protocol for Determining Enzyme Kinetics

To empower researchers to conduct their own comparative studies, we provide a detailed, self-validating protocol for determining the kinetic parameters of an aminoacylase with the four N-acetyl-threonine stereoisomers. This protocol is adapted from established methods for assaying Acylase I activity.[6][7]

Materials and Reagents
  • Enzyme: Purified Porcine Kidney Acylase I (commercially available from suppliers like Sigma-Aldrich).

  • Substrates: N-acetyl-D-threonine, N-acetyl-L-threonine, N-acetyl-D-allothreonine, and N-acetyl-L-allothreonine.

  • Buffer: 50 mM Phosphate buffer, pH 7.0.

  • Activator: CoCl₂ (optional, as some acylases are zinc metalloenzymes and can be activated by other divalent cations).[8]

  • Detection Reagent: Ninhydrin solution.

  • Spectrophotometer capable of reading absorbance at 570 nm.

  • Thermostatted water bath or incubator.

Experimental Workflow Diagram

G Enzyme_Prep Enzyme Stock (Acylase I) Reaction_Setup Incubate Substrate & Buffer at 37°C Substrate_Prep Substrate Stocks (4 Isomers) Substrate_Prep->Reaction_Setup Buffer_Prep Reaction Buffer (pH 7.0) Buffer_Prep->Reaction_Setup Enzyme_Addition Add Enzyme to Initiate Reaction Reaction_Setup->Enzyme_Addition Time_Points Take Aliquots at Timed Intervals Enzyme_Addition->Time_Points Reaction_Stop Stop Reaction (e.g., Heat/Acid) Time_Points->Reaction_Stop Ninhydrin_Reaction Ninhydrin Assay for Free Amino Acid Reaction_Stop->Ninhydrin_Reaction Spectro Measure Absorbance at 570 nm Ninhydrin_Reaction->Spectro Data_Plot Plot Initial Velocity vs. Substrate Conc. Spectro->Data_Plot Kinetic_Calc Calculate Km & kcat (Lineweaver-Burk Plot) Data_Plot->Kinetic_Calc

Caption: Workflow for determining the kinetic parameters of Acylase I.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of Porcine Kidney Acylase I in cold 50 mM phosphate buffer (pH 7.0). The exact concentration will depend on the specific activity of the enzyme lot.

    • Prepare stock solutions of each N-acetyl-threonine isomer in the same buffer. A typical starting concentration would be 100 mM.

    • Prepare a series of dilutions of each substrate stock solution to cover a range of concentrations (e.g., 0.5 mM to 50 mM). The range should bracket the expected Kₘ value.

    • Prepare the ninhydrin reagent according to a standard protocol.

  • Enzyme Assay:

    • For each substrate concentration, pipette a defined volume of the substrate solution into a reaction tube.

    • Add the phosphate buffer to bring the volume to a pre-determined final reaction volume (e.g., 1 mL), leaving space for the enzyme solution.

    • Equilibrate the reaction tubes at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a small, fixed volume of the enzyme stock solution. Mix gently.

    • At regular time intervals (e.g., every 2 minutes for 10 minutes), withdraw an aliquot of the reaction mixture and stop the reaction (e.g., by adding it to a tube containing a quenching agent like trichloroacetic acid or by heat inactivation).

    • It is crucial to ensure that the product formation is linear with time during this initial phase (initial velocity).

  • Quantification of Product Formation:

    • To each quenched aliquot, add the ninhydrin reagent.

    • Heat the samples in a boiling water bath for a specified time (e.g., 15 minutes) to allow for color development.

    • After cooling, dilute the samples with a suitable solvent (e.g., 50% ethanol) and measure the absorbance at 570 nm.

    • Create a standard curve using known concentrations of the corresponding free amino acid (D-threonine, L-threonine, etc.) to convert absorbance values to product concentration.

  • Data Analysis:

    • For each substrate concentration, plot the product concentration against time. The slope of the linear portion of this graph represents the initial velocity (v₀) of the reaction.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). This will generate a Michaelis-Menten plot.

    • To determine Kₘ and Vmax more accurately, transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). The x-intercept of this plot is -1/Kₘ, and the y-intercept is 1/Vmax.

    • Calculate kcat by dividing Vmax by the total enzyme concentration in the assay ([E]t).

Interpreting the Results: The Structural Basis of Discrimination

The differences in the kinetic parameters for the four stereoisomers of N-acetyl-threonine can be rationalized by considering the three-dimensional structure of the enzyme's active site.

G cluster_enzyme Enzyme Active Site cluster_substrates N-acetyl-threonine Isomers BindingPocket Hydrophobic Binding Pocket CatalyticResidues Catalytic Residues (e.g., Zn²⁺, His) L_Thr N-acetyl-L-threonine (Optimal Fit) L_Thr->BindingPocket Strong Binding L_Thr->CatalyticResidues Efficient Catalysis D_Thr N-acetyl-D-threonine (Steric Hindrance) D_Thr->BindingPocket Weak Binding D_Thr->CatalyticResidues Inefficient Catalysis L_allo N-acetyl-L-allothreonine (Suboptimal Fit) L_allo->BindingPocket Moderate Binding L_allo->CatalyticResidues Moderate Catalysis D_allo N-acetyl-D-allothreonine (Poor Fit) D_allo->BindingPocket Very Weak Binding D_allo->CatalyticResidues Very Inefficient Catalysis

Caption: Model of substrate binding and specificity in an acylase active site.

  • N-acetyl-L-threonine: This isomer is expected to have the optimal fit. The acetyl group, the carboxyl group, and the side chain are positioned correctly for strong binding and for the catalytic residues to efficiently hydrolyze the amide bond.

  • N-acetyl-D-threonine: The opposite stereochemistry at the α-carbon will likely lead to steric clashes with the active site residues, resulting in weaker binding (higher Kₘ) and improper orientation for catalysis (lower kcat).

  • N-acetyl-L-allothreonine & N-acetyl-D-allothreonine: The "allo" configuration changes the orientation of the hydroxyl and methyl groups on the side chain. This can also affect the fit within the binding pocket, leading to intermediate or poor substrate activity compared to the "threo" isomers.

Conclusion and Future Directions

The comparative analysis of enzyme specificity towards the stereoisomers of N-acetyl-threonine serves as a powerful illustration of the principles of chiral recognition in biocatalysis. The provided experimental framework enables researchers to quantitatively assess these differences, yielding crucial data for applications ranging from the industrial production of enantiopure D- or L-amino acids to the rational design of stereospecific drugs.

Future research in this area could involve the protein engineering of acylases to alter or enhance their stereospecificity. By mutating residues within the active site, it may be possible to create novel biocatalysts that can efficiently process non-natural amino acid derivatives, thereby expanding the toolbox for synthetic chemistry and drug development.

References

  • Uttamsingh, V., et al. (1998). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chemical research in toxicology, 11(7), 800-809. [Link]

  • Shimizu, S., & Yamada, H. (1984). [Substrate specificity of acylase I from pig kidney]. Nihon nogeikagaku kaishi, 58(1), 45-51. [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. [Link]

  • Olsen, B. A., & Giles, R. L. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM. [Link]

  • News-Medical.net. (2019). Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]

  • Taylor & Francis. Aminoacylase – Knowledge and References. [Link]

  • Di Salvo, M. L., et al. (2013). On the catalytic mechanism and stereospecificity of Escherichia coli L-threonine aldolase. The FEBS journal, 280(22), 5864–5878. [Link]

  • Tosa, T., et al. (1966). Studies on continuous enzyme reactions. I. Screening of carriers for preparation of water-insoluble aminoacylase. Enzymologia, 31(4), 214-224. [Link]

  • Chenevert, R., Létourneau, M., & Thiboutot, S. (1990). Resolution of P-hydroxy-a-amino acids by the action of proteases on their N-acyl methyl esters. Canadian Journal of Chemistry, 68(6), 960-965. [Link]

  • Wandrey, C., & Flaschel, E. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 540-549. [Link]

  • Matteo, P., et al. (2020). The Symmetric Active Site of Enantiospecific Enzymes. Biomolecules, 10(11), 1547. [Link]

  • PubChem. N-acetyl-L-threonine. [Link]

Sources

N-acetyl-D-threonine versus other N-acetyl amino acids in metabolic profiling

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Metabolic Profiling: N-acetyl-D-threonine in Focus

An In-depth Comparison with Other N-acetyl Amino Acids

As Senior Application Scientists, we understand that in the landscape of metabolic profiling, the devil is in the details. The subtle difference of a single stereoisomer can unlock new diagnostic avenues or reveal previously obscured metabolic dysregulations. This guide provides a comprehensive comparison of N-acetyl-D-threonine against the broader class of N-acetyl amino acids (NAAAs), offering both the foundational biochemical context and the practical, field-proven methodologies required for its accurate identification and quantification.

The Biochemical Significance of N-acetyl Amino Acids (NAAAs)

N-acetyl amino acids are a class of metabolites that emerge from two primary cellular routes: the degradation of N-terminally acetylated proteins or the direct enzymatic acetylation of free amino acids.[1][2] N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting the stability, function, and localization of a vast number of proteins.[2][3][4] Consequently, the pool of free NAAAs in biofluids can reflect the state of protein turnover and broader metabolic health.

Certain NAAAs are well-established biomarkers for specific inborn errors of metabolism. For instance, elevated levels of various NAAAs, including N-acetyl-threonine, are hallmarks of acylase I deficiency, a genetic disorder affecting the hydrolysis of these compounds.[2][5] Furthermore, many NAAAs are classified as uremic toxins, accumulating in plasma during renal dysfunction.[2][5]

Proteins Proteins N_Terminally_Acetylated N-Terminally Acetylated Proteins Proteins->N_Terminally_Acetylated Co/Post-translational Modification FreeAminoAcids Free Amino Acids (e.g., D-Threonine) NATs N-acetyltransferases (NATs) FreeAminoAcids->NATs NAAAs N-acetyl Amino Acids (e.g., N-acetyl-D-threonine) NATs->NAAAs Direct Acetylation ProteinDegradation Proteasomal Degradation & Proteolysis ProteinDegradation->NAAAs Release Acylase1 Aminoacylase I (ACY1) Acylase1->NAAAs Hydrolyzes N_Terminally_Acetylated->ProteinDegradation NAAAs->FreeAminoAcids Deacetylation

Biochemical origins of N-acetyl amino acids (NAAAs).

The Enigma of N-acetyl-D-threonine: A Comparative Analysis

While most proteinogenic amino acids exist in the L-configuration, the presence of D-amino acids and their derivatives, like N-acetyl-D-threonine, often points to unique biological or pathological processes. Comparing this specific molecule to its more common N-acetyl-L-amino acid counterparts reveals critical distinctions in analytical strategy and potential biological interpretation.

Structural and Stereochemical Considerations

The primary challenge and point of interest with N-acetyl-D-threonine is its stereochemistry. It is a diastereomer of N-acetyl-L-allothreonine and an enantiomer of N-acetyl-L-threonine.

  • N-acetyl-L-threonine : The canonical form, derived from the degradation of proteins containing L-threonine.

  • N-acetyl-D-threonine : A non-canonical form. Its origins are less clear but could be linked to gut microbiota metabolism, specific enzymatic activities, or exogenous sources. Its presence at significant levels could be a highly specific biomarker.

Analytically, these stereoisomers are identical in mass and have very similar chemical properties, making their separation a non-trivial task that standard reversed-phase chromatography often fails to achieve.

Analytical Strategies: The Primacy of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of NAAAs due to its sensitivity and specificity.[1][6] However, the successful profiling of N-acetyl-D-threonine requires careful optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: The "Why"

The choice of chromatographic column is paramount. A standard C18 column separates molecules based on hydrophobicity and will not resolve enantiomers like N-acetyl-D-threonine and N-acetyl-L-threonine.

  • Causality: Enantiomers have identical physical properties in a non-chiral environment. To separate them, a chiral stationary phase (CSP) is required. The CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times.

  • Alternative: For broader NAAA profiling where baseline separation of all stereoisomers is not the primary goal, Hydrophilic Interaction Chromatography (HILIC) or specialized mixed-mode columns (like the Restek Raptor Polar X) can provide excellent retention and separation for this class of highly polar molecules, outperforming traditional reversed-phase columns.[7]

Mass Spectrometry Detection

NAAAs exhibit characteristic fragmentation patterns in MS/MS. Common neutral losses include water (H₂O) and ketene (C₂H₂O).[1][8] The side-chain of threonine, containing a hydroxyl group, can also lead to specific fragmentation pathways that help in its identification against other NAAAs.

MetaboliteParent Ion [M+H]⁺Typical Fragment IonsKey Differentiator
N-acetyl-D-threonine 162.076144 (loss of H₂O), 116 (loss of H₂O+CO), 102 (loss of C₂H₂O+H₂O)Stereochemistry requires chiral separation. Identical mass to N-acetyl-L-threonine.
N-acetyl-Alanine 132.065114 (loss of H₂O), 86 (loss of H₂O+CO)Lower mass, simpler fragmentation due to methyl side-chain.
N-acetyl-Glutamate 190.066172 (loss of H₂O), 130 (loss of H₂O+ketene), 84Higher mass, acidic side-chain influences fragmentation.
N-acetyl-Phenylalanine 208.097190 (loss of H₂O), 162 (loss of H₂O+CO), 120 (tropylium ion)Aromatic side-chain leads to a characteristic tropylium ion fragment.

Field-Proven Experimental Protocols

Trustworthy data begins with a robust and reproducible protocol. The following sections detail a validated workflow for the analysis of NAAAs from biological plasma.

Protocol: Sample Preparation from Human Plasma
  • Rationale: The primary goal of sample preparation is to remove proteins and phospholipids, which can interfere with the analysis by causing ion suppression in the mass spectrometer and fouling the analytical column.[7] We employ a simple protein precipitation ("crash") method for its efficiency and effectiveness.

  • Step-by-Step Methodology:

    • Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.

    • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.

    • Internal Standard Spiking: Add 5 µL of a suitable internal standard solution (e.g., a mix of stable isotope-labeled NAAAs) to each sample to correct for analytical variability.

    • Protein Precipitation: Add 200 µL of ice-cold methanol. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

    • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

    • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.[9]

    • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

    • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid). This step ensures the sample is in a solvent compatible with the LC system.

    • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

    • Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol: UPLC-MS/MS Analysis
  • Rationale: This method is designed for sensitive and relatively fast screening of a panel of NAAAs. A HILIC column is chosen for its superior retention of polar analytes.

  • Instrumentation & Parameters:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 60% B

      • 5.1 min: 5% B

      • 6.0 min: 5% B

      • 6.1 min: 95% B

      • 8.0 min: 95% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Key MS Parameters:

      • IonSpray Voltage: +5500 V

      • Source Temperature: 550°C

      • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

        • N-acetyl-threonine: 162.1 -> 116.1

        • N-acetyl-alanine: 132.1 -> 86.1

        • N-acetyl-phenylalanine: 208.1 -> 120.1

start Start: Plasma Sample (50 µL) add_is Spike Internal Standard start->add_is precipitate Protein Precipitation (200 µL cold Methanol) add_is->precipitate vortex Vortex & Incubate (-20°C, 20 min) precipitate->vortex centrifuge1 Centrifuge (14,000 x g, 15 min) vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Under N₂ supernatant->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute centrifuge2 Final Centrifugation (14,000 x g, 5 min) reconstitute->centrifuge2 inject Inject into UPLC-MS/MS centrifuge2->inject

Experimental workflow for NAAA analysis in plasma.

Concluding Remarks for the Advanced Researcher

The study of N-acetyl amino acids is a rapidly evolving field within metabolomics. While the broader class offers a window into protein metabolism and certain disease states, the specific investigation of non-canonical forms like N-acetyl-D-threonine presents both a significant analytical challenge and a compelling scientific opportunity. Its detection and quantification demand specialized chiral separation techniques and may reveal novel metabolic pathways or highly specific disease biomarkers. By understanding the causal relationships behind each step of the analytical workflow—from sample preparation to data acquisition—researchers can confidently navigate the complexities of NAAA profiling and unlock the full potential of their metabolic data.

References

  • Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. [Link]

  • Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health. [Link]

  • Ree, R., Varland, S., & Arnesen, T. (2018). Spotlight on protein N-terminal acetylation. Experimental & Molecular Medicine. [Link]

  • Biringer, R. G. (2022). (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. ResearchGate. [Link]

  • Boeckx, B., et al. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. PubMed. [Link]

  • G, Swarna, et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed. [Link]

  • Di P, et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. National Institutes of Health. [Link]

  • Boeckx, B., et al. (2012). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. ACS Publications. [Link]

  • Human Metabolome Database. (2017). Showing metabocard for N-Acetylthreonine (HMDB0062557). HMDB. [Link]

  • Wikipedia. (n.d.). N-terminal acetylation. Wikipedia. [Link]

  • Di P, et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]

  • Peplinska, B., et al. (2022). Sample Preparation for Metabolomic Analysis in Exercise Physiology. National Institutes of Health. [Link]

  • G, Swarna, et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS | Request PDF. ResearchGate. [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]

  • Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]

  • Singh, S., et al. (2020). Novel serine/threonine-O-glycosylation with N-acetylneuraminic acid and 3-deoxy-D-manno-octulosonic acid by bacterial flagellin glycosyltransferases. PubMed. [Link]

  • Singh, S., et al. (2020). Novel Serine/Threonine-O-glycosylation with N-Acetylneuraminic acid and 3-Deoxy-D-manno-octulosonic acid by Maf glycosyltransferases. bioRxiv. [Link]

  • Wang, W., et al. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. National Institutes of Health. [Link]

Sources

Spectroscopic Fingerprints: A Comparative Guide to N-acetyl-D-threonine and N-acetyl-L-threonine

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of stereochemistry, the subtle yet profound differences between enantiomers—molecules that are non-superimposable mirror images of each other—can have significant implications, particularly in pharmacology and drug development. The distinct biological activities of enantiomers necessitate robust analytical methods for their differentiation and characterization. This guide provides a comprehensive comparison of the spectroscopic properties of N-acetyl-D-threonine and N-acetyl-L-threonine, offering insights into the experimental techniques that can be employed to distinguish these chiral molecules.

The Challenge of Enantiomeric Differentiation

N-acetyl-D-threonine and N-acetyl-L-threonine share the same molecular formula, connectivity, and physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, many standard spectroscopic techniques that probe the fundamental structure and bonding of a molecule will yield identical results for both enantiomers. The key to their differentiation lies in their interaction with a chiral environment, be it chiral reagents or polarized light.

Spectroscopic Analysis in Achiral Environments: A Tale of Identical Twins

In the absence of a chiral influence, N-acetyl-D-threonine and N-acetyl-L-threonine are spectroscopically indistinguishable. The following sections detail the expected spectral data for both enantiomers in achiral solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic environments of atomic nuclei. Since the local electronic environments of corresponding protons and carbons are identical in both enantiomers, their ¹H and ¹³C NMR spectra will be identical in an achiral solvent.

Expected ¹H NMR Spectrum (500 MHz, D₂O): The spectrum is predicted based on the known spectrum of L-threonine and the addition of an acetyl group. Key resonances would include:

  • A doublet for the C4 methyl protons.

  • A multiplet for the C3 proton.

  • A doublet for the C2 proton.

  • A singlet for the acetyl methyl protons.

Expected ¹³C NMR Spectrum (125 MHz, D₂O): The predicted chemical shifts are based on L-threonine data.

  • A resonance for the C4 methyl carbon.

  • A resonance for the C3 carbon.

  • A resonance for the C2 carbon.

  • A resonance for the acetyl methyl carbon.

  • Resonances for the carbonyl carbons (amide and carboxylic acid).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-acetyl-threonine (in D₂O)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetyl-CH₃~2.0~22.5
C4-H₃~1.2~20.0
C3-H~4.1~67.0
C2-H~4.3~60.0
Amide C=O-~174.0
Carboxyl C=O-~177.0

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the N-acetyl-threonine enantiomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer, Tune & Shim transfer->instrument acquire Acquire Spectrum (Average Scans) instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Determine Chemical Shifts & Integrate Peaks process->analyze

NMR Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. As the bond energies and molecular geometry are identical for both enantiomers, their IR spectra will be superimposable.

Expected Key IR Absorptions: Based on the spectrum of L-threonine and the presence of the N-acetyl group, the following characteristic peaks are expected[1][2]:

  • O-H Stretch: A broad band around 3500-3200 cm⁻¹ from the hydroxyl and carboxylic acid groups.

  • N-H Stretch: A band around 3300 cm⁻¹ from the amide group.

  • C-H Stretch: Bands around 3000-2800 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong band around 1730 cm⁻¹.

  • C=O Stretch (Amide I): A strong band around 1650 cm⁻¹.

  • N-H Bend (Amide II): A band around 1550 cm⁻¹.

Table 2: Expected Major Infrared Absorption Bands for N-acetyl-threonine

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch3500-3200 (broad)
N-H Stretch~3300
C-H Stretch3000-2800
C=O Stretch (Carboxylic Acid)~1730
C=O Stretch (Amide I)~1650
N-H Bend (Amide II)~1550

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind a small amount (1-2 mg) of the N-acetyl-threonine enantiomer with ~100 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis grind Grind Sample with KBr press Press into Thin Pellet grind->press acquire Acquire Spectrum in FTIR Spectrometer press->acquire analyze Identify Characteristic Absorption Bands acquire->analyze

FTIR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Since enantiomers have the same molecular mass, they will exhibit the same parent ion peak. Furthermore, the fragmentation patterns in techniques like tandem mass spectrometry (MS/MS) are governed by bond strengths and are not influenced by stereochemistry. Therefore, the mass spectra of N-acetyl-D-threonine and N-acetyl-L-threonine will be identical.

Expected Fragmentation Pattern: The MS/MS spectrum of N-acetyl-L-threonine shows characteristic fragments[3]. The same fragmentation would be expected for the D-enantiomer.

Table 3: Expected Key Mass Spectrometry Fragments for N-acetyl-threonine

m/z Proposed Fragment
162.076[M+H]⁺ (Protonated Molecule)
116.071[M+H - H₂O - CO]⁺
102.055[M+H - H₂O - CH₂O]⁺
74.060[Threonine - COOH]⁺
56.050[C₃H₆N]⁺

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

  • Sample Preparation: Prepare a dilute solution of the N-acetyl-threonine enantiomer in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Parent Ion Selection: In the first mass analyzer (Q1), select the protonated parent ion ([M+H]⁺, m/z 162.076).

  • Fragmentation: Subject the selected parent ions to collision-induced dissociation (CID) in the collision cell (q2).

  • Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer (Q3).

  • Spectrum Generation: Generate the MS/MS spectrum by plotting the relative abundance of fragment ions against their m/z values.

MS_Workflow cluster_prep Sample Preparation cluster_acq Mass Spectrometry Analysis dissolve Prepare Dilute Solution ionize Infuse and Ionize (ESI) dissolve->ionize select Select Parent Ion (Q1) ionize->select fragment Fragment via CID (q2) select->fragment analyze Analyze Fragments (Q3) fragment->analyze

ESI-MS/MS Experimental Workflow.

Chiroptical Techniques: Revealing the Mirror Image Relationship

Chiroptical techniques utilize polarized light to probe the three-dimensional arrangement of atoms in a molecule. These methods are indispensable for distinguishing between enantiomers.

Polarimetry: Measuring Optical Rotation

Optical activity is the ability of a chiral molecule to rotate the plane of plane-polarized light[4]. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions[5]. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise.

The specific rotation, [α], is a standardized measure of this rotation. For N-acetyl-D-threonine and N-acetyl-L-threonine, the magnitude of their specific rotations will be identical, but their signs will be opposite.

Table 4: Expected Chiroptical Properties of N-acetyl-threonine Enantiomers

Property N-acetyl-D-threonine N-acetyl-L-threonine
Specific Rotation [α] -x°+x°
Circular Dichroism Negative Cotton EffectPositive Cotton Effect

Experimental Protocol: Polarimetry

  • Sample Preparation: Accurately weigh a known amount of the N-acetyl-threonine enantiomer and dissolve it in a precise volume of a suitable solvent (e.g., water) in a volumetric flask.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Measure the observed rotation.

  • Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the cell in decimeters.

Polarimetry_Workflow cluster_prep Sample Preparation cluster_acq Measurement cluster_calc Calculation prepare Prepare Solution of Known Concentration calibrate Calibrate Polarimeter with Blank prepare->calibrate measure Measure Observed Rotation (α) calibrate->measure calculate Calculate Specific Rotation [α] measure->calculate

Polarimetry Experimental Workflow.
Circular Dichroism (CD) Spectroscopy

Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule[6]. A CD spectrum is a plot of this difference in absorption versus wavelength. Enantiomers produce CD spectra that are mirror images of each other. If one enantiomer shows a positive peak (a positive Cotton effect) at a certain wavelength, the other will show a negative peak of equal magnitude at the same wavelength.

Expected CD Spectra: For N-acetyl-D-threonine and N-acetyl-L-threonine, the CD spectra will be equal in magnitude but opposite in sign across the entire spectrum. The primary chromophore is the amide bond, which will exhibit characteristic electronic transitions in the far-UV region (typically below 240 nm).

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the N-acetyl-threonine enantiomer in a suitable non-absorbing solvent (e.g., water or phosphate buffer).

  • Instrument Setup: Place the sample in a quartz cuvette of known path length. Purge the instrument with nitrogen gas, especially for far-UV measurements.

  • Data Acquisition: Record the CD spectrum over the desired wavelength range. A baseline spectrum of the solvent should also be recorded.

  • Data Processing: Subtract the solvent baseline from the sample spectrum. The data is typically expressed in units of molar ellipticity.

  • Analysis: Compare the CD spectra of the two enantiomers, which should exhibit a mirror-image relationship.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prepare Prepare Dilute Solution in Non-Absorbing Solvent setup Place in Cuvette, Purge with N₂ prepare->setup acquire Record CD Spectrum & Solvent Baseline setup->acquire process Subtract Baseline, Convert to Molar Ellipticity acquire->process analyze Compare Spectra of Enantiomers process->analyze

Circular Dichroism Spectroscopy Workflow.

Conclusion

The spectroscopic differentiation of N-acetyl-D-threonine and N-acetyl-L-threonine hinges on the use of techniques that are sensitive to chirality. While standard methods such as NMR, IR, and mass spectrometry produce identical results for both enantiomers in achiral environments, chiroptical techniques like polarimetry and circular dichroism spectroscopy provide definitive and contrasting signatures. Polarimetry reveals their equal and opposite rotation of plane-polarized light, and CD spectroscopy yields mirror-image spectra. A comprehensive analysis utilizing both achiral and chiral spectroscopic methods is therefore essential for the unambiguous identification and characterization of these enantiomers in research and development.

References

  • Hayashi, T., et al. (1966). Specific rotation of valine and leucine. Agricultural and Biological Chemistry, 30(4), 379-383.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 152204, N-acetyl-L-threonine. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6288, L-Threonine. Retrieved from [Link].

  • Biological Magnetic Resonance Bank. Entry bmse000049 for L-Threonine. Retrieved from [Link].

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link].

  • Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000167). Retrieved from [Link].

  • Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000167). Retrieved from [Link].

  • Human Metabolome Database. (2023). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003357). Retrieved from [Link].

  • Human Metabolome Database. (2023). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003357). Retrieved from [Link].

  • J. Elberin Mary Theras, et al. (2014). Studies on growth and optical, structural, mechanical and photoconductivity of non-linear optical material L-threonine. International Journal of ChemTech Research, 6(4), 2499-2506.
  • Li, W., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. RSC Advances, 11(18), 10843-10849.
  • Wikipedia. (2023). Optical rotation. Retrieved from [Link].

  • Matsuura, H., Hasegawa, K., & Miyazawa, T. (1971). Circular Dichroism of N-Acetyl-l-amino Acid Methylamides with Aromatic Side Groups. Bulletin of the Chemical Society of Japan, 44(5), 1337-1340.
  • Wikipedia. (2023). Circular dichroism. Retrieved from [Link].

  • Charles River Laboratories. (2019). Circular Dichroism of Protein-Dye Complexes as a Characterization Tool for Protein Higher Order Structures. Retrieved from [Link].

  • ResearchGate. (n.d.). Infrared spectrum of l-threonine crystal at room temperature. Retrieved from [Link].

  • Human Metabolome Database. (2023). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000167). Retrieved from [Link].

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].

  • Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. Retrieved from [Link].

  • Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference.
  • Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000167). Retrieved from [Link].

  • The optical activity of amino acids. (n.d.). Retrieved from [Link].

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link].

  • Farajmand, B., & Bahrami, H. (2016). Electron Ionization of Serine and Threonine: a Discussion about Peak Intensities. Physical Chemistry Research, 4(4), 539-551.
  • National Institute of Standards and Technology. (n.d.). Threonine. In NIST Chemistry WebBook. Retrieved from [Link].

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link].

  • chemeurope.com. (n.d.). Specific rotation. Retrieved from [Link].

  • Chemistry LibreTexts. (2024). 5.3: Optical Activity. Retrieved from [Link].

  • Chemistry LibreTexts. (2021). 4.5: Optical Activity. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to Enantiomeric Separation: Benchmarking HPLC Against Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise separation and quantification of enantiomers is not merely a technical challenge—it is a regulatory and safety imperative. As drug molecules become increasingly complex, the demand for efficient, robust, and sensitive analytical methods for chiral purity assessment has intensified. High-Performance Liquid Chromatography (HPLC) has long been the established workhorse for these separations, but Capillary Electrophoresis (CE) has emerged as a powerful and often complementary alternative.

This guide provides an in-depth, objective comparison of HPLC and CE for enantiomeric separation. We will move beyond a simple listing of pros and cons to explore the fundamental principles, practical workflows, and critical performance attributes of each technique. Our goal is to equip you, the researcher, scientist, or drug development professional, with the field-proven insights necessary to make informed decisions for your specific analytical challenges.

Part 1: The Foundation of Chiral Recognition

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment.[1][2] This makes their separation impossible with standard chromatographic or electrophoretic methods. To achieve separation, a chiral environment must be introduced into the analytical system. This is accomplished by using a chiral selector (CS) , a single-enantiomer molecule that can interact differently with each of the two enantiomers of the analyte.

The prevailing mechanism for this chiral recognition is the "three-point interaction model".[3][4] For a stable, transient diastereomeric complex to form between the chiral selector and one enantiomer of the analyte, there must be at least three points of interaction (e.g., hydrogen bonding, dipole-dipole, steric hindrance, or π-π interactions).[3] The enantiomer that can form a more stable, lower-energy complex with the selector will be retained longer (in HPLC) or have its mobility altered to a greater extent (in CE), thus enabling separation.[3] The fundamental difference between HPLC and CE lies in how and where this chiral environment is created.

Part 2: High-Performance Liquid Chromatography (HPLC) for Chiral Separations

In chiral HPLC, the separation is most commonly achieved directly by using a Chiral Stationary Phase (CSP) .[3][5] The CSP consists of a chiral selector chemically bonded or physically coated onto a solid support, typically silica particles, which is then packed into a column.[3] The analyte mixture is pumped through the column with a mobile phase, and separation occurs based on the differential strength of the diastereomeric complexes formed between the enantiomers and the immobilized CSP.[6]

Key Strengths of Chiral HPLC:
  • Robustness and Reproducibility: HPLC is a mature technology known for its excellent robustness and run-to-run reproducibility, making it the preferred method for validated quality control (QC) assays.[7]

  • Preparative Scale Capability: HPLC can be scaled up for preparative chromatography, allowing for the isolation of gram-to-kilogram quantities of pure enantiomers, which is essential for further studies and drug development.[][9]

  • Wide Variety of CSPs: A vast portfolio of commercial CSPs is available, catering to a wide range of chemical structures.[10][11] The most popular and versatile are polysaccharide-based phases (e.g., derivatives of cellulose and amylose), which can resolve a broad spectrum of racemic compounds.[6][12] Other types include macrocyclic glycopeptides, Pirkle-type, and cyclodextrin-based CSPs.[1][13]

Causality in Method Development:

The selection of the appropriate CSP is the most critical and often most challenging step in chiral HPLC method development.[5] The process is largely empirical, often described as "trial-and-error," because the complex interactions are difficult to predict.[5][14] A screening approach, where a compound is tested against a panel of columns with different selectivities and under various mobile phase conditions (Normal Phase, Reversed Phase, Polar Organic), is the most effective strategy.[1][11] Polysaccharide-based columns are a common starting point due to their broad applicability.[12]

Workflow for Chiral HPLC Separation

The following diagram outlines the typical workflow for an enantiomeric separation using HPLC with a Chiral Stationary Phase.

cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Racemic Sample Preparation Injector Autosampler/ Injector Sample->Injector MobilePhase Mobile Phase Preparation Pump HPLC Pump MobilePhase->Pump Column Chiral Stationary Phase (CSP) Column Injector->Column Analyte Introduction Pump->Injector Detector Detector (e.g., UV-Vis) Column->Detector Elution CDS Chromatography Data System (CDS) Detector->CDS Signal Acquisition Report Report Generation (Purity, Ratio) CDS->Report

Caption: A typical experimental workflow for chiral separation by HPLC.

Part 3: Capillary Electrophoresis (CE) for Chiral Separations

Capillary Electrophoresis separates analytes in a narrow fused-silica capillary based on their differential migration rates in an electric field.[15][16] For chiral separations, the key difference from HPLC is that the chiral selector is typically dissolved in the background electrolyte (BGE) that fills the capillary.[17][18] This creates a "pseudo-stationary phase".[19] As the enantiomers migrate through the capillary, they form transient diastereomeric complexes with the free-moving chiral selector. The separation is achieved because these complexes have different effective mobilities due to differences in their charge-to-size ratio or stability constants.[20]

Key Strengths of Chiral CE:
  • High Efficiency and Resolution: CE is known for its extremely high separation efficiency, often generating several hundred thousand to millions of theoretical plates, resulting in very sharp peaks and excellent resolution of even closely migrating species.[17][21]

  • Rapid Method Development: Screening for the best chiral selector is significantly faster and more cost-effective than in HPLC.[17][22] One simply needs to prepare a new BGE with a different selector, rather than purchasing and equilibrating an expensive new column.[17]

  • Low Consumption: CE is a "green" technique, requiring only nanoliter sample volumes and microliter quantities of solvents and reagents, which dramatically reduces operational costs and waste.[22][23]

  • Versatility of Selectors: A wide variety of water-soluble compounds can be used as chiral selectors, including cyclodextrins (the most common), macrocyclic antibiotics, proteins, and chiral micelles.[24][25][26][27]

Causality in Method Development:

In CE, method development focuses on optimizing the BGE composition. The choice of chiral selector and its concentration are primary variables. Cyclodextrins are often the first choice due to their versatility and availability in various neutral and charged forms.[28] The pH of the BGE is another critical parameter, as it controls the charge of the analyte and the magnitude of the electroosmotic flow (EOF), both of which profoundly impact the separation window and resolution.[25] Organic modifiers (like methanol or acetonitrile) can also be added to the BGE to influence the solubility and interaction kinetics.

Workflow for Chiral Capillary Electrophoresis Separation

This diagram illustrates the standard workflow for an enantiomeric separation using CE, highlighting the role of the chiral selector within the background electrolyte.

cluster_prep Preparation cluster_ce CE System cluster_data Data Analysis Sample Racemic Sample Preparation Injection Sample Injection (Hydrodynamic/Electrokinetic) Sample->Injection BGE Background Electrolyte (BGE) + Chiral Selector (CS) Capillary Fused-Silica Capillary (Filled with BGE+CS) BGE->Capillary Capillary Filling Injection->Capillary Detector On-Capillary Detector (e.g., DAD) Capillary->Detector Analyte Migration Voltage High Voltage Power Supply Voltage->Capillary Electric Field Software Electrophoresis Analysis Software Detector->Software Signal Acquisition Report Report Generation (Purity, Ratio) Software->Report

Caption: A typical experimental workflow for chiral separation by CE.

Part 4: Head-to-Head Comparison: HPLC vs. CE

The choice between HPLC and CE depends on the specific analytical goal. The following table summarizes key performance characteristics to guide your decision-making process.

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Rationale & Justification
Separation Principle Differential partitioning with an immobilized Chiral Stationary Phase (CSP).[3]Differential migration in a Background Electrolyte (BGE) containing a Chiral Selector (CS).[17]The location of the chiral selector (fixed in a column vs. free in solution) is the core difference driving the performance characteristics of each technique.
Efficiency/Resolution Good to excellent (typically 10,000-100,000 plates/meter).Extremely high (typically 100,000 to >1,000,000 plates).[17][23]CE's plug-like electroosmotic flow profile minimizes band broadening compared to the parabolic laminar flow in pressure-driven HPLC.[21]
Analysis Speed Moderate (typically 5-30 minutes).Fast (typically 2-15 minutes).[22][29]CE often achieves baseline separation in shorter times due to higher efficiency. Method development is also much faster.[17]
Sample Volume Microliters (µL).Nanoliters (nL).[15][23]CE's low sample requirement is a major advantage for rare, precious, or volume-limited samples.
Solvent Consumption High (mL/min).Extremely low (µL/run).[22][23]CE is considered a "green" analytical technique due to minimal solvent and reagent usage.
Method Development Time-consuming and expensive; requires screening multiple costly chiral columns.[5][14]Rapid and cost-effective; screening involves simply changing the BGE composition.[17][22]The flexibility of adding the CS to the BGE significantly accelerates the optimization process in CE.
Robustness High; well-established for routine QC environments.Moderate; can be sensitive to BGE composition, temperature, and capillary surface condition.[16]HPLC systems are generally more resilient to minor variations, leading to higher inter-lab transferability.
Concentration Sensitivity Generally higher.Generally lower.[23][30][31]The larger injection volumes and longer detector pathlengths (in standard UV cells) of HPLC typically result in lower limits of detection (LOD).
Preparative Scale Yes, widely used for purification.[]No, it is an analytical technique only.The physical setup of HPLC allows for the collection of separated fractions, which is not feasible in CE.
Cost (Instrument & Consumables) Higher initial instrument cost. Chiral columns are a significant and recurring expense.Lower initial instrument cost. Lower operational cost due to minimal solvent/reagent use.[17][32]The cost of chiral HPLC columns ($1000+) is a major factor compared to the cost of adding a small amount of chiral selector to a CE buffer.

Part 5: Experimental Protocols

To illustrate the practical application of these techniques, here are representative protocols for the enantiomeric separation of the drug Verapamil.

Protocol 1: Chiral HPLC Method for Verapamil
  • Objective: To separate R- and S-Verapamil using a polysaccharide-based CSP.

  • Instrumentation: Standard HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Lux Amylose-1 or Chiralcel OD-H).

    • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

    • Sample Preparation: Dissolve Verapamil standard in the mobile phase to a concentration of 0.5 mg/mL.

  • System Suitability: The resolution between the S- and R-Verapamil peaks should be ≥ 1.5. The tailing factor for each peak should be ≤ 2.0.

  • Rationale: Normal phase chromatography with polysaccharide CSPs is a common and effective starting point for many chiral drug molecules. The amine additive (diethylamine) is crucial for improving the peak shape of basic compounds like Verapamil by minimizing unwanted interactions with residual silanols on the silica support.

Protocol 2: Chiral CE Method for Verapamil
  • Objective: To separate R- and S-Verapamil using a cyclodextrin-based chiral selector.[22][29]

  • Instrumentation: Capillary Electrophoresis system with a Diode Array Detector (DAD).

  • Electrophoretic Conditions:

    • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector).

    • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 5.0, containing 21 mM Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD).[29]

    • Applied Voltage: +20 kV.

    • Capillary Temperature: 15 °C.[29]

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV at 230 nm.[29]

    • Sample Preparation: Dissolve Verapamil standard in water to a concentration of 0.15 mg/mL.[29]

  • System Suitability: The resolution between the R- and S-Verapamil peaks should be ≥ 1.5.[29]

  • Rationale: Verapamil is a basic drug that will be positively charged at pH 5.0. A neutral cyclodextrin derivative like TM-β-CD is chosen to provide chiral recognition without contributing to the overall current.[22] The phosphate buffer provides pH control and conductivity. The applied voltage drives the separation, and temperature control is critical for ensuring migration time reproducibility.

Part 6: A Decision-Making Guide

Choosing the right technology is paramount for efficiency and success. This decision-making diagram provides a logical pathway to selecting the most appropriate technique based on your primary analytical requirements.

HPLC_Node Choose HPLC CE_Node Choose CE Start What is the primary goal of the analysis? Goal Preparative Isolation or Analytical Only? Start->Goal Goal->HPLC_Node Preparative Isolation Dev Routine QC Method or Method Development/Screening? Goal->Dev Analytical Only Dev->HPLC_Node Routine QC Sample Is sample volume severely limited (<10 µL)? Dev->Sample Screening/Development Sample->CE_Node Yes Sensitivity Is trace-level sensitivity (e.g., impurity profiling) the primary concern? Sample->Sensitivity No Sensitivity->HPLC_Node Yes Sensitivity->CE_Node No

Caption: Decision tree for selecting between HPLC and CE for chiral analysis.

Conclusion

Neither HPLC nor CE is universally superior for enantiomeric separation; they are powerful tools with distinct domains of excellence.

HPLC remains the undisputed industry standard for validated, routine quality control and for any application requiring the preparative isolation of pure enantiomers. Its robustness, reproducibility, and scalability are unmatched. The primary trade-offs are the higher cost and longer method development times associated with screening expensive chiral columns.

Capillary Electrophoresis excels in the discovery and development phases, where speed, flexibility, and minimal sample consumption are paramount. [17][23] Its exceptional resolving power and the ease of screening a wide array of chiral selectors make it an ideal platform for rapid method development and for the analysis of precious, volume-limited samples.[22] While traditionally viewed as less robust and sensitive than HPLC, ongoing advancements in instrumentation and methodologies continue to narrow these gaps.

Ultimately, a well-equipped analytical laboratory will leverage both techniques. CE can be used as a rapid, orthogonal screening tool to identify promising chiral selectors and separation conditions, which can then inform the development of a more robust and scalable HPLC method for routine use. By understanding the fundamental strengths and causal relationships behind the performance of each technique, you can strategically deploy the right tool for the right job, ensuring the highest standards of scientific integrity and efficiency in your chiral analysis workflows.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. (Source: MDPI)
  • Chiral HPLC Method Development. (Source: I.B.S.)
  • Chiral analysis by capillary electrophoresis using antibiotics as chiral selector. (Source: PubMed)
  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. (Source: NIH)
  • Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. (Source: Springer Protocols)
  • Strategies for Chiral HPLC Method Development. (Source: Sigma-Aldrich)
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separ
  • Direct chiral HPLC separ
  • HPLC Technical Tip: Chiral Method Development. (Source: Phenomenex)
  • Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimiz
  • Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems. (Source: Springer)
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (Source: Pharmaceutical Technology)
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (Source: Bio-Rad)
  • A Comparative Guide to HPLC and Capillary Electrophoresis for (R)-Ketoprofen Analysis. (Source: Benchchem)
  • Comparison of Chiral Separations in Capillary Zone Electrophoresis with Other Methods. (Source: Taylor & Francis Online)
  • Getting Started with Chiral Method Development. (Source: Regis Technologies)
  • Capillary Electrophoresis: Principles, Techniques & Applic
  • Chiral HPLC Columns. (Source: Agilent)
  • Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry. (Source: PubMed)
  • Enantiomer Separations by Capillary Electrophoresis. (Source: PubMed)
  • Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chrom
  • HPLC Chiral Columns. (Source: Element Lab Solutions)
  • (PDF) Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems.
  • Chiral Separations by Capillary Electrophoresis.
  • Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization.
  • (PDF) Recentchiral selectors for separation in HPLC and CE.
  • Chiral HPLC Column Selection and Method Development Guide. (Source: Sigma-Aldrich)
  • Capillary Electrophoresis: Principle and Applic
  • A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity. (Source: Benchchem)
  • An Introduction to Capillary Electrophoresis: Theory, Practice and Applic
  • 16 Chiral Separations by Capillary Electrophoresis. (Source: Future4200)
  • Advantages and Disadvantages of Capillary Electrophoresis.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
  • CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. (Source: IJNRD)
  • Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. (Source: PubMed Central)
  • (PDF) Enantiomeric separation of drugs by HPLC.
  • Enantiomeric Purific
  • Enantiomer Separ
  • Chiral HPLC Separ
  • Chiral HPLC separation: strategy and approaches. (Source: Chiralpedia)
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (Source: Dhaka University Journal of Pharmaceutical Sciences)
  • HPLC separation of enantiomers using chiral stationary phases. (Source: Česká a slovenská farmacie)
  • Enantiomer Separations in Capillary Electrophoresis in the Case of Equal Binding Constants of the Enantiomers with a Chiral Selector: Commentary on the Feasibility of the Concept.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Chiral HPLC for efficient resolution of enantiomers.
  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (Source: LCGC)
  • A validated chiral HPLC method for the enantiomeric separation of tolterodine tartar

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Acetyl-D-Threonine

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Scientist: In any research endeavor, particularly in drug development, scientific integrity extends beyond the benchtop to encompass the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide you, my fellow researchers and scientists, with a clear, logical, and defensible methodology for the proper disposal of N-Acetyl-D-Threonine. Our goal is not just to follow procedures but to understand the principles of safety and environmental stewardship that underpin them. This ensures that our work is not only innovative but also responsible.

Hazard Profile of N-Acetyl-D-Threonine

Before establishing a disposal protocol, we must first understand the material's intrinsic properties. N-Acetyl-D-Threonine is an acetylated amino acid derivative. Based on Safety Data Sheets (SDS) for the parent compound, D-Threonine, and similar acetylated amino acids, it is generally considered to have a low hazard profile. However, adherence to laboratory safety protocols is non-negotiable.

Most Safety Data Sheets for similar compounds indicate that they are not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1][2]. The material is typically a white solid with no strong odor and is not hazardous for transport[3][4]. Nevertheless, it is crucial to handle it with the standard personal protective equipment (PPE) required in any laboratory setting, including safety glasses and gloves[1][2][4].

Hazard AttributeClassification & RemarksSource(s)
GHS Classification Not classified as a hazardous substance or mixture.[1][2]
Acute Toxicity No significant effects are known; may cause mild irritation upon direct contact.[4][5]
Skin/Eye Irritation May cause mild skin or eye irritation upon prolonged contact. Standard lab PPE is sufficient.[5]
Environmental Hazard Not expected to be hazardous to the environment, but release should be avoided.[5]
Physical Hazard Not flammable or explosive. Stable under normal conditions.[4]

The Regulatory Framework: EPA and OSHA Compliance

The disposal of any laboratory chemical in the United States is governed primarily by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Role (RCRA): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal. Laboratories are typically designated as "Satellite Accumulation Areas" (SAAs), which allows for the collection of waste at or near the point of generation[6][7][8]. A waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Pure N-Acetyl-D-Threonine does not meet these criteria. However, if it is mixed with a hazardous solvent, the entire mixture is regulated as hazardous waste[9].

  • OSHA's Role (HazCom): OSHA's Hazard Communication Standard (HazCom) ensures that information about chemical hazards is conveyed to workers through comprehensive programs, container labeling, and Safety Data Sheets (SDSs)[10][11][12]. While OSHA is more focused on worker safety during handling, its requirements inform proper waste segregation and labeling.

Disposal Decision Workflow

The correct disposal stream for N-Acetyl-D-Threonine waste depends on its form and whether it has been contaminated with other hazardous materials. This decision process can be visualized as follows:

DisposalWorkflow start N-Acetyl-D-Threonine Waste Generation form_q What is the physical form? start->form_q solid_node Solid form_q->solid_node Solid liquid_node Liquid / Solution form_q->liquid_node Liquid solid_haz_q Contaminated with hazardous chemical? solid_node->solid_haz_q liquid_solvent_q What is the solvent? liquid_node->liquid_solvent_q non_haz_solid Non-Hazardous Solid Lab Waste solid_haz_q->non_haz_solid No haz_solid Hazardous Solid Waste (EH&S Pickup) solid_haz_q->haz_solid Yes aqueous_node Aqueous (Water, Buffer) liquid_solvent_q->aqueous_node Aqueous organic_node Organic / Hazardous Solvent liquid_solvent_q->organic_node Organic sewer_q Institutional EH&S permits sewer disposal? aqueous_node->sewer_q organic_waste Hazardous Solvent Waste (EH&S Pickup) organic_node->organic_waste sewer_disposal Neutralize pH (if needed) & Dispose via Sanitary Sewer sewer_q->sewer_disposal Yes aqueous_waste Aqueous Chemical Waste (EH&S Pickup) sewer_q->aqueous_waste No

Caption: Decision tree for selecting the correct disposal stream for N-Acetyl-D-Threonine waste.

Standard Operating Procedures for Disposal

Based on the workflow, here are the step-by-step protocols for each waste stream.

Procedure 4.1: Uncontaminated Solid N-Acetyl-D-Threonine

This applies to expired reagents, unused pure material, or material from a clean spill.

  • Containerization: Place the solid N-Acetyl-D-Threonine into a chemically compatible, sealable container (e.g., a polyethylene wide-mouth bottle). Do not use food-grade containers[8].

  • Labeling: Label the container clearly as "Non-Hazardous Laboratory Waste" and list the contents: "Solid N-Acetyl-D-Threonine".

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or their designated waste contractor. While some non-hazardous chemicals can go into regular trash, this is not a best practice in a laboratory setting and should be avoided.

Procedure 4.2: Aqueous Solutions of N-Acetyl-D-Threonine

This applies to solutions where the solvent is water or a non-hazardous buffer.

  • Verify Institutional Policy: CRITICAL STEP. Before proceeding, you must confirm your institution's policy on sanitary sewer disposal for this specific class of chemicals. Many institutions have lists of approved chemicals for drain disposal[13][14]. Never assume a chemical is safe for drain disposal.

  • If Drain Disposal is NOT Permitted:

    • Collect the aqueous solution in a designated "Aqueous Non-Hazardous Waste" carboy.

    • Ensure the carboy is properly labeled with its contents.

    • Arrange for pickup via your EH&S department.

  • If Drain Disposal IS Permitted:

    • Check the pH of the solution. If it is outside the neutral range (typically required to be between 5.5 and 9.5), adjust it accordingly using a suitable acid or base.

    • Turn on a steady stream of cold water in a designated laboratory sink.

    • Slowly pour the solution down the drain, avoiding splashes[13].

    • Flush the sink with copious amounts of water for at least two minutes to ensure the material is cleared from the local plumbing[13].

Procedure 4.3: Organic Solvent Solutions of N-Acetyl-D-Threonine

This applies to solutions where the solvent is a regulated hazardous material (e.g., methanol, acetonitrile, dichloromethane).

  • Hazardous Waste Determination: The entire solution is now considered hazardous waste due to the solvent.

  • Containerization: Pour the solution into the appropriate, designated hazardous waste container (e.g., "Halogenated Organic Waste" or "Non-Halogenated Organic Waste"). Ensure chemical compatibility.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including N-Acetyl-D-Threonine and all solvents with approximate percentages[7].

  • Storage: Keep the container sealed when not in use and store it within your lab's Satellite Accumulation Area[8].

  • Disposal: When the container is full, contact your EH&S department for a scheduled waste pickup.

Procedure 4.4: Contaminated Labware and PPE

This applies to items like gloves, weigh paper, and plasticware that are lightly contaminated with N-Acetyl-D-Threonine.

  • Segregation:

    • If contaminated with pure, non-hazardous N-Acetyl-D-Threonine, these items can typically be disposed of in the regular laboratory solid waste stream.

    • If contaminated with a solution containing a hazardous solvent , these items must be disposed of as solid hazardous waste.

  • Containerization (for hazardous): Place the contaminated items in a designated, labeled hazardous solid waste container or a sealed, labeled bag.

  • Disposal: Arrange for pickup through your EH&S department.

Emergency Procedures: Spill Management

For a small, dry spill of N-Acetyl-D-Threonine:

  • Control and Communicate: Alert others in the immediate area. Ensure proper PPE is worn (gloves, safety glasses, lab coat).

  • Containment: Gently sweep the solid material into a suitable container for disposal[1][2]. Avoid creating dust. If necessary, lightly dampen a paper towel to wipe up remaining residue.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the collected material and cleaning supplies as described in Procedure 4.1.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2024). Lab Manager. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (2022). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]

  • Hazard Communication and Occupational Exposure to Hazardous Chemicals in Laboratories Standards. (2024). EHS Daily Advisor. Retrieved from [Link]

  • Laboratory Hazardous Waste: What You and Your Staff Need to Know. (2019). TriHaz Solutions. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. Retrieved from [Link]

  • Safety Data Sheet: DL-Threonine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: methanesulfonic acid. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling N-acetyl-D-threonine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of N-acetyl-D-threonine. As a Senior Application Scientist, the goal is to provide a framework that goes beyond simple instructions, fostering a deep understanding of the principles behind safe laboratory practices. This document is designed for researchers, scientists, and drug development professionals, aiming to be the preferred source for laboratory safety and chemical handling information.

Hazard Assessment: Understanding the "Why" Behind the Protection

N-acetyl-D-threonine is an amino acid derivative. While specific toxicity data for this compound is limited, a thorough risk assessment can be conducted by examining data from similar molecules, such as D-Threonine and other N-acetylated amino acids. The primary hazards to consider are irritation to the skin, eyes, and respiratory system, particularly when handling the substance in its powdered form.

  • D-Threonine: The parent amino acid, D-Threonine, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1]

  • N-acetyl-L-cysteine: A structurally similar compound, is known to cause serious eye irritation.

  • Particulate Hazards: As with many powdered chemicals, there is a risk of dust formation. Inhaling this dust can lead to respiratory irritation.[1][2] Good industrial hygiene practices and proper ventilation are crucial to mitigate this risk.[2]

Given these potential hazards, the selection of Personal Protective Equipment (PPE) is not merely a suggestion but a critical component of a safe experimental workflow. The causality is clear: to prevent skin and eye irritation, appropriate gloves and eye protection are necessary. To avoid respiratory irritation, measures to control dust are paramount, with respiratory protection as a secondary line of defense.

Core and Situational PPE Recommendations

The level of PPE required can be stratified based on the nature of the work being performed. The following table outlines the recommended PPE for various scenarios.

Scenario Required PPE Rationale
Low-Risk Activities (e.g., handling sealed containers, preparing dilute solutions in a fume hood)Safety glasses with side shieldsStandard laboratory coatNitrile glovesProvides a baseline of protection against incidental splashes and contact.
Moderate-Risk Activities (e.g., weighing and transferring powder, preparing concentrated solutions)Chemical safety gogglesStandard laboratory coatNitrile glovesGoggles provide a complete seal around the eyes, offering superior protection from dust and splashes compared to safety glasses.[3][4]
High-Risk Activities (e.g., cleaning up spills, procedures with a high potential for aerosolization outside of a fume hood)Chemical safety goggles and a face shieldChemical-resistant apron over a laboratory coatNitrile glovesRespiratory protection (e.g., N95 respirator)A face shield protects the entire face from splashes.[5] A chemical-resistant apron provides an additional barrier for the torso. Respiratory protection is crucial if dust cannot be adequately controlled through ventilation.[1][6]

Experimental Protocols: A Self-Validating System of Safety

The following protocols are designed to be self-validating, meaning that adherence to the steps inherently minimizes risk and ensures a safe operating procedure.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess the Task is_powder Are you handling N-acetyl-D-threonine powder? start->is_powder in_hood Is the work being performed in a certified chemical fume hood? is_powder->in_hood Yes moderate_risk Moderate-Risk PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves is_powder->moderate_risk No is_spill Is this a spill cleanup operation? in_hood->is_spill Yes low_risk Low-Risk PPE: - Safety Glasses - Lab Coat - Nitrile Gloves in_hood->low_risk No is_spill->moderate_risk No high_risk High-Risk PPE: - Goggles & Face Shield - Apron & Lab Coat - Nitrile Gloves - N95 Respirator is_spill->high_risk Yes end Proceed with Task low_risk->end moderate_risk->end high_risk->end

Caption: PPE selection workflow for handling N-acetyl-D-threonine.

Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning_Doffing_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Eye Protection (Goggles/Face Shield) don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Eye Protection doff2->doff3 wash_hands_after Wash Hands Thoroughly doff3->wash_hands_after wash_hands_before Wash Hands wash_hands_before->don1

Caption: Sequential process for donning and doffing personal protective equipment.

Detailed Steps:

  • Hand Hygiene: Always begin by washing your hands thoroughly.

  • Donning Sequence:

    • Lab Coat: Put on your lab coat and fasten it completely.

    • Eye Protection: Put on your safety goggles. If a higher risk is identified, add a face shield.

    • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

  • Doffing Sequence (to minimize contamination):

    • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface with your bare hands.

    • Lab Coat: Remove your lab coat by rolling it inside out, only touching the inside surfaces.

    • Eye Protection: Remove your eye protection by handling the earpieces or strap.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.[3]

Disposal Plan

Proper disposal of contaminated materials is the final step in a safe workflow.

  • Contaminated PPE: Used gloves, disposable aprons, and any other heavily contaminated disposable items should be placed in a sealed bag and disposed of according to your institution's chemical waste guidelines.

  • N-acetyl-D-threonine Waste:

    • Solid Waste: Sweep up any solid waste, taking care to avoid creating dust. Place it in a suitable, labeled, and sealed container for chemical waste disposal.

    • Liquid Waste: Solutions containing N-acetyl-D-threonine should be collected in a designated, labeled hazardous waste container.

  • Environmental Precautions: Do not let the product enter drains or waterways.

By integrating these principles of hazard assessment, proper PPE selection, and meticulous protocols, you can ensure a safe and effective research environment when working with N-acetyl-D-threonine.

References

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • PALS. (2019). SAFETY DATA SHEET - L-Threonine. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET. (n.d.). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. [Link]

  • Safety assessment of N-acetyl-L-threonine. (2010). PubMed. [Link]

  • Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. (2015). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Threonine. [Link]

  • Auburn University. (n.d.). Personal Protective Equipment. [Link]

  • Alpha-Tec Systems. (2025). N-Acetyl-L-cysteine SAFETY DATA SHEET. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Threonine, N-acetyl-
Reactant of Route 2
Reactant of Route 2
D-Threonine, N-acetyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.